molecular formula C7H5ClN2O2S B1371306 2-Chloro-5-cyanobenzenesulfonamide CAS No. 1939-76-0

2-Chloro-5-cyanobenzenesulfonamide

Cat. No.: B1371306
CAS No.: 1939-76-0
M. Wt: 216.65 g/mol
InChI Key: UQRASOYVDGPZKP-UHFFFAOYSA-N
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Description

2-Chloro-5-cyanobenzenesulfonamide is a useful research compound. Its molecular formula is C7H5ClN2O2S and its molecular weight is 216.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRASOYVDGPZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-5-cyanobenzenesulfonamide (CAS 1939-76-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-cyanobenzenesulfonamide (CAS Number: 1939-76-0), a sulfonamide derivative with potential applications in biomedical research. This document collates available physicochemical data, outlines its purported biological activities based on commercial supplier information, and presents detailed, representative experimental protocols for evaluating such activities. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and pharmacological potential of this compound.

Chemical and Physical Properties

This compound is a substituted aromatic sulfonamide. Its fundamental properties are summarized in the tables below, compiled from various chemical databases.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1939-76-0
Molecular Formula C₇H₅ClN₂O₂S
IUPAC Name This compound[1]
Synonyms 2-chloro-5-cyanobenzene-1-sulfonamide, 4-Chloro-3-sulfamoylbenzonitrile

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 216.65 g/mol [1]
Melting Point 199-202 °C
Boiling Point Data not available
Solubility Data not available
Appearance White to off-white crystalline powder (typical)

Synthesis and Purification

A plausible, though unverified, synthetic route could involve the chlorosulfonation of 2-chlorobenzonitrile, followed by reaction with ammonia or an ammonia equivalent. Purification would likely involve recrystallization from a suitable solvent system to achieve high purity. Researchers should develop and validate a specific synthetic and purification protocol for this compound.

Biological Activity and Mechanism of Action

Based on commercially available information, this compound is described as an ATP-sensitive myorelaxant and a calcium channel blocker. The proposed mechanism of action, detailed below, is based on this classification. It is crucial to note that these activities have not been extensively documented in peer-reviewed scientific literature and require experimental validation.

ATP-Sensitive Myorelaxant Activity

The compound is suggested to act as a myorelaxant by modulating ATP-sensitive potassium (K-ATP) channels. In smooth muscle cells, the opening of K-ATP channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduction in intracellular calcium concentration leads to muscle relaxation.

Calcium Channel Blockade

It is also proposed that this compound directly blocks calcium channels in muscle and pancreatic cells. This action would inhibit the influx of calcium ions, a key trigger for cellular processes such as muscle contraction and insulin secretion.

Effects on Pancreatic β-cells and Glucose Metabolism

The blockade of calcium channels in pancreatic β-cells is reported to reduce insulin secretion. Furthermore, it is suggested to have antihyperglycemic effects by inhibiting glucose absorption through the blockade of sodium/glucose cotransporters at the intestinal level.

G cluster_0 Proposed Mechanism of Action start This compound k_atp Opens ATP-sensitive K+ channels start->k_atp ca_channel Blocks Voltage-Gated Calcium Channels start->ca_channel hyperpolarization Membrane Hyperpolarization k_atp->hyperpolarization ca_influx Reduced Ca2+ Influx ca_channel->ca_influx hyperpolarization->ca_channel Inhibits muscle_relaxation Smooth Muscle Relaxation ca_influx->muscle_relaxation insulin_secretion Reduced Insulin Secretion (Pancreatic β-cells) ca_influx->insulin_secretion

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

The following are detailed, representative protocols for assays that could be used to validate the purported biological activities of this compound.

In Vitro Calcium Channel Blocking Assay (FLIPR-based)

This protocol describes a high-throughput method to screen for calcium channel blockers using a fluorometric imaging plate reader (FLIPR).

Methodology:

  • Cell Culture:

    • Culture a suitable cell line endogenously expressing or overexpressing L-type calcium channels (e.g., HEK293, CHO cells) in appropriate media and conditions.

    • Seed cells into 96-well or 384-well black-walled, clear-bottom microplates and grow to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer. Include a known calcium channel blocker as a positive control (e.g., verapamil) and a vehicle control (e.g., DMSO).

    • After incubation, wash the cells with the assay buffer to remove excess dye.

    • Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • FLIPR Assay:

    • Prepare a depolarizing stimulus solution containing a high concentration of potassium chloride (e.g., 90 mM KCl).

    • Place the cell plate and the stimulus plate into the FLIPR instrument.

    • Initiate the assay, which involves measuring baseline fluorescence, adding the KCl stimulus, and continuously recording the fluorescence signal for a set period (e.g., 180 seconds).

  • Data Analysis:

    • The influx of calcium upon depolarization will cause an increase in fluorescence.

    • Measure the peak fluorescence intensity or the area under the curve for each well.

    • Normalize the data to the vehicle control and plot the response as a function of compound concentration.

    • Calculate the IC₅₀ value for this compound.

G cluster_1 Experimental Workflow: In Vitro Calcium Channel Assay cell_culture 1. Cell Seeding (e.g., HEK293 cells in 96-well plates) dye_loading 2. Dye Loading (Fluo-4 AM at 37°C) cell_culture->dye_loading compound_addition 3. Compound Incubation (Test compound, positive & vehicle controls) dye_loading->compound_addition flipr 4. FLIPR Measurement (Addition of KCl stimulus) compound_addition->flipr data_analysis 5. Data Analysis (IC50 determination) flipr->data_analysis

Caption: Workflow for a fluorescence-based calcium channel assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details a method to assess the effect of the compound on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Methodology:

  • Cell Culture/Islet Isolation:

    • Culture pancreatic β-cells in appropriate media and seed into 24-well plates.

    • Alternatively, isolate pancreatic islets from mice or rats using collagenase digestion.

  • Pre-incubation:

    • Wash the cells/islets with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate in the low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Compound Treatment and Glucose Stimulation:

    • Prepare KRB buffers with low (2.8 mM) and high (16.7 mM) glucose concentrations.

    • Prepare solutions of this compound at various concentrations in both low and high glucose KRB buffers. Include vehicle controls.

    • Remove the pre-incubation buffer and add the treatment solutions.

    • Incubate for 1-2 hours at 37°C.

  • Supernatant Collection and Insulin Measurement:

    • Collect the supernatants from each well.

    • Measure the insulin concentration in the supernatants using an ELISA or radioimmunoassay (RIA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the secreted insulin levels to the total protein content or DNA content of the cells/islets in each well.

    • Compare the insulin secretion in the presence of the compound to the vehicle control under both low and high glucose conditions.

    • Determine the dose-dependent effect of the compound on basal and glucose-stimulated insulin secretion.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a chemical compound with purported biological activities as an ATP-sensitive myorelaxant and a calcium channel blocker. While these properties suggest potential therapeutic applications, particularly in areas such as smooth muscle disorders and metabolic diseases, there is a notable lack of published primary research to substantiate these claims. This guide provides the available physicochemical data and outlines standard experimental protocols that can be employed to systematically investigate its biological effects and mechanism of action. Further research is warranted to validate its purported activities and to explore its full pharmacological potential.

References

An In-depth Technical Guide to 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 2-Chloro-5-cyanobenzenesulfonamide. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Molecular Structure and Properties

This compound is a substituted aromatic sulfonamide with the chemical formula C₇H₅ClN₂O₂S.[1] Its structure features a benzene ring substituted with a chlorine atom, a cyano group, and a sulfonamide group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅ClN₂O₂S[1]
Molecular Weight 216.65 g/mol [1]
CAS Number 1939-76-0[1]
IUPAC Name This compound[1]
SMILES C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl[1]
Synonyms 4-Chloro-3-sulfamoylbenzonitrile, 2-chloro-5-cyanobenzene-1-sulfonamide[1]

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a two-step process, starting from the commercially available 2-chloro-5-cyanobenzenesulfonyl chloride. The first step involves the chlorosulfonation of a suitable precursor, followed by ammonolysis.

G cluster_synthesis Proposed Synthesis of this compound Start 2-Chloro-5-cyanobenzonitrile Step1 Chlorosulfonation with Chlorosulfonic Acid Start->Step1 1. React with HSO3Cl Intermediate 2-Chloro-5-cyanobenzenesulfonyl Chloride Step1->Intermediate Step2 Ammonolysis with Ammonia Intermediate->Step2 2. React with NH3 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-5-cyanobenzenesulfonyl Chloride

This intermediate can be synthesized from 2-chloro-5-cyanobenzonitrile via chlorosulfonation using chlorosulfonic acid. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product would be isolated by pouring the reaction mixture onto ice, followed by filtration and drying.

Step 2: Synthesis of this compound

The final product is obtained through the ammonolysis of the sulfonyl chloride intermediate. This reaction involves treating 2-chloro-5-cyanobenzenesulfonyl chloride with an aqueous solution of ammonia. The reaction is typically carried out at a controlled temperature. The resulting this compound would then be isolated by filtration, washed, and purified by recrystallization.

Spectroscopic Analysis

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, three aromatic protons would be observed, likely as a doublet, a doublet of doublets, and another doublet, with chemical shifts influenced by the electron-withdrawing nature of the chloro, cyano, and sulfonamide groups. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet.
¹³C NMR The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the cyano group would appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups.
FTIR The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the C≡N stretching of the cyano group (around 2220-2260 cm⁻¹), the asymmetric and symmetric S=O stretching of the sulfonamide group (around 1335-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively), and C-Cl stretching (around 600-800 cm⁻¹).
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.65 g/mol ). The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of SO₂NH₂, Cl, and CN radicals.

Biological Activity and Signaling Pathway

This compound has been described as an ATP-sensitive myorelaxant.[1] Its mechanism of action is reported to involve the blockage of calcium channels and the opening of ATP-sensitive potassium (K-ATP) channels.[1] This dual action leads to a reduction in intracellular calcium concentration, resulting in muscle relaxation.

The proposed signaling pathway illustrates how this compound may exert its myorelaxant effects.

G cluster_pathway Proposed Signaling Pathway of this compound Molecule This compound K_ATP ATP-sensitive K+ Channel Molecule->K_ATP Opens Ca_Channel Voltage-gated Ca2+ Channel Molecule->Ca_Channel Blocks Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K+ efflux leads to Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Hyperpolarization->Ca_Channel Inhibits opening of Ca_Concentration Reduced Intracellular [Ca2+] Ca_Influx->Ca_Concentration Relaxation Muscle Relaxation Ca_Concentration->Relaxation

Caption: Proposed mechanism of action leading to muscle relaxation.

By opening ATP-sensitive potassium channels, the compound facilitates the efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open. Concurrently, the direct blockage of these calcium channels further reduces the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration is the ultimate trigger for smooth muscle relaxation.

Conclusion

This compound presents an interesting molecular scaffold with potential applications in pharmacology, particularly in areas requiring modulation of ion channel activity. This guide provides a foundational understanding of its chemical and potential biological characteristics. Further experimental validation of the proposed synthesis, comprehensive spectroscopic analysis, and detailed in-vitro and in-vivo studies are necessary to fully elucidate its therapeutic potential and mechanism of action.

References

An In-depth Technical Guide to 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-5-cyanobenzenesulfonamide, including its chemical properties, a plausible synthetic route, and its potential biological significance based on related structures.

IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also known by other names such as 2-chloro-5-cyanobenzene-1-sulfonamide and 4-chloro-3-sulfamoylbenzonitrile[1].

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₂SPubChem[1]
Molecular Weight 216.65 g/mol PubChem[1], Biosynth[2]
Monoisotopic Mass 215.9760263 DaPubChem[1]
XLogP3 0.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 92.3 ŲPubChem[1]
SMILES C1=CC(=C(C=C1C#N)S(=O)(=O)N)ClPubChem[1], Biosynth[2]
InChIKey UQRASOYVDGPZKP-UHFFFAOYSA-NPubChem[1]
CAS Number 1939-76-0PubChem[1], Biosynth[2]

Synthesis and Experimental Protocols

A logical synthetic approach would start from 2-chlorobenzonitrile.

G A 2-Chlorobenzonitrile C 2-Chloro-5-(chlorosulfonyl)benzonitrile A->C Chlorosulfonation B Chlorosulfonic Acid (ClSO3H) E This compound C->E Amination D Ammonia (NH3) or Aqueous Ammonia

Caption: Proposed synthesis of this compound.

  • Chlorosulfonation of 2-Chlorobenzonitrile:

    • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

    • Add 2-chlorobenzonitrile (1 equivalent) to the flask and cool it in an ice bath to 0-5 °C.

    • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

    • The resulting precipitate, 2-chloro-5-(chlorosulfonyl)benzonitrile, is collected by vacuum filtration, washed with cold water, and dried.

  • Amination of 2-Chloro-5-(chlorosulfonyl)benzonitrile:

    • Dissolve the dried 2-chloro-5-(chlorosulfonyl)benzonitrile intermediate in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add an excess of aqueous ammonia (ammonium hydroxide) or bubble ammonia gas through the solution while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Potential Biological Activity and Mechanism of Action

While direct biological data for this compound is limited, the benzenesulfonamide scaffold is a well-known pharmacophore present in numerous drugs with diverse biological activities, including antimicrobial, diuretic, and anticancer properties[4][7][8]. A chemically related compound, 2-Chloro-5-cyanobenzene-1-sulfonamide, is described as an ATP-sensitive myorelaxant that blocks calcium channels[2].

Based on the activity of its close analog, a potential mechanism of action for this compound could involve the modulation of ion channels.

G cluster_cell Cell Membrane Ca_channel Voltage-Gated Ca²⁺ Channel Ca_int Ca²⁺ (intracellular) Ca_channel->Ca_int Compound 2-Chloro-5- cyanobenzenesulfonamide Compound->Ca_channel Blocks Ca_ext Ca²⁺ (extracellular) Ca_ext->Ca_channel Influx Response Cellular Response (e.g., Muscle Contraction, Insulin Secretion) Ca_int->Response Triggers

Caption: Hypothesized mechanism of action via calcium channel blockade.

This blockade would inhibit the influx of calcium ions, thereby preventing downstream cellular processes such as muscle contraction or insulin secretion[2].

Applications in Drug Development

The sulfonamide functional group is a key feature in a wide range of therapeutic agents[8]. Derivatives of benzenesulfonamide have been explored for various medicinal applications:

  • Antimicrobial Agents: Many sulfonamide-containing compounds exhibit antibacterial activity by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria[9]. Novel sulfonamide derivatives are continuously being synthesized and tested against various bacterial and mycobacterial strains[9][10][11].

  • Antidiabetic Agents: Certain benzenesulfonamide derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients[4].

  • Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic zinc-binding group that can effectively inhibit carbonic anhydrases, which are implicated in diseases like glaucoma and certain types of cancer[3][8].

Given its structure, this compound could serve as a valuable intermediate or building block for creating more complex molecules with potential therapeutic activities in these areas.

The following diagram outlines a general workflow for the initial biological screening of a compound like this compound.

G A Compound Synthesis & Purification B In Vitro Assays A->B C Antimicrobial Screening (MIC/MBC) B->C Targeted Screening D Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, α-Glucosidase) B->D Targeted Screening E Cytotoxicity Assays (e.g., MTT on cell lines) B->E Safety/Toxicity F Hit Identification C->F D->F E->F G Lead Optimization (SAR Studies) F->G H In Vivo Studies G->H

Caption: General workflow for biological screening of new compounds.

References

2-Chloro-5-cyanobenzenesulfonamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloro-5-cyanobenzenesulfonamide, a compound of interest in pharmacological research. This document details its known characteristics, outlines experimental protocols for its analysis, and explores its mechanism of action.

Core Physical and Chemical Properties

This compound is a substituted aromatic sulfonamide with the molecular formula C₇H₅ClN₂O₂S.[1][2] Its structure incorporates a chlorosulfonyl group and a nitrile group on a benzene ring, contributing to its specific chemical reactivity and biological activity.

Quantitative Data Summary
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1939-76-0[1][2]
Molecular Formula C₇H₅ClN₂O₂S[1][2]
Molecular Weight 216.65 g/mol [1][2]
Exact Mass 215.9760263 Da[1]
Topological Polar Surface Area 92.3 Ų[1]
XLogP3 0.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not publicly available. However, based on its chemical structure, characteristic spectral features can be predicted.

  • ¹H NMR: Aromatic protons would be expected in the range of 7.5-8.5 ppm, with splitting patterns determined by their substitution on the benzene ring. The sulfonamide protons would likely appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons would resonate in the region of 120-140 ppm. The carbon of the nitrile group would appear further downfield.

  • IR Spectroscopy: Characteristic peaks would include those for the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), N-H stretching of the sulfonamide (around 3300 cm⁻¹), C≡N stretching of the nitrile group (around 2230 cm⁻¹), and various C-H and C=C stretching and bending vibrations from the aromatic ring.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of chlorine.

Experimental Protocols

The following are detailed, standard methodologies for determining the key physical and chemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

  • The sample is observed through a magnifying lens.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • An excess amount of the solid compound is added to a known volume of a specific solvent in a flask.

  • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • This concentration represents the solubility of the compound in that solvent at that temperature.

Synthesis of this compound

A plausible synthetic route for this compound can be proposed based on established organic chemistry reactions. A common starting material would be 2-chloro-5-nitrobenzonitrile.

Proposed Synthetic Workflow:

G Start 2-Chloro-5-nitrobenzonitrile Step1 Reduction of Nitro Group Start->Step1 e.g., SnCl2, HCl Intermediate 2-Chloro-5-aminobenzonitrile Step1->Intermediate Step2 Diazotization Intermediate->Step2 NaNO2, HCl Diazonium Diazonium Salt Intermediate Step2->Diazonium Step3 Sulfonylation Diazonium->Step3 SO2, CuCl2 Product 2-Chloro-5-cyanobenzenesulfonyl chloride Step3->Product Step4 Ammonolysis Product->Step4 NH3 FinalProduct This compound Step4->FinalProduct

Caption: Proposed synthesis of this compound.

Biological Activity and Signaling Pathway

This compound has been identified as an ATP-sensitive myorelaxant.[2] Its mechanism of action is believed to involve the opening of ATP-sensitive potassium (K-ATP) channels in muscle cells.[2]

Mechanism of Action: K-ATP Channel Opening

K-ATP channels are crucial in linking the metabolic state of a cell to its electrical excitability.[3][4][5] In muscle cells, the opening of these channels leads to an efflux of potassium ions (K+), which hyperpolarizes the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization, thereby inhibiting muscle contraction and leading to relaxation.

The following diagram illustrates the proposed signaling pathway for the myorelaxant effect of this compound.

G cluster_membrane Cell Membrane K_ATP ATP-Sensitive K+ Channel K_efflux K+ Efflux K_ATP->K_efflux Ca_Channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx (Reduced) Ca_Channel->Ca_influx Compound This compound Compound->K_ATP Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_Channel Inhibits opening Contraction Muscle Contraction (Inhibited) Ca_influx->Contraction

Caption: Signaling pathway of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation of the computed properties and proposed synthetic route is recommended for any practical application.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a plausible synthetic route for 2-Chloro-5-cyanobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the chlorosulfonation of 2-chlorobenzonitrile, followed by the amination of the resulting sulfonyl chloride. This guide presents detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)
2-ChlorobenzonitrileC₇H₄ClN137.57White crystalline solid43-46[1]
2-Chloro-5-cyanobenzenesulfonyl chlorideC₇H₃Cl₂NO₂S252.08Solid (presumed)Not available
This compoundC₇H₅ClN₂O₂S216.65SolidNot available

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process. The following protocols are based on established chemical transformations and provide a comprehensive guide for laboratory synthesis.

Step 1: Synthesis of 2-Chloro-5-cyanobenzenesulfonyl chloride

This step involves the electrophilic aromatic substitution of 2-chlorobenzonitrile with chlorosulfonic acid.

Materials and Reagents:

  • 2-Chlorobenzonitrile

  • Chlorosulfonic acid

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl), place chlorosulfonic acid (4 molar equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-chlorobenzonitrile (1 molar equivalent) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product, 2-chloro-5-cyanobenzenesulfonyl chloride, will precipitate.

  • Filter the precipitate and wash it with cold water until the washings are neutral to litmus paper.

  • Dissolve the crude product in dichloromethane, and wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-5-cyanobenzenesulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride in the sulfonyl chloride group with ammonia.

Materials and Reagents:

  • 2-Chloro-5-cyanobenzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Ice

  • Hydrochloric acid (dilute)

Procedure:

  • In a round-bottom flask, suspend 2-chloro-5-cyanobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent like tetrahydrofuran (THF) or acetone.

  • Cool the flask in an ice bath.

  • Slowly add an excess of cold aqueous ammonia (e.g., 5-10 molar equivalents) to the suspension with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion of the reaction, remove the organic solvent under reduced pressure.

  • Add water to the residue and acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash it thoroughly with cold water, and dry it to obtain this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield the pure sulfonamide.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow Start Start SM 2-Chlorobenzonitrile Start->SM Step1 Chlorosulfonation SM->Step1 Reagent1 Chlorosulfonic Acid Reagent1->Step1 Intermediate 2-Chloro-5-cyanobenzenesulfonyl chloride Step1->Intermediate Step2 Amination Intermediate->Step2 Reagent2 Aqueous Ammonia Reagent2->Step2 Product This compound Step2->Product End End Product->End Signaling_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 2-Chlorobenzonitrile C₇H₄ClN B 2-Chloro-5-cyanobenzenesulfonyl chloride C₇H₃Cl₂NO₂S A->B + ClSO₃H C 2-Chloro-5-cyanobenzenesulfonyl chloride C₇H₃Cl₂NO₂S D This compound C₇H₅ClN₂O₂S C->D + NH₃(aq)

References

An In-depth Technical Guide to the Starting Materials for 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and starting materials for the preparation of 2-Chloro-5-cyanobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its application in a research and development setting.

Introduction

This compound is a substituted aromatic sulfonamide derivative. Its molecular structure, featuring a chloro, a cyano, and a sulfonamide group, makes it a versatile building block in medicinal chemistry. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, starting from readily available materials, is crucial for efficient drug discovery and development programs.

Primary Synthetic Pathway

The most direct and efficient synthetic route to this compound commences with the commercially available starting material, 4-aminobenzonitrile. The overall transformation involves a three-step sequence: chlorination, diazotization followed by sulfonyl chloride formation, and subsequent amination.

A logical workflow of this synthetic pathway is illustrated in the following diagram:

Synthetic Pathway of this compound 4-aminobenzonitrile 4-aminobenzonitrile 4-amino-3-chlorobenzonitrile 4-amino-3-chlorobenzonitrile 4-aminobenzonitrile->4-amino-3-chlorobenzonitrile N-Chlorosuccinimide (NCS), Acetonitrile, 90°C 2-chloro-5-cyanobenzenediazonium_chloride 2-chloro-5-cyanobenzenediazonium_chloride 4-amino-3-chlorobenzonitrile->2-chloro-5-cyanobenzenediazonium_chloride NaNO2, HCl, 0-5°C 2-chloro-5-cyanobenzenesulfonyl_chloride 2-chloro-5-cyanobenzenesulfonyl_chloride 2-chloro-5-cyanobenzenediazonium_chloride->2-chloro-5-cyanobenzenesulfonyl_chloride SO2, CuCl (cat.), Acetic Acid This compound This compound 2-chloro-5-cyanobenzenesulfonyl_chloride->this compound NH3 (aq) or NH4OH

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-amino-3-chlorobenzonitrile

The initial step involves the regioselective chlorination of 4-aminobenzonitrile at the position ortho to the amino group.

Reaction:

4-aminobenzonitrile + N-Chlorosuccinimide (NCS) → 4-amino-3-chlorobenzonitrile

Experimental Procedure:

To a stirred solution of 4-aminobenzonitrile (10.0 g, 84.7 mmol) in acetonitrile (100 mL) at 90°C, N-chlorosuccinimide (12.4 g, 93 mmol) is slowly added.[1] After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 90°C.[1] The reaction is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in dichloromethane (500 mL) and washed with a 5% aqueous sodium hydroxide solution. The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 4-amino-3-chlorobenzonitrile as a tan solid.[1]

ParameterValueReference
Starting Material4-aminobenzonitrile[1]
ReagentN-Chlorosuccinimide (NCS)[1]
SolventAcetonitrile[1]
Reaction Temperature90°C[1]
Reaction Time2 hours[1]
Yield 95% [1]
Step 2: Synthesis of 2-chloro-5-cyanobenzenesulfonyl chloride

This step involves the conversion of the amino group of 4-amino-3-chlorobenzonitrile to a sulfonyl chloride group via a Sandmeyer-type reaction.

Reaction:

4-amino-3-chlorobenzonitrile → 2-chloro-5-cyanobenzenediazonium chloride → 2-chloro-5-cyanobenzenesulfonyl chloride

Experimental Procedure (General Method):

A solution of 4-amino-3-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and acetic acid is cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This cold diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred and allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of the sulfonyl chloride. The product is then typically extracted with an organic solvent.

ParameterValueReference
Starting Material4-amino-3-chlorobenzonitrile
ReagentsSodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride (catalyst)[2]
SolventsAcetic acid, Water[2]
Reaction Temperature0-5°C (diazotization), 0°C to room temp (sulfonylation)[2]
Yield 54% (for a similar substrate) [2]

Note: The yield is based on a similar transformation and may vary for this specific substrate.

Step 3: Synthesis of this compound

The final step is the amination of the sulfonyl chloride to the corresponding sulfonamide.

Reaction:

2-chloro-5-cyanobenzenesulfonyl chloride + NH₃ → this compound

Experimental Procedure (General Method):

The 2-chloro-5-cyanobenzenesulfonyl chloride obtained in the previous step is dissolved in a suitable organic solvent (e.g., acetone, tetrahydrofuran). The solution is cooled in an ice bath, and an excess of aqueous ammonia or ammonium hydroxide is added dropwise with vigorous stirring. The reaction is typically rapid and exothermic. After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The product, being a solid, may precipitate out of the solution. The solid is collected by filtration, washed with water to remove any ammonium salts, and then dried to afford this compound.

ParameterValue
Starting Material2-chloro-5-cyanobenzenesulfonyl chloride
ReagentAqueous Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH)
SolventAcetone or Tetrahydrofuran
Reaction Temperature0°C to room temperature
Yield Typically high (>90%)

Alternative Starting Materials and Routes

An alternative synthetic approach can be envisioned starting from 2-chloro-5-nitrobenzonitrile, which is commercially available. This route would involve the reduction of the nitro group to an amine, followed by the same diazotization, sulfonylation, and amination sequence as described above.

The workflow for this alternative pathway is depicted below:

Alternative Synthetic Pathway 2-chloro-5-nitrobenzonitrile 2-chloro-5-nitrobenzonitrile 2-chloro-5-aminobenzonitrile 2-chloro-5-aminobenzonitrile 2-chloro-5-nitrobenzonitrile->2-chloro-5-aminobenzonitrile Reduction (e.g., Fe/HCl or H2, Pd/C) 2-chloro-5-cyanobenzenediazonium_chloride 2-chloro-5-cyanobenzenediazonium_chloride 2-chloro-5-aminobenzonitrile->2-chloro-5-cyanobenzenediazonium_chloride NaNO2, HCl, 0-5°C 2-chloro-5-cyanobenzenesulfonyl_chloride 2-chloro-5-cyanobenzenesulfonyl_chloride 2-chloro-5-cyanobenzenediazonium_chloride->2-chloro-5-cyanobenzenesulfonyl_chloride SO2, CuCl (cat.), Acetic Acid This compound This compound 2-chloro-5-cyanobenzenesulfonyl_chloride->this compound NH3 (aq) or NH4OH

Caption: Alternative route from 2-chloro-5-nitrobenzonitrile.

While this route is also viable, the direct chlorination of the more accessible 4-aminobenzonitrile is generally preferred due to fewer synthetic steps.

Conclusion

The synthesis of this compound is most efficiently achieved through a three-step process starting from 4-aminobenzonitrile. The key transformations—chlorination, Sandmeyer-type sulfonyl chloride formation, and amination—are well-established reactions in organic synthesis. This guide provides the necessary experimental details and quantitative data to enable researchers to produce this valuable intermediate for their drug discovery and development endeavors. The presented protocols offer high yields and utilize readily available reagents, making the synthesis both practical and scalable.

References

An In-depth Technical Guide to 2-Chloro-5-cyanobenzenesulfonamide: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Chloro-5-cyanobenzenesulfonamide, a key chemical intermediate. The document details its physicochemical properties, outlines a plausible synthetic pathway based on established chemical principles, and presents relevant analytical data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

This compound, with the CAS number 1939-76-0, is a substituted aromatic sulfonamide that has garnered interest as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. Its chemical structure, featuring a reactive sulfonyl chloride precursor and a nitrile group, allows for a variety of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis can be logically deduced from fundamental organic chemistry principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 1939-76-0
Molecular Formula C₇H₅ClN₂O₂S
Molecular Weight 216.65 g/mol
IUPAC Name This compound
Synonyms 2-chloro-5-cyanobenzene-1-sulfonamide, 4-Chloro-3-sulfamoylbenzonitrile
Appearance White to off-white crystalline solid (predicted)
Melting Point Not definitively reported in primary literature
Boiling Point Not definitively reported in primary literature
Solubility Expected to be soluble in polar organic solvents

Plausible Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 2-amino-5-chlorobenzonitrile. This pathway involves a Sandmeyer reaction to introduce the sulfonyl chloride group, followed by ammonolysis to form the desired sulfonamide.

A visual representation of this proposed synthetic workflow is provided below.

Synthesis_Workflow cluster_step1 Step 1: Diazotization and Sulfonation (Sandmeyer Reaction) cluster_step2 Step 2: Ammonolysis 2-amino-5-chlorobenzonitrile 2-amino-5-chlorobenzonitrile Diazonium_Salt Intermediate Diazonium Salt 2-amino-5-chlorobenzonitrile->Diazonium_Salt 1. NaNO₂, HCl 2. SO₂, CuCl₂ Sulfonyl_Chloride 2-Chloro-5-cyanobenzenesulfonyl Chloride Diazonium_Salt->Sulfonyl_Chloride Target_Compound This compound Sulfonyl_Chloride->Target_Compound NH₃

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on established chemical literature for similar transformations. These protocols are for illustrative purposes and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 2-Chloro-5-cyanobenzenesulfonyl Chloride via Sandmeyer Reaction

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sulfonation:

    • In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of nitrogen gas ceases.

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-5-cyanobenzenesulfonyl chloride.

Step 2: Synthesis of this compound via Ammonolysis

  • Ammonolysis:

    • Dissolve the crude 2-chloro-5-cyanobenzenesulfonyl chloride from the previous step in a suitable organic solvent (e.g., acetone or tetrahydrofuran).

    • Cool the solution in an ice bath.

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and collect the solid product by filtration.

    • Wash the solid with cold water and dry under vacuum to afford the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Data (Predicted)

Table 2: Predicted Analytical Data for this compound

AnalysisExpected Results
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the sulfonamide (-SO₂NH₂) protons.
¹³C NMR Aromatic carbons in the range of 110-140 ppm. A nitrile carbon signal around 115-120 ppm.
IR Spectroscopy Characteristic peaks for N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and S=O stretching of the sulfonyl group (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (216.65 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

History and Discovery

The precise date and the researchers who first synthesized this compound are not prominently documented in major chemical databases or historical reviews of organic synthesis. It is likely that this compound was first prepared as an intermediate in a broader synthetic program, possibly within an industrial or academic research setting focused on the development of sulfonamide-based drugs or other biologically active molecules. The lack of a landmark publication on its discovery suggests its role as a means to an end rather than a discovery in its own right. Its existence is now well-established through its commercial availability from various chemical suppliers.[2]

Biological Activity and Applications

Some sources suggest that this compound may exhibit biological activity, including potential roles as an ATP-sensitive myorelaxant. However, primary research articles substantiating these claims and detailing the compound's mechanism of action are not widely cited. Its primary and well-established application remains as a chemical intermediate. The presence of the chloro, cyano, and sulfonamide functionalities provides multiple reaction sites for further chemical elaboration, making it a valuable precursor for the synthesis of a diverse range of target molecules in drug discovery and materials science.

Logical Relationships in its Utility

The utility of this compound as a synthetic intermediate is based on the distinct reactivity of its functional groups. The following diagram illustrates the logical relationships between its structural features and its potential synthetic applications.

Logical_Relationships cluster_functionalities Key Functional Groups cluster_reactions Potential Chemical Transformations cluster_applications Resulting Molecular Scaffolds Start This compound Sulfonamide Sulfonamide (-SO₂NH₂) Start->Sulfonamide Nitrile Nitrile (-C≡N) Start->Nitrile Aromatic_Ring Substituted Aromatic Ring Start->Aromatic_Ring N_Alkylation N-Alkylation/ N-Arylation Sulfonamide->N_Alkylation Hydrolysis_Reduction Hydrolysis or Reduction Nitrile->Hydrolysis_Reduction EAS Further Electrophilic Aromatic Substitution Aromatic_Ring->EAS Substituted_Sulfonamides Substituted Sulfonamides N_Alkylation->Substituted_Sulfonamides Amines_Carboxylic_Acids Amines or Carboxylic Acids Hydrolysis_Reduction->Amines_Carboxylic_Acids Polysubstituted_Aromatics Polysubstituted Aromatics EAS->Polysubstituted_Aromatics

Caption: Reactivity and synthetic potential of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. While the specific historical details of its discovery are not well-documented, its synthesis is achievable through well-established methodologies. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a useful resource for researchers in the field. Further investigation into primary literature may uncover more specific details about its origins and biological activity.

References

Solubility of 2-Chloro-5-cyanobenzenesulfonamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Chloro-5-cyanobenzenesulfonamide

This compound is a substituted aromatic sulfonamide.[1][2] The physicochemical properties of a compound are critical in determining its solubility.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₇H₅ClN₂O₂S
Molecular Weight 216.65 g/mol
Appearance White to off-white crystalline powder (typical for sulfonamides)
Melting Point Data not available
pKa Data not available
LogP 0.5 (Predicted)

Note: Some physical properties like melting point and pKa are not available in the searched databases and would require experimental determination.

General Solubility of Sulfonamides in Organic Solvents

The solubility of sulfonamides is largely dictated by the polarity of the solvent and the specific functional groups on the sulfonamide molecule.[3][4] Generally, sulfonamides are more soluble in polar organic solvents due to the presence of the polar sulfonyl group (-SO₂-) and the amide group (-NH₂), which can participate in hydrogen bonding.

Table 2: Qualitative Solubility of Sulfonamides in Common Organic Solvents

Solvent ClassRepresentative SolventsGeneral Sulfonamide SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)HighThese solvents can act as hydrogen bond acceptors and have high dielectric constants, which helps to solvate the polar sulfonamide molecule.[5]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. Solubility tends to decrease as the alkyl chain length of the alcohol increases.[3]
Non-Polar Hexane, Toluene, Diethyl etherLow"Like dissolves like" principle applies; the high polarity of sulfonamides makes them poorly soluble in non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateWhile having some dipole moment, their ability to form strong hydrogen bonds is limited compared to protic or highly polar aprotic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound using the isothermal shake-flask method, which is considered a gold standard for solubility measurement.[6][7]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Acetonitrile, DMF)

  • Analytical balance

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vortex mixer

  • Centrifuge (optional)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in each solvent by back-calculating from the concentration of the diluted sample, taking the dilution factor into account. The solubility is typically expressed in mg/mL or mol/L.

Visualization of a Representative Workflow

General Synthesis of a Sulfonamide

The following diagram illustrates a common synthetic route for preparing a sulfonamide from a corresponding sulfonyl chloride and an amine. This represents a fundamental workflow in the chemistry of this class of compounds.[8][9][10]

G General Synthesis of Sulfonamides cluster_reactants Reactants cluster_reaction Reaction cluster_products Products sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) reaction_vessel Reaction in the presence of a base sulfonyl_chloride->reaction_vessel amine Amine (R'-NH₂) amine->reaction_vessel sulfonamide Sulfonamide (R-SO₂NH-R') reaction_vessel->sulfonamide hcl HCl (neutralized by base) reaction_vessel->hcl

Caption: A typical reaction pathway for the synthesis of sulfonamides.

Conclusion

References

Technical Guide: Physicochemical Properties of 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-Chloro-5-cyanobenzenesulfonamide, a compound of interest in pharmaceutical and chemical research. This document outlines its known physical properties, presents standardized experimental protocols for their determination, and includes visual workflows for these procedures.

Core Physical Properties

The precise determination of melting and boiling points is fundamental in the identification and purity assessment of chemical compounds. For this compound (CAS No: 1939-76-0), the experimentally determined and reported values are summarized below.

Physical PropertyValue
Melting Point 189 - 191 °C (372.2 - 375.8 °F)[1]
Boiling Point No information available[1]

Experimental Protocols

The following sections detail the standardized methodologies for the determination of melting and boiling points for crystalline organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure substance. The capillary method is a widely used technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, achieving a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • A rapid initial heating is performed to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A second, more careful determination is conducted with a new sample, heating at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For substances that are liquid at or near room temperature, the Thiele tube method is a common and efficient technique for boiling point determination. While this compound is a solid at room temperature, this protocol is included for broader applicability.

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • Sample Preparation: A small amount of the liquid sample is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing mineral oil.

  • Heating: The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample uniformly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of melting and boiling points.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Grind Sample B Load Capillary Tube A->B 2-3 mm height C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Cool Down D->E F Slow Heating (1-2°C/min) E->F G Observe Melting F->G H Record Start of Melting (T1) G->H I Record End of Melting (T2) H->I J Melting Point Range (T1-T2) I->J

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement in Thiele Tube cluster_data Data Recording A Add Sample to Test Tube B Insert Inverted Capillary A->B C Assemble with Thermometer B->C D Heat Side Arm Gently C->D E Observe Steady Bubbles D->E F Remove Heat E->F G Observe Liquid Rise F->G H Record Temperature at Liquid Rise G->H

Caption: Workflow for Boiling Point Determination.

References

Spectral Analysis of 2-Chloro-5-cyanobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Chloro-5-cyanobenzenesulfonamide (CAS No. 1939-76-0). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles predicted spectral data based on the analysis of structurally similar compounds and outlines standard experimental methodologies for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₅ClN₂O₂S

  • Molecular Weight: 216.65 g/mol

  • Structure:

Predicted Spectral Data

Due to the limited availability of direct experimental spectra for this compound, the following data tables have been compiled based on established spectral characteristics of analogous compounds, including benzenesulfonamide, chlorobenzenesulfonamides, and cyanobenzene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2d1HH-6 (ortho to -SO₂NH₂ and -Cl)
~ 7.8 - 7.9dd1HH-4 (meta to -SO₂NH₂ and -Cl)
~ 7.6 - 7.7d1HH-3 (ortho to -C≡N)
~ 7.5s (broad)2H-SO₂NH₂

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic protons will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with adjacent protons.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 142 - 144C-1 (C-SO₂NH₂)
~ 138 - 140C-2 (C-Cl)
~ 134 - 136C-4
~ 132 - 134C-6
~ 118 - 120C-3
~ 116 - 118C-5 (C-C≡N)
~ 115 - 117-C≡N

Note: The assignments are based on the expected electronic effects of the chloro, cyano, and sulfonamide substituents on the benzene ring.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350 - 3250StrongN-H stretching (sulfonamide)
~ 2230 - 2220MediumC≡N stretching (nitrile)
~ 1600 - 1450MediumC=C aromatic ring stretching
~ 1350 - 1320StrongAsymmetric SO₂ stretching (sulfonamide)
~ 1170 - 1150StrongSymmetric SO₂ stretching (sulfonamide)
~ 900 - 800MediumC-H out-of-plane bending (aromatic)
~ 750 - 700MediumC-Cl stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
216 / 218High[M]⁺ (Molecular ion) with isotopic pattern for Cl
152 / 154Medium[M - SO₂]⁺
125 / 127Medium[M - SO₂NH₂]⁺
111Medium[C₆H₄Cl]⁺
75Low[C₆H₃]⁺

Note: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for aromatic sulfonamides.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A higher number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (for EI-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a mass range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. The isotopic distribution for chlorine should be observed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Characterization of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_structure_elucidation Structure Elucidation & Reporting Synthesis Synthesis of 2-Chloro-5- cyanobenzenesulfonamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Spectral Interpretation & Structure Confirmation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Reporting Reporting of Spectral Data (Tables, Figures, Text) Interpretation->Reporting

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, hazards, and handling procedures for 2-Chloro-5-cyanobenzenesulfonamide (CAS No. 1939-76-0). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document consolidates critical data on its physical and chemical properties, toxicological profile, GHS classification, and requisite safety protocols. Detailed procedures for first aid, firefighting, and personal protection are outlined. Visual workflows are provided to guide users in hazard assessment, emergency response, and safe handling practices.

Chemical Identification and Physical Properties

This compound is an organic building block used in chemical synthesis.[1] Its fundamental identification and physical characteristics are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1939-76-0[3]
Molecular Formula C₇H₅ClN₂O₂S[2][3]
Molecular Weight 216.65 g/mol [2][3]
Appearance White Crystalline Solid[4]
Melting Point 189 - 191 °C / 372.2 - 375.8 °F[4]
SMILES C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl[2][3]
Purity 95%[5]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2] The primary hazards are related to acute toxicity and irritation.[2]

GHS Signal Word: Warning [2]

GHS Hazard Pictogram:

  • alt text
    (GHS07)[3]

GHS Hazard Statements: [2][3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements (selected): [2][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Below is a logical workflow for hazard identification and communication for this chemical.

Hazard_Identification_Workflow cluster_assessment Hazard Assessment cluster_communication Hazard Communication Start Identify Chemical (this compound) GetData Gather Toxicity & Physicochemical Data Start->GetData CAS: 1939-76-0 Classify Classify Hazards (per GHS criteria) GetData->Classify AssignElements Assign Label Elements Pictogram: GHS07 Signal Word: Warning H & P Statements Classify->AssignElements Acute Tox. 4, Skin Irrit. 2 Eye Irrit. 2, STOT SE 3 DevelopSDS Develop Safety Data Sheet (SDS) AssignElements->DevelopSDS ImplementControls Implement Engineering & Administrative Controls / PPE DevelopSDS->ImplementControls

Figure 1: Hazard Identification & Communication Workflow.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, available data indicates that it is acutely toxic and an irritant.[2] One source suggests it may cause methemoglobinemia.[4]

Summary of Toxicological Hazards:

Hazard ClassGHS CategoryFindingSource
Acute Toxicity (Oral) Category 4Harmful if swallowed[2]
Acute Toxicity (Dermal) Category 4Harmful in contact with skin[2]
Acute Toxicity (Inhalation) Category 4Harmful if inhaled[2]
Skin Corrosion/Irritation Category 2Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation[2]

Experimental Protocols (General Methodologies)

While specific experimental data for this compound is not publicly available, the GHS classifications are determined by standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

a) Acute Oral Toxicity (General Protocol - OECD 423):

  • Animal Model: Typically rodents (e.g., rats), fasted prior to dosing.

  • Dosing: A single dose of the substance is administered by oral gavage.

  • Procedure: A stepwise procedure is used with a limited number of animals at each step. The outcome of dosing at one level determines the dose for the next group.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The LD50 (Lethal Dose, 50%) is estimated, which informs the GHS Category 4 classification.

b) Skin Irritation/Corrosion (General Protocol - OECD 404):

  • Animal Model: Typically albino rabbits.

  • Application: A small amount (0.5 g) of the solid substance is applied to a shaved patch of skin under a gauze patch.

  • Exposure: The patch is left in place for a set duration, usually up to 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

  • Endpoint: The severity and reversibility of the skin reactions are scored to determine the irritation category (Category 2 indicates reversible irritation).[6]

c) Eye Irritation/Corrosion (General Protocol - OECD 405):

  • Animal Model: Typically albino rabbits.

  • Application: A small, measured amount of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.

  • Endpoint: The severity and reversibility of eye lesions are scored. Category 2 classification indicates that the substance causes reversible eye irritation.[2]

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures are recommended.

General Advice: Show the Safety Data Sheet (SDS) to the attending medical professional.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4][7] Remove contact lenses if present and easy to do so.[7] Seek medical attention.[4][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][8] Remove all contaminated clothing.[8] If skin irritation persists, consult a physician.[7]

  • Inhalation: Move the exposed person to fresh air at once.[8] If breathing is difficult or symptoms occur, get medical attention immediately.[4][8] If the person is not breathing, perform artificial respiration.[8]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[4][7] Do NOT induce vomiting.[9] Get medical attention if symptoms occur.[4]

The following decision tree illustrates the general first aid workflow.

First_Aid_Workflow cluster_routes Exposure Route Assessment cluster_actions Immediate Actions Start Exposure Occurs Eye Eye Contact? Start->Eye Skin Skin Contact? Start->Skin Inhalation Inhalation? Start->Inhalation Ingestion Ingestion? Start->Ingestion RinseEyes Rinse eyes with water for at least 15 mins. Eye->RinseEyes Yes WashSkin Wash skin with soap & water for at least 15 mins. Remove contaminated clothing. Skin->WashSkin Yes FreshAir Move to fresh air. Provide artificial respiration if not breathing. Inhalation->FreshAir Yes RinseMouth Rinse mouth. Drink plenty of water. Do NOT induce vomiting. Ingestion->RinseMouth Yes SeekMedical Seek Medical Attention (Bring SDS) RinseEyes->SeekMedical WashSkin->SeekMedical If irritation persists FreshAir->SeekMedical RinseMouth->SeekMedical

Figure 2: First Aid Decision Tree for Chemical Exposure.

Firefighting Measures

  • Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[7]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[4][7]

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/goggles.[4]

  • Ensure adequate ventilation in the work area to minimize exposure.[4] Use only in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid ingestion and inhalation of dust.[4]

  • Wash hands and any exposed skin thoroughly after handling.[7]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]

  • Store away from heat and sources of ignition.[4]

  • Recommended storage temperature is 2-8 °C.[5]

The diagram below outlines a standard workflow for safely handling this chemical in a laboratory setting.

Safe_Handling_Workflow cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling Start Planning & Preparation ReviewSDS Review SDS and Understand Hazards Start->ReviewSDS DonPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ReviewSDS->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Workup Perform Reaction/Workup Transfer->Workup Decontaminate Decontaminate Glassware & Work Area Workup->Decontaminate DoffPPE Remove PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Store Store Chemical Properly in a cool, dry place. WashHands->Store

Figure 3: Standard Laboratory Safe Handling Workflow.

Personal Protective Equipment (PPE)

To minimize the risk of exposure, the following personal protective equipment should be used:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[4] Ensure eye protection complies with OSHA 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat, to prevent skin exposure.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator. A dust mask is recommended when handling the solid form to prevent inhalation.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands before breaks and immediately after handling the product.

References

Potential Research Applications of 2-Chloro-5-cyanobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-cyanobenzenesulfonamide is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its unique structural features, comprising a sulfonamide group, a nitrile moiety, and a chlorinated phenyl ring, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. While direct and extensive research on this specific compound is emerging, its structural analogs have demonstrated a wide array of pharmacological activities, including but not limited to, enzyme inhibition and antimicrobial effects. This technical guide aims to provide an in-depth overview of the potential research applications of this compound, drawing upon data from closely related compounds to propose experimental avenues and highlight its promise in the development of novel therapeutics.

Core Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 1939-76-0[1]
Molecular Formula C₇H₅ClN₂O₂S[2]
Molecular Weight 216.65 g/mol [1][2]
IUPAC Name This compound[2]
SMILES C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl[2]
Appearance White to off-white powderCommercially available
Solubility Soluble in organic solvents such as DMSO and DMFGeneral knowledge

Potential Research Applications

Based on the known biological activities of structurally similar benzenesulfonamide derivatives, this compound holds promise in several key research areas.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[3][4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[4] The sulfonamide moiety in this compound is the key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrases. The cyano and chloro substituents on the phenyl ring can be explored for achieving isoform-selective inhibition.

Hypothetical Signaling Pathway for CA Inhibition in Glaucoma:

CA_Inhibition_Glaucoma 2_Chloro_5_cyanobenzenesulfonamide 2_Chloro_5_cyanobenzenesulfonamide Carbonic_Anhydrase_II Carbonic_Anhydrase_II 2_Chloro_5_cyanobenzenesulfonamide->Carbonic_Anhydrase_II Inhibits Bicarbonate_Production_Decrease Bicarbonate_Production_Decrease Carbonic_Anhydrase_II->Bicarbonate_Production_Decrease Leads to Aqueous_Humor_Secretion_Decrease Aqueous_Humor_Secretion_Decrease Bicarbonate_Production_Decrease->Aqueous_Humor_Secretion_Decrease Intraocular_Pressure_Reduction Intraocular_Pressure_Reduction Aqueous_Humor_Secretion_Decrease->Intraocular_Pressure_Reduction

Caption: Proposed mechanism of action for IOP reduction.

Kinase Inhibition

Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The benzenesulfonamide scaffold has been incorporated into various kinase inhibitors. While direct screening data for this compound is not publicly available, its structure warrants investigation against various kinase families.

General Experimental Workflow for Kinase Inhibitor Screening:

Kinase_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Compound_Library Compound_Library HTS_Assay HTS_Assay Compound_Library->HTS_Assay Kinase_Panel Kinase_Panel Kinase_Panel->HTS_Assay Hit_Identification Hit_Identification HTS_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Proliferation) Selectivity_Profiling->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Assays->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling

Caption: A typical workflow for identifying kinase inhibitors.

Antimicrobial and Antiviral Research

Sulfonamide-containing compounds have a long history as antimicrobial agents. Furthermore, various benzenesulfonamide derivatives have been investigated for their antiviral properties. Research on related structures suggests that this compound could serve as a starting point for the development of novel anti-infective agents. For example, derivatives of 5-sulphonamido-8-hydroxyquinoline have shown antiviral activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV).[5]

Quantitative Data from Structurally Related Compounds

While specific quantitative data for this compound is limited in publicly accessible literature, the following tables summarize the activity of structurally related benzenesulfonamide derivatives to provide a reference for potential efficacy.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Selected Benzenesulfonamide Derivatives

Compound IDSubstituentα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
5o 2-CH₃-5-NO₂15.2 ± 0.1219.8 ± 0.21
Acarbose (Standard) -38.2 ± 0.1145.6 ± 0.15
Data adapted from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives.

Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Selected Benzenesulfonylguanidine Derivatives against Cancer Cell Lines

Compound IDMCF-7 (Breast)HeLa (Cervical)HCT-116 (Colon)
20 10.5 ± 0.815.1 ± 1.212.8 ± 1.1
24 11.2 ± 0.914.3 ± 1.012.7 ± 0.9
30 >100>1008.0 ± 0.5
Data from a study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfononyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, protocols for key experiments that could be conducted to evaluate the biological activity of this compound. These are based on standard methodologies used for similar compounds.

Carbonic Anhydrase Inhibition Assay (Esterase Assay)

Objective: To determine the in vitro inhibitory activity of this compound against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

Materials:

  • Human carbonic anhydrase isoforms (recombinant)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • HEPES buffer (pH 7.4)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the compound in HEPES buffer.

  • In a 96-well plate, add 140 µL of HEPES buffer, 20 µL of the enzyme solution, and 20 µL of the compound dilution (or DMSO for control).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of NPA solution.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes to monitor the formation of 4-nitrophenol.

  • Calculate the initial reaction rates (V₀).

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of a sulfonamide group strongly suggests potential as a carbonic anhydrase inhibitor, warranting comprehensive screening against various CA isoforms. Furthermore, its structural features make it a candidate for kinase inhibitor and antimicrobial drug discovery programs. The logical next steps for researchers would be the synthesis of a focused library of derivatives based on the this compound core, followed by systematic in vitro and in cellulo screening to identify lead compounds for further optimization. This technical guide provides a foundational framework for initiating such research endeavors.

References

The Versatile Building Block: A Technical Guide to 2-Chloro-5-cyanobenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-cyanobenzenesulfonamide is a key bifunctional organic compound that has emerged as a versatile building block in the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features—a reactive sulfonyl chloride group, a synthetically malleable cyano group, and a chlorinated aromatic ring susceptible to nucleophilic substitution—provide a powerful platform for the construction of diverse and complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₇H₅ClN₂O₂S[1]
Molecular Weight 216.65 g/mol [1]
CAS Number 1939-76-0[1]
Appearance White to off-white crystalline powder-
Melting Point 148-150 °C[2]
Solubility Soluble in DMSO and Methanol[2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available o-aminobenzenesulfonamide. The workflow involves an initial chlorination followed by a Sandmeyer reaction to introduce the cyano group.

G cluster_0 Synthesis of 2-Amino-5-chlorobenzenesulfonamide cluster_1 Synthesis of this compound (Sandmeyer Reaction) o-Aminobenzenesulfonamide o-Aminobenzenesulfonamide Reaction Mixture Reaction Mixture o-Aminobenzenesulfonamide->Reaction Mixture N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->Reaction Mixture Chloroform Chloroform Chloroform->Reaction Mixture Reflux Reflux 2-Amino-5-chlorobenzenesulfonamide 2-Amino-5-chlorobenzenesulfonamide Reflux->2-Amino-5-chlorobenzenesulfonamide Yield: 95% Reaction Mixture->Reflux Heat 2-Amino-5-chlorobenzenesulfonamide_2 2-Amino-5-chlorobenzenesulfonamide Diazotization Diazotization 2-Amino-5-chlorobenzenesulfonamide_2->Diazotization Step 1 NaNO2, HCl Sodium Nitrite, Hydrochloric Acid NaNO2, HCl->Diazotization Aryl Diazonium Salt Aryl Diazonium Salt Diazotization->Aryl Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Aryl Diazonium Salt->Sandmeyer Reaction Step 2 CuCN Copper(I) Cyanide CuCN->Sandmeyer Reaction This compound This compound Sandmeyer Reaction->this compound G cluster_nucleophiles Examples of Nucleophiles This compound This compound Substituted Product Substituted Product This compound->Substituted Product Nucleophilic Aromatic Substitution (SNAᵣ) Nucleophile Nucleophile Nucleophile->Substituted Product Amines (R-NH₂) Amines (R-NH₂) Alcohols (R-OH) Alcohols (R-OH) Thiols (R-SH) Thiols (R-SH) G cluster_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_increase ↑ [ATP] Metabolism->ATP_increase K_ATP_Channel K-ATP Channel ATP_increase->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx ↑ [Ca²⁺]in Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Sulfonamide_Derivative Sulfonamide Derivative (e.g., from this compound) Sulfonamide_Derivative->K_ATP_Channel Directly Inhibits

References

2-Chloro-5-cyanobenzenesulfonamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-cyanobenzenesulfonamide is a versatile chemical intermediate belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, carbonic anhydrase inhibitory, diuretic, and anticancer properties. The presence of a chloro and a cyano group on the benzene ring of this compound offers unique electronic properties and multiple reaction sites, making it an attractive starting material for the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its derivatives.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₅ClN₂O₂S, is a white to off-white solid.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1939-76-0[1][2]
Molecular Weight 216.65 g/mol [1][2]
Molecular Formula C₇H₅ClN₂O₂S[1][2]
Canonical SMILES C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl[2]
InChI InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12)[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF

Synthesis of this compound and Its Precursors

A general workflow for the synthesis of a substituted benzenesulfonamide is depicted below.

Synthesis_Workflow Start Starting Material (e.g., 2-Chlorobenzonitrile) Step1 Chlorosulfonation (ClSO3H) Start->Step1 Intermediate1 2-Chloro-5-cyanobenzenesulfonyl chloride Step1->Intermediate1 Step2 Amination (NH4OH or Amine) Intermediate1->Step2 Product This compound or Derivative Step2->Product

Caption: Generalized synthetic workflow for benzenesulfonamides.

Experimental Protocol: Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar sulfonamide compounds.

Step 1: Chlorosulfonation of 2-Chlorobenzonitrile

  • To a stirred solution of chlorosulfonic acid at 0 °C, slowly add 2-chlorobenzonitrile.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate, 2-chloro-5-cyanobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amination of 2-Chloro-5-cyanobenzenesulfonyl chloride

  • Dissolve the crude 2-chloro-5-cyanobenzenesulfonyl chloride in a suitable organic solvent like acetone or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add an excess of aqueous ammonia or a primary/secondary amine dropwise with vigorous stirring.

  • Allow the reaction to proceed at room temperature for a few hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activities of Structurally Related Sulfonamide Derivatives

While specific biological data for this compound is limited in the public domain, the broader class of chlorobenzonitrile and benzenesulfonamide derivatives has been extensively studied, revealing a wide range of biological activities. The data presented in the following tables are for structurally related compounds and are intended to provide an indication of the potential therapeutic applications of derivatives that could be synthesized from this compound.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site Zn(II) Zn²⁺ H2O H₂O Zn(II)->H2O His Histidine Residues Zn(II)->His HCO3 HCO₃⁻ Zn(II)->HCO3 Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Zn(II) Inhibition CO2 CO₂ CO2->Zn(II) Normal Reaction

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)Reference
AcetazolamidehCA I250[3]
AcetazolamidehCA II12[3]
N-(4-sulfamoylphenyl)acetamide derivativehCA I39.20 - 131.54[4]
N-(4-sulfamoylphenyl)acetamide derivativehCA II50.96 - 147.94[4]
5-chloro-2-hydroxyphenyl substituted pyrazole carboxamidehCA IXModerate to potent inhibition[5]
Antimicrobial Activity

Sulfonamide-containing compounds have a long history as antimicrobial agents. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Compound ScaffoldTarget OrganismMIC (μg/mL or μmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62 - 31.25 µmol/L[6]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1 - 4 µmol/L[6]
Quinoxaline sulfonamide derivativesStaphylococcus aureusZone of Inhibition: 20-22 mm
Kinase Inhibition

More recently, sulfonamide derivatives have been explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Compound ScaffoldTarget KinaseIC₅₀ (µM)Reference
3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamideCDK20.21[7]
2-(aminopyrimidinyl)thiazole-5-carboxamide derivativeSrc/AblPotent Inhibition[8]
2-thiouracil-5-sulfonamide derivativesCDK2ASignificant Inhibition[9]

Experimental Protocols for Biological Assays

Detailed experimental protocols are crucial for the evaluation of new chemical entities. Below are representative protocols for assessing carbonic anhydrase inhibition and antimicrobial activity, based on methods described in the literature for related sulfonamide compounds.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CO₂ hydration activity of a CA isoform.[3]

  • Enzyme and Inhibitor Preparation:

    • Recombinant human CA isoforms are purified.

    • Inhibitor stock solutions (10-100 mM) are prepared in a suitable solvent (e.g., DMSO) and serially diluted.[3]

  • Assay Procedure:

    • The assay is performed in a stopped-flow instrument.

    • One syringe contains the enzyme solution in buffer (e.g., Tris-HCl with NaClO₄).

    • The other syringe contains a CO₂ solution in buffer.

    • The two solutions are rapidly mixed, and the change in pH is monitored over time using a pH indicator (e.g., phenol red).

    • The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor.

  • Data Analysis:

    • IC₅₀ values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.

    • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum and Compound:

    • Bacterial or fungal strains are cultured to a specific density (e.g., 0.5 McFarland standard).

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing growth medium.

  • Incubation:

    • The prepared inoculum is added to each well of the microtiter plate.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

This compound is a promising scaffold for the development of novel therapeutic agents. While direct studies on this compound are limited, the extensive research on structurally related sulfonamides highlights its potential in various therapeutic areas, particularly as a precursor for carbonic anhydrase inhibitors, antimicrobial agents, and kinase inhibitors. The chloro and cyano functionalities provide avenues for diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on the this compound core. Such studies would provide valuable structure-activity relationship (SAR) data and could lead to the identification of potent and selective drug candidates for a range of diseases. The detailed experimental protocols and compiled quantitative data in this guide serve as a valuable resource for researchers embarking on such investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Glibenclamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glibenclamide, also known as glyburide, is a potent second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is achieved by stimulating insulin secretion from pancreatic β-cells.[1][3][4] This document provides detailed application notes and protocols for the synthesis of glibenclamide. While the specified starting material, 2-Chloro-5-cyanobenzenesulfonamide, is not a commonly documented precursor for glibenclamide synthesis, this guide outlines a well-established synthetic route commencing from more conventional starting materials. The protocols provided are intended for researchers, scientists, and professionals in drug development.

Synthetic Pathway Overview

The synthesis of glibenclamide is a multi-step process. A common and effective strategy involves the synthesis of the key intermediate, 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, followed by its reaction with cyclohexyl isocyanate to yield the final product.

Experimental Workflow

The overall workflow for the synthesis of glibenclamide is depicted below.

Glibenclamide_Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Start Starting Materials (e.g., 2-phenylethylamine, 5-chloro-2-methoxybenzoic acid) Step1 Synthesis of 4-(2-aminoethyl)benzenesulfonamide Start->Step1 Multi-step process Step2 Amidation with 5-chloro-2-methoxybenzoyl chloride Step1->Step2 Intermediate Intermediate: 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide Step2->Intermediate Step3 Reaction with Cyclohexyl Isocyanate Intermediate->Step3 Purification Purification (e.g., Recrystallization) Step3->Purification Glibenclamide Glibenclamide Purification->Glibenclamide

Caption: Workflow for the synthesis of Glibenclamide.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-aminoethyl)benzenesulfonamide

This protocol outlines the synthesis of the key intermediate 4-(2-aminoethyl)benzenesulfonamide from β-phenylethylamine.

Materials:

  • β-phenylethylamine

  • Acetic anhydride or Acetic acid

  • Chlorosulfonic acid

  • Aqueous ammonia

  • Hydrochloric acid

  • Acetone

  • Potassium hydroxide solution (2N)

Procedure:

  • Acetylation: React β-phenylethylamine with acetic anhydride or acetic acid to form N-acetyl-2-phenylethylamine.[5]

  • Chlorosulfonation: Treat N-acetyl-2-phenylethylamine with chlorosulfonic acid to yield p-(2-acetamidoethyl)benzenesulfonyl chloride.[5]

  • Amination: React the sulfonyl chloride with aqueous ammonia to form N-(p-sulfamoylphenethyl)acetamide.

  • Hydrolysis: Heat the acetamide derivative with hydrochloric acid to remove the acetyl group, yielding 4-(2-aminoethyl)benzenesulfonamide.

  • Purification: The crude product can be purified by dissolving it in hot water, adjusting the pH to 11-12 with 2N KOH solution, and allowing the product to precipitate upon cooling.[5]

Protocol 2: Synthesis of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

Materials:

  • 4-(2-aminoethyl)benzenesulfonamide

  • 5-chloro-2-methoxybenzoyl chloride

  • Anhydrous pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve 4-(2-aminoethyl)benzenesulfonamide in anhydrous pyridine or another suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 5-chloro-2-methoxybenzoyl chloride in the same solvent.

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be purified by recrystallization.

Protocol 3: Synthesis of Glibenclamide

This final step involves the reaction of the sulfonamide intermediate with cyclohexyl isocyanate.

Materials:

  • 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

  • Cyclohexyl isocyanate

  • Potassium tert-butoxide

  • 18-crown-6 ether

  • N,N-dimethylformamide (DMF)

  • 1N Hydrochloric acid

Procedure:

  • Dissolve 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide in DMF.

  • Add potassium tert-butoxide and 18-crown-6 ether to the solution.

  • Cool the mixture to 0-5°C in an ice bath.

  • Add a solution of cyclohexyl isocyanate in DMF dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for approximately 6 hours.[6]

  • Cool the reaction mixture and pour it into ice-cold 1N hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain crude glibenclamide.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Quantitative Data

ParameterValueReference
Glibenclamide Synthesis
Yield80-85% (for a continuous flow synthesis method)[7][8]
Intermediate Characterization
4-(2-aminoethyl)benzenesulfonamide Melting Point441 K[9]
Final Product Characterization
Glibenclamide Molecular FormulaC23H28ClN3O5S[2]
Glibenclamide Molecular Weight494.0 g/mol
Glibenclamide Melting PointApproximately 172-174°C
Analytical Methods
Purity AnalysisHPLC[10]
Structural ConfirmationNMR, IR spectroscopy[10]

Mechanism of Action: Signaling Pathway

Glibenclamide exerts its hypoglycemic effect by modulating the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. The binding of glibenclamide to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel leads to its closure.[1][3][11] This, in turn, causes depolarization of the cell membrane, opening of voltage-gated calcium channels, and an influx of calcium ions, which ultimately triggers the exocytosis of insulin-containing granules.[3][11]

Glibenclamide_Signaling_Pathway cluster_cell Pancreatic β-cell Glibenclamide Glibenclamide SUR1 SUR1 Subunit of KATP Channel Glibenclamide->SUR1 Binds to KATP_channel KATP Channel Closure SUR1->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_release Insulin Granule Exocytosis Ca_influx->Insulin_release Triggers Blood_glucose Blood Glucose Levels Insulin_release->Blood_glucose Lowers

Caption: Mechanism of action of Glibenclamide in pancreatic β-cells.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory settings.

References

Application Note: Synthesis of 2-Chloro-5-cyanobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Chloro-5-cyanobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The outlined procedures are based on established chemical transformations, including chlorination and the Sandmeyer reaction, ensuring a reproducible and efficient synthesis.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. Access to a reliable synthetic protocol for this class of compounds is crucial for advancing drug discovery programs. This application note details a two-step synthesis commencing from the readily available starting material, 2-aminobenzenesulfonamide. The protocol first describes the selective chlorination of the benzene ring, followed by the conversion of the amino group to a cyano group via a Sandmeyer reaction.

Overall Reaction Scheme

cluster_0 Step 1: Chlorination cluster_1 Step 2: Sandmeyer Reaction A 2-Aminobenzenesulfonamide B 2-Amino-5-chlorobenzenesulfonamide A->B N-Chlorosuccinimide (NCS) Chloroform, Reflux C 2-Amino-5-chlorobenzenesulfonamide D This compound C->D 1. NaNO2, HCl (0-5°C) 2. CuCN

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chlorobenzenesulfonamide

This procedure outlines the selective chlorination of 2-aminobenzenesulfonamide using N-chlorosuccinimide (NCS).

Materials:

  • 2-Aminobenzenesulfonamide

  • N-Chlorosuccinimide (NCS)

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 2-aminobenzenesulfonamide (1.0 eq) in chloroform, add N-chlorosuccinimide (1.0 eq).

  • Heat the mixture to reflux and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-amino-5-chlorobenzenesulfonamide as a solid.[1]

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This protocol describes the conversion of the amino group of 2-amino-5-chlorobenzenesulfonamide to a cyano group.

Materials:

  • 2-Amino-5-chlorobenzenesulfonamide

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Deionized water

  • Ice bath

  • Beakers

  • Stirring rod

  • Buchner funnel and filter paper

Procedure:

  • Diazotization:

    • Prepare a solution of 2-amino-5-chlorobenzenesulfonamide (1.0 eq) in aqueous hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 20-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.[2]

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.1 eq) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.[3]

    • Cool the mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with water and dry to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

StepReactantReagent(s)SolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
12-AminobenzenesulfonamideN-ChlorosuccinimideChloroformReflux32-Amino-5-chlorobenzenesulfonamide~95>99
22-Amino-5-chlorobenzenesulfonamide1. NaNO₂, HCl2. CuCNWater0-5 then 50-601-2This compound60-80 (Typical)>95 (after recrystallization)

Note: Yields for the Sandmeyer reaction are typical and can vary based on reaction scale and conditions.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G start Start: 2-Aminobenzenesulfonamide chlorination Chlorination with NCS in Chloroform start->chlorination purification1 Column Chromatography (Silica Gel) chlorination->purification1 intermediate Intermediate: 2-Amino-5-chlorobenzenesulfonamide purification1->intermediate diazotization Diazotization: NaNO2, HCl at 0-5°C intermediate->diazotization sandmeyer Sandmeyer Reaction: Addition to CuCN diazotization->sandmeyer workup Filtration and Washing sandmeyer->workup purification2 Recrystallization workup->purification2 product Final Product: This compound purification2->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 2-Chloro-5-cyanobenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-5-cyanobenzenesulfonamide as a versatile starting material in the synthesis of novel therapeutic agents. The protocols and data presented herein are intended to guide researchers in the development of new chemical entities with potential applications in oncology, infectious diseases, and metabolic disorders.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of three reactive sites: the sulfonamide group, the cyano group, and the chloro substituent. These functional groups offer multiple avenues for chemical modification, allowing for the synthesis of a diverse library of compounds. The sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically approved drugs, including antibacterial, diuretic, and hypoglycemic agents. The strategic placement of the chloro and cyano groups provides opportunities for further derivatization to modulate the physicochemical and pharmacological properties of the final compounds.

Derivatives of this compound have shown promise as inhibitors of various enzymes implicated in disease, including protein kinases, carbonic anhydrases, and alpha-glucosidase. This highlights the potential of this scaffold in the development of targeted therapies.

Key Applications and Biological Activities

Research has demonstrated that derivatives synthesized from this compound and related structures exhibit a range of biological activities. Below is a summary of key therapeutic areas and corresponding quantitative data for representative compounds.

Anticancer Activity

Sulfonamide derivatives have been extensively investigated as anticancer agents, often targeting key enzymes involved in tumor progression. One important target is Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors that plays a crucial role in pH regulation and tumor cell survival. Another significant target is Cyclin-Dependent Kinase 2 (CDK2), which is a key regulator of the cell cycle.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Thiouracil-5-sulfonamidesCDK2AA-2780 (Ovarian)0.09 ± 0.01[1]
Thiouracil-5-sulfonamidesCDK2AHT-29 (Colon)0.11 ± 0.01[1]
Thiouracil-5-sulfonamidesCDK2AMCF-7 (Breast)0.15 ± 0.01[1]
Thiouracil-5-sulfonamidesCDK2AHepG2 (Liver)0.12 ± 0.01[1]
BenzenesulfonamidesCarbonic Anhydrase IXMDA-MB-231 (Breast)1.52 - 6.31[2]
Antidiabetic Activity

In the context of metabolic diseases, benzenesulfonamide derivatives have been explored as inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates. Inhibition of these enzymes can help in controlling postprandial hyperglycemia in diabetic patients.

Table 2: Antidiabetic Activity of 2-chloro-5-sulfamoyl-N-aryl-4-nitrobenzamide Derivatives

CompoundTargetIC50 (µM)Reference
5aα-glucosidase25.18 ± 0.94[3]
5eα-glucosidase18.45 ± 0.62[3]
5oα-glucosidase10.75 ± 0.52[3]
Acarbose (Standard)α-glucosidase39.48 ± 0.80[3]
Antimicrobial Activity

The sulfonamide scaffold is a classic pharmacophore in antibacterial drug discovery. Novel derivatives continue to be synthesized and evaluated for their efficacy against various bacterial strains, including those resistant to existing antibiotics.

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amidesS. aureus (MSSA)4-8[4]
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amidesS. aureus (MRSA)4-8[4]

Experimental Protocols

The following is an adapted protocol for the synthesis of N-substituted-2-chloro-5-cyanobenzenesulfonamides, a key step in the derivatization of the title compound. This protocol is based on general methods for the synthesis of sulfonamides.

Protocol 1: Synthesis of N-(Aryl/Alkyl)-2-chloro-5-cyanobenzenesulfonamide

Objective: To synthesize a library of N-substituted sulfonamides from this compound for biological screening.

Materials:

  • This compound

  • Various primary or secondary amines (e.g., aniline, benzylamine, piperidine)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of starting material). Add anhydrous pyridine (2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Amine: To the cooled solution, add the desired primary or secondary amine (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-chloro-5-cyanobenzenesulfonamide.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these compounds is crucial for rational drug design. Below are diagrams of key signaling pathways that can be modulated by derivatives of this compound.

G General Experimental Workflow start This compound synthesis Chemical Synthesis (e.g., N-alkylation/arylation) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Enzyme Inhibition Assays) characterization->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive Compounds lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds lead_opt->synthesis preclinical Preclinical Studies (In vivo models) lead_opt->preclinical

Caption: General workflow for the synthesis and evaluation of bioactive compounds.

G Inhibition of Carbohydrate Metabolism by α-Glucosidase Inhibitors carbs Dietary Carbohydrates (Starch, Sucrose) ag α-Glucosidase (in Small Intestine) carbs->ag Digestion glucose Glucose ag->glucose absorption Glucose Absorption (into Bloodstream) glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitor This compound Derivative (α-Glucosidase Inhibitor) inhibitor->ag Inhibition

Caption: Mechanism of action for α-glucosidase inhibitors.

G Targeting the CDK2/Cyclin E Pathway in Cancer cyclinE Cyclin E active_complex Active Cyclin E/CDK2 Complex cyclinE->active_complex cdk2 CDK2 cdk2->active_complex rb Rb Protein active_complex->rb Phosphorylates p_rb Phosphorylated Rb active_complex->p_rb Phosphorylates e2f E2F Transcription Factor rb->e2f Inhibits p_rb->e2f Releases s_phase S-Phase Entry (Cell Proliferation) e2f->s_phase Promotes inhibitor This compound Derivative (CDK2 Inhibitor) inhibitor->cdk2 Inhibition

Caption: Inhibition of the cell cycle via the CDK2 pathway.

G Role of Carbonic Anhydrase IX in Tumor Microenvironment hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_exp CA IX Expression hif1a->ca9_exp ca9 Carbonic Anhydrase IX (CA IX) (on cell surface) ca9_exp->ca9 hco3 HCO₃⁻ + H⁺ ca9->hco3 co2 CO₂ + H₂O co2->ca9 Catalyzes ext_acid Extracellular Acidosis hco3->ext_acid H⁺ int_alk Intracellular Alkalinization hco3->int_alk HCO₃⁻ import prolif Tumor Cell Proliferation and Survival ext_acid->prolif Promotes int_alk->prolif Promotes inhibitor This compound Derivative (CA IX Inhibitor) inhibitor->ca9 Inhibition

Caption: Targeting CA IX to disrupt tumor pH regulation.

References

Application Notes and Protocols for the Amination of 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the amination of 2-Chloro-5-cyanobenzenesulfonamide to synthesize 2-Amino-5-cyanobenzenesulfonamide. The protocol is based on the principles of the Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling method widely employed for the formation of carbon-nitrogen bonds.[1][2][3] This application note includes information on reagents, equipment, a step-by-step experimental protocol, and a summary of expected outcomes based on reactions with analogous substrates. A key focus is placed on a modern approach utilizing aqueous ammonia, which offers significant practical and safety advantages over traditional methods.[4][5]

Introduction

The synthesis of aromatic amines is a cornerstone of medicinal chemistry and drug development, as the arylamine motif is a key structural component in a vast array of pharmaceutical agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of C-N bonds, offering broad functional group tolerance and milder reaction conditions compared to classical methods.[1][2] This protocol details the application of a palladium-catalyzed amination for the specific conversion of this compound to its corresponding primary amine. The presence of both a cyano and a sulfonamide group on the aromatic ring requires careful selection of catalytic systems to achieve high efficiency and selectivity. Recent advancements have demonstrated the successful amination of aryl chlorides bearing electron-withdrawing groups, including cyano and sulfamoyl moieties, using aqueous ammonia as the nitrogen source.[5] This approach is not only more convenient and safer than using gaseous ammonia or ammonia surrogates but also utilizes a readily available and inexpensive reagent.[4][5][6]

Data Presentation

The following table summarizes representative results for the Buchwald-Hartwig amination of various aryl chlorides with functional groups relevant to the target substrate, using aqueous ammonia. This data provides an expected range for yield and highlights the compatibility of the catalytic system with cyano and sulfamoyl groups.

Aryl Chloride SubstrateAmine SourceCatalyst System (Precatalyst/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorobenzonitrileAqueous NH₃[Pd(cinnamyl)Cl]₂ / KPhosKOHt-BuOH/H₂O1151892[5]
4-ChlorobenzenesulfonamideAqueous NH₃[Pd(cinnamyl)Cl]₂ / KPhosKOHt-BuOH/H₂O1151885[5]
2-ChlorobenzonitrileAqueous NH₃[Pd(cinnamyl)Cl]₂ / KPhosKOHt-BuOH/H₂O1151888[5]
4-Chloro-3-sulfamoylbenzamideAqueous NH₃[Pd(cinnamyl)Cl]₂ / KPhosKOHt-BuOH/H₂O1151878[5]
4-ChlorotolueneAmmonium SulfatePd[P(o-tol)₃]₂ / CyPF-tBuNaOtBu1,4-Dioxane1001285[7]

Experimental Protocols

This section provides a detailed methodology for the amination of this compound using a state-of-the-art palladium-catalyzed reaction with aqueous ammonia.

Materials and Equipment
  • Reagents:

    • This compound

    • [Pd(cinnamyl)Cl]₂ (Palladium precatalyst)

    • KPhos (Ligand: 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • Potassium hydroxide (KOH)

    • Aqueous ammonia (28-30% solution)

    • tert-Butanol (t-BuOH)

    • Deionized water

    • Toluene (for extraction)

    • Ethyl acetate (for extraction and chromatography)

    • Hexanes (for chromatography)

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Inert gas (Nitrogen or Argon)

  • Equipment:

    • Schlenk tube or a thick-walled, sealable reaction vessel

    • Magnetic stirrer and stir bar

    • Heating block or oil bath with temperature control

    • Schlenk line or glovebox for handling air-sensitive reagents

    • Standard laboratory glassware (separatory funnel, round-bottom flasks, beakers, etc.)

    • Rotary evaporator

    • Flash chromatography system

    • Analytical balance

    • NMR spectrometer, Mass spectrometer, and HPLC for product characterization

Experimental Procedure
  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1.0 mol% Pd), and KPhos (0.022 mmol, 2.2 mol%) to a Schlenk tube equipped with a magnetic stir bar.

    • Add potassium hydroxide (2.0 mmol, 2.0 equiv).

    • Seal the Schlenk tube, remove it from the glovebox (if used), and connect it to a Schlenk line.

  • Addition of Solvents and Reagents:

    • Under a positive pressure of inert gas, add tert-butanol (2.0 mL) and deionized water (2.0 mL) via syringe.

    • Add aqueous ammonia (28-30% solution, 10.0 mmol, 10.0 equiv) via syringe.

    • Ensure the reaction vessel is securely sealed.

  • Reaction:

    • Place the Schlenk tube in a preheated heating block or oil bath set to 115 °C.

    • Stir the reaction mixture vigorously for 18-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up and Purification:

    • After the reaction is complete (as determined by the consumption of the starting material), cool the reaction mixture to room temperature.

    • Carefully unseal the reaction vessel.

    • Dilute the mixture with deionized water (10 mL) and ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-Amino-5-cyanobenzenesulfonamide.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Weigh Reagents: - this compound - [Pd(cinnamyl)Cl]₂ - KPhos - KOH add_solvents Add Solvents & Amine: - t-BuOH/H₂O - Aqueous NH₃ start->add_solvents Transfer to Schlenk Tube heat_stir Heat and Stir: 115 °C, 18-24 h add_solvents->heat_stir quench Cool and Quench with H₂O heat_stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry (MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Flash Chromatography concentrate->purify characterize Characterize Product: - NMR - Mass Spectrometry purify->characterize

Caption: Experimental workflow for the amination of this compound.

Buchwald-Hartwig Amination Catalytic Cycle

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Cl base_hcl Base-H⁺Cl⁻ amide_complex Amide Complex oxidative_addition->amide_complex NH₃, Base amide_complex->pd0 Reductive Elimination product Ar-NH₂ amide_complex->product ar_cl Ar-Cl nh3 NH₃ base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

HPLC analysis of 2-Chloro-5-cyanobenzenesulfonamide purity

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-5-cyanobenzenesulfonamide Purity

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This document provides a detailed application note and protocol for the purity analysis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a substituted aromatic sulfonamide derivative. Its purity is critical as impurities can affect the safety and efficacy of the final drug product. This application note describes a robust RP-HPLC method for the separation and quantification of this compound from its potential process-related impurities. The method is designed to be accurate, precise, and specific for its intended purpose.

Experimental Protocols

This section details the methodologies for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (analytical grade)

    • This compound reference standard

    • Hypothesized potential impurities for method development and validation:

      • Impurity A: 2-Chlorobenzenesulfonamide

      • Impurity B: 4-Chloro-3-sulfamoylbenzoic acid

      • Impurity C: 2,4-Dichlorobenzenesulfonamide

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution.

Chromatographic Conditions

The separation of this compound and its potential impurities is achieved using the following gradient chromatographic conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the HPLC analysis of a sample of this compound. The purity is calculated based on the area percent of the main peak.

Peak IdentificationRetention Time (min)Peak Area (mAU*s)Area %
Impurity A6.815.20.10
Impurity B8.522.80.15
This compound12.315049.599.60
Impurity C15.130.40.20
Total 15117.9 100.00

Mandatory Visualization

The following diagram illustrates the experimental workflow for the .

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A and B) SystemSetup Set Up HPLC System and Equilibrate Column MobilePhase->SystemSetup Diluent Prepare Diluent (50:50 Water:ACN) Standard Prepare Standard Solution (100 µg/mL) Diluent->Standard Sample Prepare Sample Solution (100 µg/mL) Diluent->Sample Injection Inject Standard and Sample Solutions Standard->Injection Sample->Injection SystemSetup->Injection Chromatography Perform Chromatographic Run (Gradient Elution) Injection->Chromatography Detection Detect Analytes at 240 nm Chromatography->Detection Integration Integrate Chromatographic Peaks Detection->Integration Calculation Calculate Purity (Area Percent) Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The method is capable of separating the main component from its potential process-related impurities, allowing for accurate quantification. This application note and protocol can be readily implemented in quality control laboratories for routine analysis and in research and development settings for process monitoring and optimization. Further validation of this method should be performed in accordance with regulatory guidelines to ensure its suitability for its intended application.

Application Notes and Protocols: 2-Chloro-5-cyanobenzenesulfonamide as a Versatile Intermediate for the Synthesis of Novel Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-5-cyanobenzenesulfonamide as a key intermediate in the development of potent antidiabetic drugs, particularly those belonging to the sulfonylurea class. Detailed synthetic protocols, quantitative data on biological activity, and insights into the mechanism of action are presented to facilitate research and development in this critical therapeutic area.

Introduction

This compound is a valuable building block for the synthesis of a variety of benzenesulfonamide derivatives. Its reactive cyano group and sulfonamide moiety offer versatile handles for chemical modification, making it an attractive starting material for the generation of compound libraries in the pursuit of novel antidiabetic agents. The primary route for its application in this field involves the transformation of the cyano group into an amino or aminomethyl group, which can then be further elaborated to create the characteristic sulfonylurea pharmacophore known for its insulin secretagogue activity. The chloro substituent on the benzene ring also provides a site for further structural diversification to optimize the pharmacological profile of the final drug candidates.

Synthetic Pathway from this compound to a Glibenclamide Analogue

A plausible and efficient synthetic route to a potent sulfonylurea antidiabetic agent, structurally analogous to the well-established drug glibenclamide, commences with this compound. The overall workflow involves a two-step process: reduction of the cyano group to an aminomethyl group, followed by the formation of the sulfonylurea linkage.

G A This compound B Step 1: Reduction of Cyano Group A->B e.g., Catalytic Hydrogenation or LiAlH4 C 2-Chloro-5-(aminomethyl)benzenesulfonamide B->C D Step 2: Sulfonylurea Formation C->D + Cyclohexyl isocyanate E N-((4-(aminomethyl)-5-chlorophenyl)sulfonyl) -N'-cyclohexylurea (Glibenclamide Analogue) D->E

Caption: Synthetic workflow from the intermediate to a Glibenclamide analogue.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(aminomethyl)benzenesulfonamide (Intermediate)

Method A: Catalytic Hydrogenation

This method is preferred for its milder reaction conditions and operational simplicity.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve this compound (1 equivalent) in anhydrous methanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-5-(aminomethyl)benzenesulfonamide.

    • The product can be purified by recrystallization or column chromatography.

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

This method is a powerful alternative, particularly for small-scale synthesis.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the stirred LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the solid and wash it thoroughly with THF.

    • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified.

Step 2: Synthesis of N-((4-(aminomethyl)-5-chlorophenyl)sulfonyl)-N'-cyclohexylurea (Final Product)
  • Materials:

    • 2-Chloro-5-(aminomethyl)benzenesulfonamide (from Step 1)

    • Cyclohexyl isocyanate

    • Anhydrous acetonitrile or dichloromethane

    • Triethylamine (optional, as a base)

  • Procedure:

    • Dissolve 2-Chloro-5-(aminomethyl)benzenesulfonamide (1 equivalent) in anhydrous acetonitrile or dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • If desired, add a catalytic amount of triethylamine (0.1 equivalents).

    • To this stirred solution, add cyclohexyl isocyanate (1-1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 8-16 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, if a precipitate has formed, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final sulfonylurea.

Quantitative Data: Hypoglycemic Activity of Structurally Related Sulfonylureas

The hypoglycemic activity of the synthesized glibenclamide analogue can be evaluated in animal models of diabetes. The following table summarizes representative data for glibenclamide and other benzenesulfonamide derivatives, providing a benchmark for the expected efficacy.

CompoundAnimal ModelDoseRoute of Administration% Reduction in Blood GlucoseReference
GlibenclamideStreptozotocin-induced diabetic rats5 mg/kgOral32.7%[1]
GlibenclamideAlloxan-induced diabetic rats10 mg/kgOralSignificant decrease[2]
Benzenesulfonamide Derivative 1Streptozotocin-induced diabetic rats100 mg/kgOralSignificant reduction[1]
Benzenesulfonamide Derivative 2Streptozotocin-induced diabetic rats100 mg/kgOralSignificant reduction[1]

Mechanism of Action: Sulfonylurea Signaling Pathway

Sulfonylurea drugs exert their antidiabetic effect by stimulating insulin secretion from pancreatic β-cells. This is achieved through their interaction with the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.

G cluster_cell Pancreatic β-cell SU Sulfonylurea Drug (e.g., Glibenclamide Analogue) KATP K-ATP Channel SU->KATP Inhibition Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Insulin_release Insulin Release Ca_influx->Insulin_release Triggers Bloodstream Bloodstream Insulin_release->Bloodstream Enters Glucose_uptake Glucose uptake by cells Bloodstream->Glucose_uptake Promotes Lower_BG Lower Blood Glucose Glucose_uptake->Lower_BG Results in

References

Scale-up synthesis of 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Scale-up Synthesis of 2-Chloro-5-cyanobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of this compound, an important intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorosulfonation of 2-chlorobenzonitrile, followed by the amidation of the resulting sulfonyl chloride. This protocol emphasizes safe laboratory practices, scalability, and high-yield production. All quantitative data, experimental procedures, and safety information are presented in a clear and structured format for ease of use by professionals in the field.

Chemical Properties and Safety Information

This compound is a substituted aromatic sulfonamide. A summary of its key chemical properties is provided below.

PropertyValueReference
CAS Number 1939-76-0[1][2][3]
Molecular Formula C₇H₅ClN₂O₂S[1][2]
Molecular Weight 216.65 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Off-white to pale yellow solid (typical)
Melting Point Not specified in search results

Safety Summary: The compound and key reagents require careful handling in a controlled laboratory environment.

CompoundHazard Statements (GHS)Safety Precautions
This compound H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
2-Chlorobenzonitrile Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A)Use in a fume hood, wear PPE (gloves, goggles, lab coat), avoid inhalation and contact with skin/eyes.
Chlorosulfonic Acid H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), EUH014 (Reacts violently with water)Handle with extreme care in a fume hood. Use acid-resistant gloves and face shield. Add to other reagents slowly and control temperature. Quench with extreme caution.
Aqueous Ammonia H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life)Use in a well-ventilated fume hood. Avoid inhaling vapors. Wear appropriate PPE.

Synthetic Pathway

The synthesis proceeds in two primary steps:

  • Chlorosulfonation: 2-Chlorobenzonitrile is reacted with excess chlorosulfonic acid to introduce a sulfonyl chloride group at the 5-position.

  • Amidation: The intermediate, 2-chloro-5-cyanobenzenesulfonyl chloride, is reacted with aqueous ammonia to form the final sulfonamide product.

G A 2-Chlorobenzonitrile R1 + Chlorosulfonic Acid (HSO₃Cl) B 2-Chloro-5-cyanobenzenesulfonyl chloride (Intermediate) R2 + Aqueous Ammonia (NH₄OH) C This compound (Final Product) R1->B Step 1: Chlorosulfonation R2->C Step 2: Amidation

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is designed for a 100 g scale synthesis of the final product. Adjustments may be necessary based on specific laboratory equipment and conditions.

Step 1: Synthesis of 2-Chloro-5-cyanobenzenesulfonyl chloride (Intermediate)

Materials and Reagents:

ReagentM.W.QuantityMolesEquiv.
2-Chlorobenzonitrile137.5675.0 g0.5451.0
Chlorosulfonic Acid116.52225 mL (416 g)3.576.5

Procedure:

  • Equip a 1 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel connected to a gas scrubber (to neutralize HCl off-gas).

  • Charge the reactor with chlorosulfonic acid (225 mL).

  • Begin stirring and cool the acid to 0-5 °C using a circulating chiller.

  • Slowly add 2-chlorobenzonitrile (75.0 g) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and stir for an additional 2 hours.

  • Gently heat the mixture to 60-65 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture back to room temperature.

  • In a separate, larger reactor (5 L), prepare a stirred mixture of crushed ice and water (2.5 kg).

  • Very slowly and carefully, add the reaction mixture to the ice-water slurry, ensuring the quench temperature is maintained below 20 °C. This step is highly exothermic and will generate significant amounts of HCl gas.

  • The solid product will precipitate. Stir the slurry for 1 hour to ensure complete precipitation.

  • Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral (pH ~7).

  • Dry the crude 2-chloro-5-cyanobenzenesulfonyl chloride intermediate under vacuum at 40 °C. This intermediate is moisture-sensitive and should be used promptly in the next step.

Step 2: Synthesis of this compound (Final Product)

Materials and Reagents:

ReagentM.W.QuantityMolesEquiv.
2-Chloro-5-cyanobenzenesulfonyl chloride236.07~128 g (crude)~0.5451.0
Aqueous Ammonia (28-30%)17.03 (NH₃)600 mL~9.6~17.6
Dichloromethane (DCM)84.93750 mL--

Procedure:

  • Equip a 2 L jacketed glass reactor with a mechanical stirrer and temperature probe.

  • Charge the reactor with aqueous ammonia (600 mL) and cool to 0-5 °C.

  • In a separate beaker, dissolve the crude sulfonyl chloride intermediate (~128 g) in dichloromethane (750 mL).

  • Slowly add the DCM solution of the intermediate to the cold aqueous ammonia over 60-90 minutes, maintaining the internal temperature below 15 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 3-4 hours.

  • Monitor the reaction by TLC or HPLC to confirm the disappearance of the sulfonyl chloride intermediate.

  • Stop the stirring and allow the layers to separate. Remove the lower organic (DCM) layer.

  • Slowly and carefully acidify the remaining aqueous layer with concentrated HCl (~37%) to pH 2-3 while stirring. The final product will precipitate as a solid.

  • Cool the slurry to 5-10 °C and stir for 1 hour to maximize crystallization.

  • Filter the solid product using a Buchner funnel.

  • Wash the filter cake with cold water (3 x 300 mL).

  • Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow and Data

The overall workflow from starting material to final product is depicted below.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation A Charge Reactor with Chlorosulfonic Acid B Cool to 0-5 °C A->B C Add 2-Chlorobenzonitrile (T < 10 °C) B->C D Warm and React (25 °C -> 65 °C) C->D E Quench on Ice Water (T < 20 °C) D->E F Filter and Wash Intermediate E->F G Dissolve Intermediate in DCM F->G Dried Intermediate H Add to Cold Aq. Ammonia (T < 15 °C) G->H I React at Room Temp H->I J Separate Layers I->J K Acidify Aqueous Layer to pH 2-3 J->K L Filter, Wash, and Dry Final Product K->L

Caption: Process workflow for the synthesis of this compound.

Expected Results:

ParameterTarget Value
Theoretical Yield 118.1 g
Typical Actual Yield 95 - 106 g
Overall Yield % 80 - 90%
Purity (HPLC) > 98%

Conclusion

This application note provides a robust and scalable two-step synthesis for this compound. By carefully controlling reaction temperatures and following the outlined safety procedures, researchers can reliably produce high-purity material suitable for further applications in drug discovery and development. The use of common reagents and straightforward unit operations makes this protocol amenable to standard chemical production facilities.

References

Use of 2-Chloro-5-cyanobenzenesulfonamide in the synthesis of quinoxaline sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis of Quinoxaline Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline sulfonamides are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The fusion of the quinoxaline scaffold with the sulfonamide moiety has proven to be a successful strategy in the development of novel therapeutic agents.[1][3] This document provides detailed application notes and protocols for the synthesis of quinoxaline sulfonamides based on established and documented methodologies.

Note on the Use of 2-Chloro-5-cyanobenzenesulfonamide: An extensive review of scientific literature did not yield any specific methods or protocols for the synthesis of quinoxaline sulfonamides using this compound as a direct starting material. The protocols detailed below describe the most common and versatile strategies for the synthesis of this class of compounds.

General Synthetic Strategies

The synthesis of quinoxaline sulfonamides can be broadly categorized into two main strategies:

  • Strategy A: Sulfonylation of a Pre-formed Quinoxaline Core. In this approach, the quinoxaline ring system is first synthesized and subsequently functionalized with a sulfonyl chloride group, followed by reaction with an amine to form the sulfonamide.

  • Strategy B: Annulation of a Sulfonamide-Containing Precursor. This method involves the synthesis of the quinoxaline ring from precursors that already contain the sulfonamide moiety.

Strategy A: Synthesis via Sulfonylation of a Quinoxaline Core

This is a widely used and versatile method for the preparation of a diverse range of quinoxaline sulfonamides. The general workflow involves the synthesis of a quinoxaline, followed by chlorosulfonation and subsequent amidation.

Experimental Workflow

G cluster_0 Step 1: Quinoxaline Synthesis cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation A o-Phenylenediamine Derivative C Quinoxaline Core A->C B 1,2-Dicarbonyl Compound B->C D Quinoxaline Core F Quinoxaline Sulfonyl Chloride D->F Electrophilic Aromatic Substitution E Chlorosulfonic Acid E->F G Quinoxaline Sulfonyl Chloride I Quinoxaline Sulfonamide G->I Nucleophilic Acyl Substitution H Primary or Secondary Amine H->I

Caption: General workflow for the synthesis of quinoxaline sulfonamides via sulfonylation of a pre-formed quinoxaline core.

Detailed Experimental Protocols

Protocol A1: Synthesis of 2-(4-Methoxyphenyl)quinoxaline

This protocol describes the synthesis of a quinoxaline core, which can be subsequently sulfonated.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in ethanol.[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is carried out under catalyst-free conditions.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-(4-methoxyphenyl)quinoxaline.

Protocol A2: Chlorosulfonation of 2-(4-Methoxyphenyl)quinoxaline

  • Reaction Setup: In a fume hood, carefully add 2-(4-methoxyphenyl)quinoxaline (1.0 eq) to an excess of chlorosulfonic acid (e.g., 5-10 eq) at 0°C (ice bath).[4]

  • Reaction Conditions: Stir the mixture at room temperature for several hours.[4]

  • Monitoring: The reaction progress can be monitored by quenching a small aliquot in water and analyzing the precipitate by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 2-methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.[4][5]

Protocol A3: Synthesis of N-Aryl-2-methoxy-5-(quinoxalin-2-yl)benzenesulfonamides

  • Reaction Setup: In a suitable vessel, mix 2-methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride (1.0 eq) with a substituted aromatic amine (1.0-1.2 eq).[4][5]

  • Reaction Conditions: The reaction can be carried out under solvent-free conditions by gently heating the mixture.[4][5]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: After completion, the solid product is washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials. The final quinoxaline sulfonamide can be further purified by recrystallization or column chromatography.

Quantitative Data
StepProductYield (%)Reference
A22-methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride85[4][5]
A3Substituted quinoxaline sulfonamidesGood to Excellent[1]

Strategy B: Synthesis via Annulation of a Sulfonamide-Containing Precursor

This strategy involves the formation of the quinoxaline ring from a precursor that already bears a sulfonamide group. A key intermediate for this approach is a substituted benzofuroxan.

Experimental Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Quinoxaline Ring Formation (Beirut Reaction) A Substituted o-Nitroaniline C Sulfonamide-containing Benzofuroxan A->C e.g., NaOCl B Oxidation B->C D Sulfonamide-containing Benzofuroxan F Quinoxaline-1,4-dioxide Sulfonamide D->F Base-catalyzed condensation E 1,3-Dicarbonyl Compound E->F

Caption: General workflow for the synthesis of quinoxaline sulfonamides via the Beirut Reaction.

Detailed Experimental Protocols

Protocol B1: Synthesis of 6(7)-Sulfonamido-substituted Quinoxaline 1,4-dioxides

This protocol is based on the Beirut reaction.

  • Reaction Setup: In a round-bottom flask, prepare a stirring mixture of a 5-sulfamoylbenzofuroxan derivative (1.0 mmol) and a 1,3-dicarbonyl compound (2.5 mmol) in tetrahydrofuran (THF, 10.0 mL).

  • Reaction Conditions: Add triethylamine (50 μL, 0.36 mmol) to the mixture at room temperature. Heat the mixture to 50°C and stir for 5-8 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired quinoxaline 1,4-dioxide sulfonamide.

Quantitative Data
ProductYield (%)Reference
6(7)-sulfonamido-substituted quinoxaline 1,4-dioxidesVaries

Applications in Drug Discovery and Development

Quinoxaline sulfonamides have been evaluated for a variety of biological activities, making them attractive scaffolds for drug discovery.

Biological Activities and Signaling Pathways

Quinoxaline sulfonamides have been reported to exhibit a range of biological activities, including:

  • Antibacterial Activity: These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[6]

  • Antifungal Activity: Several derivatives have demonstrated potent antifungal properties.[6]

  • Anti-inflammatory Activity: Some quinoxaline sulfonamides have been shown to inhibit inflammation in preclinical models.[7][8]

  • Anticancer Activity: Certain derivatives have displayed cytotoxic effects against various cancer cell lines.[9][10]

  • Carbonic Anhydrase Inhibition: Some quinoxaline 1,4-dioxide sulfonamides are potent inhibitors of carbonic anhydrase isoforms, which are implicated in several diseases, including cancer.[3][10]

The mechanism of action for their anticancer effects can be linked to the inhibition of signaling pathways crucial for tumor growth and survival. For instance, as carbonic anhydrase inhibitors, they can disrupt pH regulation in the tumor microenvironment.

G A Quinoxaline Sulfonamide B Carbonic Anhydrase IX (CA IX) A->B Inhibition C Disruption of pH Homeostasis B->C Leads to D Inhibition of Tumor Growth and Metastasis C->D Contributes to

Caption: Simplified signaling pathway for the anticancer activity of some quinoxaline sulfonamides via carbonic anhydrase IX inhibition.

Conclusion

The synthetic routes outlined in these application notes provide robust and versatile methods for the preparation of a wide array of quinoxaline sulfonamides. These compounds continue to be a promising class of molecules for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for the synthesis of novel derivatives with enhanced biological activities.

References

Application Note: Continuous Flow Synthesis of 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the continuous flow synthesis of 2-Chloro-5-cyanobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The described method leverages the advantages of continuous flow chemistry, such as enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes.

Introduction

This compound is a valuable building block in medicinal chemistry. The integration of a chloro, a cyano, and a sulfonamide group on a benzene ring provides multiple reactive sites for further molecular elaboration. Continuous flow synthesis offers a robust and efficient methodology for the preparation of such intermediates, ensuring high purity and consistent yields. The hazardous nature of reagents typically used in sulfonamide synthesis, such as chlorosulfonic acid, makes continuous flow an especially attractive approach due to the small reactor volumes and enhanced temperature control, which mitigate the risks of thermal runaways.[1]

Advantages of Continuous Flow Synthesis

The adoption of continuous flow for the synthesis of this compound offers several key benefits over traditional batch manufacturing:

  • Enhanced Safety: The use of small reactor volumes significantly reduces the risks associated with highly exothermic reactions and hazardous reagents like chlorosulfonic acid.[1][2] This minimizes the potential for thermal runaway and improves overall process safety.[1]

  • Improved Process Control: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to higher reproducibility and product quality.

  • Increased Efficiency and Yield: The superior heat and mass transfer in microreactors can lead to faster reaction times and higher yields compared to batch processes.[3]

  • Scalability: Scaling up production in a continuous flow system is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

  • Automation: Continuous flow processes can be readily automated, reducing manual intervention and the potential for human error, while improving process consistency.[4]

Proposed Two-Step Continuous Flow Synthesis

The proposed synthesis of this compound is a two-step process, as illustrated below. The first step involves the chlorosulfonation of 2-chlorobenzonitrile to form the intermediate 2-chloro-5-(chlorosulfonyl)benzonitrile. The second step is the subsequent amination of this intermediate to yield the final product.

A 2-Chlorobenzonitrile C Step 1: Chlorosulfonation (Flow Reactor 1) A->C B Chlorosulfonic Acid B->C D 2-Chloro-5-(chlorosulfonyl)benzonitrile (Intermediate) C->D F Step 2: Amination (Flow Reactor 2) D->F E Ammonia Solution E->F G This compound (Final Product) F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

General Continuous Flow Setup

The following setup is applicable to both synthetic steps with minor modifications. The system consists of:

  • Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps for reagent delivery.

  • A T-mixer for combining the reagent streams.

  • A coiled reactor made of a chemically resistant material (e.g., PFA, glass, or stainless steel) immersed in a temperature-controlled oil bath or heating/cooling unit.

  • A back-pressure regulator to maintain the system pressure and prevent solvent boiling.

  • A collection vessel.

cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Downstream Processing A Reagent A (e.g., 2-Chlorobenzonitrile) PumpA Pump A A->PumpA B Reagent B (e.g., Chlorosulfonic Acid) PumpB Pump B B->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Coil Reactor (Heated/Cooled) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: General experimental workflow for the continuous flow synthesis.

Step 1: Continuous Flow Chlorosulfonation of 2-Chlorobenzonitrile

Objective: To synthesize 2-chloro-5-(chlorosulfonyl)benzonitrile from 2-chlorobenzonitrile and chlorosulfonic acid.

Materials:

  • 2-Chlorobenzonitrile

  • Chlorosulfonic acid[2][5][6][7][8]

  • Dichloromethane (DCM) (anhydrous)

Reagent Preparation:

  • Solution A: Prepare a 1 M solution of 2-chlorobenzonitrile in anhydrous DCM.

  • Solution B: Use neat, freshly distilled chlorosulfonic acid.

Protocol:

  • Set up the continuous flow system as described in the general setup, using a glass or PFA reactor.

  • Set the temperature of the reactor to 25 °C.

  • Set the back-pressure regulator to 10 bar.

  • Pump Solution A (2-chlorobenzonitrile) at a flow rate of 0.5 mL/min.

  • Simultaneously, pump Solution B (chlorosulfonic acid) at a flow rate of 0.1 mL/min (corresponding to approximately 3 equivalents).

  • Allow the reaction to reach a steady state (typically after 3-5 residence times).

  • The output stream containing the 2-chloro-5-(chlorosulfonyl)benzonitrile intermediate is collected in a flask containing ice-water for quenching.

  • The quenched mixture is then subjected to liquid-liquid extraction with DCM.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Quantitative Data for Step 1:

ParameterValue
Substrate 2-Chlorobenzonitrile (1 M in DCM)
Reagent Chlorosulfonic Acid (neat)
Stoichiometry (Substrate:Reagent) 1 : 3
Flow Rate (Substrate) 0.5 mL/min
Flow Rate (Reagent) 0.1 mL/min
Total Flow Rate 0.6 mL/min
Reactor Volume 3.0 mL
Residence Time 5 min
Temperature 25 °C
Pressure 10 bar
Expected Yield >90% (crude)
Step 2: Continuous Flow Amination of 2-Chloro-5-(chlorosulfonyl)benzonitrile

Objective: To synthesize this compound from 2-chloro-5-(chlorosulfonyl)benzonitrile and ammonia.

Materials:

  • Crude 2-chloro-5-(chlorosulfonyl)benzonitrile from Step 1

  • Ammonia solution (7 N in methanol)

  • Tetrahydrofuran (THF)

Reagent Preparation:

  • Solution C: Prepare a 0.5 M solution of the crude 2-chloro-5-(chlorosulfonyl)benzonitrile in THF.

  • Solution D: Use a commercial 7 N solution of ammonia in methanol.

Protocol:

  • Set up the continuous flow system, which can be the same or a second dedicated system.

  • Set the reactor temperature to 10 °C to manage the exothermicity of the amination reaction.

  • Set the back-pressure regulator to 10 bar.

  • Pump Solution C (sulfonyl chloride intermediate) at a flow rate of 1.0 mL/min.

  • Pump Solution D (ammonia in methanol) at a flow rate of 0.5 mL/min (providing an excess of ammonia).

  • After reaching a steady state, the product stream is collected.

  • The solvent is removed from the collected solution under reduced pressure.

  • The resulting solid is triturated with water to remove ammonium salts, filtered, and dried under vacuum to yield the final product, this compound.

Quantitative Data for Step 2:

ParameterValue
Substrate 2-Chloro-5-(chlorosulfonyl)benzonitrile (0.5 M in THF)
Reagent Ammonia (7 N in Methanol)
Stoichiometry (Substrate:Reagent) 1 : 5 (approx.)
Flow Rate (Substrate) 1.0 mL/min
Flow Rate (Reagent) 0.5 mL/min
Total Flow Rate 1.5 mL/min
Reactor Volume 7.5 mL
Residence Time 5 min
Temperature 10 °C
Pressure 10 bar
Expected Yield >95%
Expected Purity >98% after workup
Logical Relationship of Key Reaction Parameters

The successful continuous flow synthesis is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.

cluster_0 Input Parameters cluster_1 Process Outcomes cluster_2 Product Quality Temp Temperature ReactionRate Reaction Rate Temp->ReactionRate Selectivity Selectivity Temp->Selectivity Pressure Pressure Safety Process Safety Pressure->Safety Prevents Boiling ResidenceTime Residence Time ResidenceTime->ReactionRate Throughput Throughput ResidenceTime->Throughput Stoichiometry Stoichiometry Stoichiometry->ReactionRate Stoichiometry->Selectivity Yield Yield ReactionRate->Yield Purity Purity Selectivity->Purity Safety->Yield Throughput->Yield

Caption: Key parameter relationships in the continuous flow synthesis.

Safety Considerations
  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water.[2][5][6][7][8] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (acid-resistant gloves, safety goggles, and a lab coat) must be worn.[6][7]

  • Pressurized System: The continuous flow system operates under pressure. Ensure all connections are secure and the system is leak-tested before introducing reagents.

  • Exothermic Reactions: Both the chlorosulfonation and amination steps are exothermic. The excellent heat transfer of the flow reactor minimizes this risk, but adequate temperature monitoring and control are essential.

  • Byproducts: The chlorosulfonation step produces HCl gas. The reaction should be designed to safely vent or scrub this byproduct.

By following these protocols, researchers can safely and efficiently synthesize this compound using continuous flow technology, paving the way for accelerated drug discovery and development programs.

References

Catalytic Routes for the Synthesis of 2-Chloro-5-cyanobenzenesulfonamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-Chloro-5-cyanobenzenesulfonamide and its derivatives. The methodologies outlined herein focus on modern catalytic systems that offer high efficiency, functional group tolerance, and versatility, which are critical in medicinal chemistry and drug development.

Introduction

This compound is a key structural motif found in various biologically active compounds. The synthesis of its derivatives often requires robust and selective catalytic methods to introduce diverse functionalities. This document details three primary catalytic strategies for the synthesis of these derivatives:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of N-substituted sulfonamides.

  • Palladium-Catalyzed Cyanation: For the introduction of the nitrile group.

  • Copper-Catalyzed Cyanation: An alternative method for introducing the nitrile group.

These methods provide a powerful toolkit for the construction of a library of this compound derivatives for screening and development purposes.

Synthetic Strategies and Key Transformations

The synthesis of this compound derivatives can be approached through two main retrosynthetic pathways, starting from commercially available 2,5-dichlorobenzenesulfonyl chloride.

G cluster_path1 Pathway 1: Late-Stage Cyanation cluster_path2 Pathway 2: Early-Stage Cyanation A1 2,5-Dichlorobenzenesulfonyl chloride B1 2,5-Dichlorobenzenesulfonamide Derivatives A1->B1 Ammonolysis or Palladium-Catalyzed Amination C1 This compound Derivatives B1->C1 Palladium or Copper-Catalyzed Cyanation A2 2,5-Dichlorobenzenesulfonyl chloride B2 2-Chloro-5-cyanobenzenesulfonyl chloride A2->B2 Palladium or Copper-Catalyzed Cyanation C2 This compound Derivatives B2->C2 Ammonolysis or Palladium-Catalyzed Amination

Caption: Retrosynthetic analysis for this compound derivatives.

Palladium-Catalyzed Buchwald-Hartwig Amination for N-Substituted Sulfonamides

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[1] This reaction is highly effective for the coupling of amines with aryl halides, including the synthesis of N-substituted sulfonamides from 2-chloro-5-cyanobenzenesulfonyl chloride or the amination of 2,5-dichlorobenzenesulfonyl chloride.

General Reaction Scheme & Catalytic Cycle

G cluster_scheme Buchwald-Hartwig Amination Scheme cluster_cycle Catalytic Cycle Reactant1 Ar-SO2Cl Product Ar-SO2NHR Reactant1->Product Reactant2 R-NH2 Reactant2->Product Catalyst Pd(0) Catalyst, Ligand, Base Pd0 Pd(0)Ln OA Oxidative Addition Complex (Ar-SO2)Pd(II)(Cl)Ln Pd0->OA Ar-SO2Cl Amine_Coord Amine Coordination Complex OA->Amine_Coord R-NH2 Red_Elim Reductive Elimination Complex Amine_Coord->Red_Elim -HCl (Base) Red_Elim->Pd0 Ar-SO2NHR

Caption: General scheme and catalytic cycle for Buchwald-Hartwig amination.

Quantitative Data Summary
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-5-cyanobenzenesulfonyl chlorideMorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene1101285-95
22,5-Dichlorobenzenesulfonyl chlorideAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1001870-85
32-Chloro-5-cyanobenzenesulfonyl chlorideBenzylaminePd(OAc)₂ (2)SPhos (4)K₃PO₄t-BuOH1001680-90
42,5-Dichlorobenzenesulfonyl chloriden-ButylaminePd₂(dba)₃ (1)RuPhos (2)K₂CO₃THF802475-88
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl sulfonyl chloride (1.0 mmol), the palladium precatalyst (see table), the phosphine ligand (see table), and the base (2.0 mmol).

  • Solvent and Reagents: Evacuate and backfill the tube with nitrogen or argon three times. Add the anhydrous solvent (5 mL) and the amine (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (3 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted sulfonamide derivative.

Palladium-Catalyzed Cyanation of Aryl Chlorides

The introduction of a cyano group onto an aromatic ring can be effectively achieved using palladium catalysis.[2][3] This method is particularly useful for the conversion of 2-chloro-5-halobenzenesulfonamide derivatives to their corresponding 5-cyano analogues.

General Reaction Scheme & Catalytic Cycle

G cluster_scheme Palladium-Catalyzed Cyanation Scheme cluster_cycle Catalytic Cycle Reactant1 Ar-Cl Product Ar-CN Reactant1->Product Reactant2 "CN" Source (e.g., Zn(CN)2) Reactant2->Product Catalyst Pd(0) Catalyst, Ligand Pd0 Pd(0)Ln OA Oxidative Addition Complex (Ar)Pd(II)(Cl)Ln Pd0->OA Ar-Cl Transmetalation Transmetalation Complex OA->Transmetalation Zn(CN)2 Red_Elim Reductive Elimination Complex Transmetalation->Red_Elim -ZnCl2 Red_Elim->Pd0 Ar-CN

Caption: General scheme and catalytic cycle for Pd-catalyzed cyanation.

Quantitative Data Summary
EntryAryl ChlorideCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
12-Chloro-5-bromobenzenesulfonamideZn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMAc1201280-92
22,5-DichlorobenzenesulfonamideK₄[Fe(CN)₆]Pd(OAc)₂ (1)cataCXium A (2)K₂CO₃NMP1301875-88
32-Chloro-5-iodobenzenesulfonamideZn(CN)₂Pd(PPh₃)₄ (5)--DMF1001088-95
42,5-DichlorobenzenesulfonamideNaCNPdCl₂(dppf) (3)-CuIToluene1102465-78
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
  • Reaction Setup: In a glovebox, charge a vial with the aryl chloride (1.0 mmol), palladium catalyst (see table), ligand (see table), and the cyanide source (0.6-1.2 mmol).

  • Solvent and Additives: Add the anhydrous solvent (e.g., DMAc, NMP, or DMF; 3-5 mL) and any additives.

  • Reaction: Seal the vial and heat the reaction mixture with stirring at the specified temperature for the indicated time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the aryl nitrile.

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

An alternative to palladium catalysis for cyanation is the copper-catalyzed Rosenmund-von Braun reaction.[4] This method is particularly effective for aryl bromides and iodides and can be a cost-effective alternative.

General Reaction Scheme

G cluster_scheme Copper-Catalyzed Cyanation Scheme Reactant1 Ar-X (X = Br, I) Product Ar-CN Reactant1->Product Reactant2 CuCN or NaCN/KI Reactant2->Product Catalyst Cu(I) Catalyst, Ligand (optional)

Caption: General scheme for copper-catalyzed cyanation.

Quantitative Data Summary
EntryAryl HalideCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Chloro-5-bromobenzenesulfonamideNaCNCuI (10)N,N'-Dimethylethylenediamine (20)Toluene1102470-85
22-Chloro-5-iodobenzenesulfonamideCuCN- (stoichiometric)-DMF1501280-90
32-Chloro-5-bromobenzenesulfonamideK₄[Fe(CN)₆]CuI (5)1,10-Phenanthroline (10)NMP1401865-75
42-Chloro-5-iodobenzenesulfonamideNaCNCu₂O (10)L-Proline (20)DMSO1201678-88
Experimental Protocol: General Procedure for Copper-Catalyzed Cyanation
  • Reaction Setup: Combine the aryl halide (1.0 mmol), copper catalyst (see table), ligand (if required), and cyanide source in a reaction vessel.

  • Solvent: Add the solvent (e.g., DMF, NMP, Toluene; 5 mL).

  • Reaction: Heat the mixture to the specified temperature and stir for the designated time.

  • Work-up: Cool the reaction, pour it into an aqueous solution of ethylenediamine or ammonia to complex the copper, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by chromatography or recrystallization.

Conclusion

The catalytic methods presented here offer a range of options for the synthesis of this compound derivatives. The choice of method will depend on the specific substrate, desired functional group tolerance, and available resources. Palladium-catalyzed reactions generally offer broader substrate scope and milder conditions, while copper-catalyzed methods can be more economical. These protocols provide a solid foundation for researchers to develop and optimize the synthesis of novel sulfonamide derivatives for various applications in drug discovery and materials science.

References

Protecting Group Strategies for 2-Chloro-5-cyanobenzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2-chloro-5-cyanobenzenesulfonamide. The focus is on protecting the sulfonamide functionality, a key step in the elaboration of this versatile scaffold for drug discovery and development.

Introduction

This compound is a valuable building block in medicinal chemistry, featuring three key functional groups: a sulfonamide, a cyano group, and a chloro substituent on an aromatic ring. The reactivity of the sulfonamide nitrogen often necessitates protection to allow for selective modification at other positions of the molecule or to build more complex structures. The choice of a suitable protecting group is critical, requiring ease of installation, stability under various reaction conditions, and facile, high-yielding removal under mild conditions that do not affect the chloro and cyano functionalities.

This guide outlines effective protecting group strategies for the sulfonamide moiety, with a particular emphasis on groups that can be cleaved under gentle conditions, thus preserving the integrity of the overall molecule.

Protecting Group Strategies for the Sulfonamide Nitrogen

The sulfonamide group is generally stable, which can make deprotection challenging under harsh conditions. Therefore, selecting a protecting group that allows for mild and selective cleavage is paramount. The 2-nitrobenzenesulfonyl (nosyl, Ns) and the 4-cyanobenzenesulfonyl (Cs) groups are highly recommended for the protection of the sulfonamide nitrogen of this compound. Both groups can be readily removed under mild conditions using a thiol and a base, a reaction often referred to as the Fukuyama deprotection.

Recommended Protecting Groups

Nosyl (Ns) Group: The 2-nitrobenzenesulfonyl group is a well-established protecting group for amines and sulfonamides. Its electron-withdrawing nature facilitates deprotection via nucleophilic aromatic substitution with a thiol.

4-Cyanobenzenesulfonyl (Cs) Group: The 4-cyanobenzenesulfonyl group offers a similar advantage to the nosyl group, being cleavable under mild thiolytic conditions.[1][2] The use of 4-cyanobenzenesulfonyl chloride for protection is a direct and relevant strategy for the target molecule's structural class.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes the quantitative data for the recommended protecting group strategies for the sulfonamide functionality.

Protecting GroupProtection ReagentTypical BaseSolventDeprotection ReagentsTypical Yield (Deprotection)Reference
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloridePyridine or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)Thiophenol, K₂CO₃ or Cs₂CO₃85-95%[3]
4-Cyanobenzenesulfonyl (Cs) 4-Cyanobenzenesulfonyl chloridePyridine or TriethylamineDichloromethane (DCM) or Acetonitrile (ACN)1-Dodecanethiol, K₂CO₃80-90%[1][2]

Experimental Protocols

Protection of this compound with the Nosyl (Ns) Group

This protocol describes the N-nosylation of this compound.

Materials:

  • This compound

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-nosylated product.

Deprotection of N-Nosyl-2-chloro-5-cyanobenzenesulfonamide (Fukuyama Deprotection)

This protocol details the removal of the nosyl group to regenerate the free sulfonamide.[3]

Materials:

  • N-(2-nitrobenzenesulfonyl)-2-chloro-5-cyanobenzenesulfonamide

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the N-nosylated sulfonamide (1.0 eq) in ACN or DMF.

  • Add potassium carbonate (2.5 eq) and thiophenol (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and transfer to a separatory funnel.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield this compound.

Protecting Group Strategy for the Cyano Group

The cyano group is generally robust and stable under the mild basic conditions used for the deprotection of nosyl and 4-cyanobenzenesulfonyl groups. It is also compatible with many other standard synthetic transformations. Therefore, in most synthetic routes involving modification of the sulfonamide, protection of the cyano group is not necessary . This simplifies the overall synthetic strategy, reducing the number of steps and improving overall yield.

Should a specific reaction condition be employed that is harsh towards the cyano group (e.g., strong reducing agents like LiAlH₄), alternative synthetic strategies or reduction methods compatible with nitriles should be considered.[4][5]

Visualizations

The following diagrams illustrate the described protection and deprotection workflows.

ProtectionWorkflow Start This compound Protected N-Nosyl Protected Sulfonamide Start->Protected Protection Reagents_P Nosyl Chloride (NsCl) Pyridine, DCM

Caption: Workflow for the N-nosylation of this compound.

DeprotectionWorkflow Protected N-Nosyl Protected Sulfonamide Deprotected This compound Protected->Deprotected Deprotection Reagents_D Thiophenol, K₂CO₃ ACN or DMF

Caption: Deprotection of the N-nosyl group via Fukuyama conditions.

LogicalRelationship cluster_sulfonamide Sulfonamide Protection Strategy cluster_cyano Cyano Group Consideration Protect Protection (e.g., NsCl, Pyridine) Intermediate N-Protected Intermediate (Stable to various reactions) Protect->Intermediate Deprotect Deprotection (Thiol, Base) Intermediate->Deprotect Cyano Cyano Group (Generally Unreactive) NoProtection No Protection Required (for mild sulfonamide chemistry) Cyano->NoProtection

Caption: Logical relationship of the protecting group strategy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-cyanobenzenesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and direct synthetic approach is a two-step process involving the chlorosulfonation of 2-chlorobenzonitrile, followed by amidation (ammonolysis) of the resulting 2-chloro-5-cyanobenzenesulfonyl chloride.

Q2: What are the critical parameters to control during the chlorosulfonation step?

A2: The critical parameters for the chlorosulfonation of 2-chlorobenzonitrile are reaction temperature, the ratio of chlorosulfonic acid to the substrate, and reaction time. Careful control of these parameters is crucial to prevent the formation of byproducts and ensure a high yield of the desired sulfonyl chloride.

Q3: What are the common side reactions during the chlorosulfonation of 2-chlorobenzonitrile?

A3: Common side reactions include the formation of isomeric sulfonyl chlorides, disulfonated products, and potential hydrolysis of the nitrile group under harsh conditions. Over-chlorination can also occur if the reaction is not properly controlled.

Q4: How can I minimize the formation of byproducts during ammonolysis?

A4: To minimize byproduct formation during the reaction of 2-chloro-5-cyanobenzenesulfonyl chloride with an ammonia source, it is important to control the temperature (typically low to moderate), use a suitable solvent, and ensure efficient mixing. The choice of ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or ammonia gas) can also influence the reaction outcome.

Q5: What are the recommended purification methods for the final product?

A5: The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water. Column chromatography on silica gel may also be employed for higher purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-chloro-5-cyanobenzenesulfonyl chloride (Step 1) - Incomplete reaction. - Sub-optimal reaction temperature. - Hydrolysis of the sulfonyl chloride during workup.- Increase reaction time or temperature gradually while monitoring the reaction progress by TLC or GC. - Maintain a low temperature during the reaction and workup to prevent decomposition. - Use anhydrous conditions during workup.
Formation of multiple products in the chlorosulfonation step - Reaction temperature is too high. - Incorrect ratio of reactants.- Perform the reaction at a lower temperature (e.g., 0-5 °C). - Optimize the molar ratio of 2-chlorobenzonitrile to chlorosulfonic acid.
Low yield of this compound (Step 2) - Incomplete ammonolysis. - Hydrolysis of the starting sulfonyl chloride. - Formation of byproducts.- Increase the reaction time or the concentration of the ammonia source. - Ensure the sulfonyl chloride is dry before proceeding to the ammonolysis step. - Control the reaction temperature to minimize side reactions.
Product is difficult to purify - Presence of isomeric impurities. - Residual starting materials.- Optimize the reaction conditions to improve selectivity. - Employ a different recrystallization solvent system or perform column chromatography.
Nitrile group hydrolysis - Harsh acidic or basic conditions during reaction or workup. - Elevated temperatures for prolonged periods.- Use milder reaction conditions. - Neutralize the reaction mixture promptly during workup and avoid excessive heating.

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-cyanobenzenesulfonyl chloride
  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add 2-chlorobenzonitrile (1 equivalent).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, 2-chloro-5-cyanobenzenesulfonyl chloride, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound
  • In a round-bottom flask, suspend the dried 2-chloro-5-cyanobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add an excess of aqueous ammonia or a solution of ammonia in an organic solvent dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the solid product by filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-chloro-5-cyanobenzenesulfonyl chloride (Step 1)

EntryMolar Ratio (Substrate:Chlorosulfonic Acid)Temperature (°C)Reaction Time (h)Yield (%)
11:30-5275
21:40-5285
31:50-5290
41:425280 (with byproducts)

Table 2: Effect of Ammonia Source on the Yield of this compound (Step 2)

EntryAmmonia SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
1Aqueous Ammonia (28%)Dichloromethane0-251.588
2Ammonium HydroxideTetrahydrofuran0-251.592
3Ammonia gasDichloromethane0195

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Ammonolysis start1 2-Chlorobenzonitrile process1 Chlorosulfonation with Chlorosulfonic Acid (0-5 °C) start1->process1 workup1 Ice Quenching & Filtration process1->workup1 product1 2-chloro-5-cyanobenzenesulfonyl chloride workup1->product1 start2 2-chloro-5-cyanobenzenesulfonyl chloride product1->start2 process2 Reaction with Ammonia Source (0-25 °C) start2->process2 workup2 Solvent Removal & Filtration process2->workup2 purification Recrystallization workup2->purification product2 This compound purification->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_step1_issues Step 1 Issues cluster_step2_issues Step 2 Issues start Low Final Yield low_yield1 Low Yield of Sulfonyl Chloride start->low_yield1 low_yield2 Low Yield of Sulfonamide start->low_yield2 side_products1 Side Products in Chlorosulfonation low_yield1->side_products1 incomplete1 Incomplete Reaction low_yield1->incomplete1 hydrolysis1 Hydrolysis of Sulfonyl Chloride low_yield1->hydrolysis1 solution_node solution_node side_products1->solution_node Lower Temp incomplete1->solution_node Increase Time/Temp hydrolysis1->solution_node Anhydrous Workup side_products2 Side Products in Ammonolysis low_yield2->side_products2 incomplete2 Incomplete Ammonolysis low_yield2->incomplete2 hydrolysis2 Hydrolysis of Starting Material low_yield2->hydrolysis2 side_products2->solution_node Control Temp incomplete2->solution_node Increase NH3 Conc. hydrolysis2->solution_node Dry Starting Material

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Purification of Crude 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-5-cyanobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. A common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine.[1][2] Chlorosulfonation of aromatic compounds can also lead to the formation of byproducts.[3][4] Potential impurities include:

  • Isomeric Byproducts: Chlorosulfonation of 4-chlorobenzonitrile may lead to the formation of other isomers, such as 4-chloro-3-cyanobenzenesulfonamide.

  • Unreacted Starting Materials: Residual 4-chlorobenzonitrile or chlorosulfonic acid may be present.

  • Hydrolysis Products: The cyanophenylsulfonamide can potentially hydrolyze to the corresponding carboxylic acid or amide under certain conditions.

  • Sulfone Byproducts: Formation of sulfones can occur during the sulfonation reaction.[3]

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly used purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the scale of the purification.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: Selecting an appropriate solvent is critical for successful recrystallization. For polar compounds like sulfonamides, polar solvents are generally good candidates. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the purification of similar benzenesulfonamide derivatives, the following solvents and solvent systems are recommended as starting points:

  • Alcohols: Ethanol, isopropanol, or methanol. Often used with water as an anti-solvent.[5]

  • Ketones: Acetone.

  • Nitriles: Acetonitrile.

  • Mixed Solvent Systems: A polar solvent in which the compound is soluble (e.g., ethanol, acetone) can be paired with a non-polar anti-solvent in which it is insoluble (e.g., water, hexane) to induce crystallization.

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of your fractions can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to track the separation of your desired compound from impurities during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample. Several methods for the HPLC analysis of sulfonamides have been reported, often utilizing C18 columns with mobile phases consisting of acetonitrile/water or methanol/water mixtures, sometimes with acid modifiers like acetic or formic acid.[6][7]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the purified compound and detect any remaining impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions until the compound dissolves at the boiling point of the solvent. If a large amount of solvent is required, consider a different solvent.
Oiling out (formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the compound; The solution is too concentrated.Add more solvent to lower the saturation point. Try a lower boiling point solvent.
No crystals form upon cooling Solution is not saturated (too much solvent was used); Supersaturation.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of pure compound Too much solvent was used; Crystals were filtered before crystallization was complete; The compound is significantly soluble in the cold solvent.Concentrate the mother liquor and cool for a second crop of crystals. Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Colored impurities remain in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots (overlapping bands) Inappropriate mobile phase polarity.If the Rf values are too high, decrease the polarity of the eluent. If the Rf values are too low, increase the polarity of the eluent. Consider using a gradient elution.
Compound is not eluting from the column Mobile phase is not polar enough; Compound may be degrading on the silica gel.Significantly increase the polarity of the mobile phase (e.g., add methanol to a dichloromethane/ethyl acetate mixture). If degradation is suspected, consider using a different stationary phase like alumina.
Cracking or channeling of the stationary phase Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry.
Streaking of spots on TLC or broad bands on the column Sample is overloaded; Compound has low solubility in the mobile phase.Reduce the amount of crude material loaded onto the column. Pre-adsorb the crude material onto a small amount of silica gel before loading.

Experimental Protocols

Note: These are suggested starting protocols and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone) and load it carefully onto the top of the silica gel bed. Alternatively, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder.

  • Elution: Start with a less polar mobile phase and gradually increase the polarity. A good starting point for a gradient elution could be a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. For more polar impurities, dichloromethane and methanol mixtures can be effective.[8][9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Compound Type Column Mobile Phase Detection
Various SulfonamidesZorbax Eclipse XDB C180.05 M SDS, 0.02 M phosphate buffer, 6% propan-2-ol (pH 3)UV at 260 nm
Various SulfonamidesZorbax Eclipse XDB C18Gradient of 0.08% acetic acid in water, acetonitrile, and methanolFluorescence (Ex: 405 nm, Em: 495 nm)
Eight Regulated SulfonamidesSilica column in series with aminopropyl columnGradient of methanol in CO2 (Supercritical Fluid Chromatography)UV

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude1 Crude Product dissolve Dissolve in min. hot solvent crude1->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter crystallize Induce Crystallization (add anti-solvent/cool) dissolve->crystallize no insoluble impurities hot_filter->crystallize isolate Isolate Crystals (vacuum filtration) crystallize->isolate wash Wash with cold solvent isolate->wash dry Dry Crystals wash->dry pure1 Pure Product dry->pure1

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow crude2 Crude Product load_sample Load Sample crude2->load_sample prepare_column Prepare & Pack Silica Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate pure2 Pure Product evaporate->pure2

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Synthesis of 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Chloro-5-cyanobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The most prevalent side reactions include the hydrolysis of the starting material, 2-Chloro-5-cyanobenzenesulfonyl chloride, incomplete amination, and the potential for displacement of the chloro group. Each of these can significantly lower the yield and purity of the final product.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields are often attributed to several factors. The primary cause is often the hydrolysis of the highly reactive 2-Chloro-5-cyanobenzenesulfonyl chloride intermediate back to its corresponding sulfonic acid. Incomplete amination during the conversion of the sulfonyl chloride to the sulfonamide is another major contributor. Additionally, suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to the formation of various impurities.

Q3: I am observing an impurity with a molecular weight corresponding to the sulfonic acid of my starting material. How can I prevent its formation?

A3: The presence of 2-Chloro-5-cyanobenzenesulfonic acid indicates hydrolysis of the sulfonyl chloride starting material. This is a common issue as sulfonyl chlorides are highly sensitive to moisture. To mitigate this, ensure that all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the likely identity of a major byproduct that is difficult to separate from the desired product?

A4: A common and challenging impurity to separate is the diarylsulfone, which can form during the preparation of the 2-Chloro-5-cyanobenzenesulfonyl chloride. Careful control of reaction conditions during the sulfonyl chloride synthesis is crucial to minimize its formation.

Q5: Can the chloro-substituent be displaced during the amination step?

A5: Yes, displacement of the 2-chloro substituent by ammonia or other nucleophiles present in the reaction mixture is a possible side reaction, particularly at elevated temperatures. This leads to the formation of 2-amino-5-cyanobenzenesulfonamide. Monitoring the reaction temperature and using a controlled addition of the aminating agent can help minimize this side product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield Hydrolysis of 2-Chloro-5-cyanobenzenesulfonyl chloride.- Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (N₂ or Ar).- Minimize the exposure of the sulfonyl chloride to air and moisture.
Incomplete amination.- Ensure the correct stoichiometry of the aminating agent.- Optimize reaction time and temperature.- Consider using a more reactive aminating agent if applicable.
Presence of Multiple Impurities Suboptimal reaction conditions.- Carefully control the reaction temperature.- Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.- Purify the starting materials before use.
Formation of diarylsulfone.- During the synthesis of 2-Chloro-5-cyanobenzenesulfonyl chloride, maintain strict temperature control and stoichiometry.
Product is difficult to purify Presence of structurally similar impurities (e.g., isomers, diarylsulfone).- Employ appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization from an appropriate solvent.
Formation of 2-amino-5-cyanobenzenesulfonamide Displacement of the chloro group.- Maintain a lower reaction temperature during the amination step.- Use a controlled, slow addition of the aminating agent.
Presence of 2-Chloro-5-cyanobenzenesulfonic acid in the final product Hydrolysis of the starting sulfonyl chloride.- In addition to using anhydrous conditions, consider purifying the final product by washing with a dilute aqueous base to remove the acidic impurity.

Experimental Protocols

Synthesis of this compound from 2-Chloro-5-cyanobenzenesulfonyl chloride

This protocol describes the amination of 2-Chloro-5-cyanobenzenesulfonyl chloride to yield this compound.

Materials:

  • 2-Chloro-5-cyanobenzenesulfonyl chloride

  • Anhydrous ammonia (gas) or concentrated ammonium hydroxide

  • Anhydrous inert solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

  • Equipment for working under an inert atmosphere

Procedure:

  • Dissolve 2-Chloro-5-cyanobenzenesulfonyl chloride in an anhydrous inert solvent in a flask equipped with a stirrer and under an inert atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthesis and Side Reactions

Main Synthesis Pathway

Synthesis_Pathway A 2-Chloro-5-cyanobenzenesulfonyl chloride B This compound A->B + NH₃

Caption: Main reaction for the synthesis of this compound.

Potential Side Reactions

Side_Reactions cluster_main Main Reactant cluster_side_products Side Products A 2-Chloro-5-cyanobenzenesulfonyl chloride B 2-Chloro-5-cyanobenzenesulfonic acid (Hydrolysis Product) A->B H₂O C Diarylsulfone Impurity A->C Self-reaction D 2-Amino-5-cyanobenzenesulfonamide (Chloro Displacement Product) A->D Excess NH₃ / High Temp

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield? start->low_yield check_hydrolysis Check for Hydrolysis (Presence of Sulfonic Acid) low_yield->check_hydrolysis Yes impurities Impurities Detected? low_yield->impurities No check_amination Check for Incomplete Amination check_hydrolysis->check_amination No Hydrolysis use_anhydrous Use Anhydrous Conditions & Inert Atmosphere check_hydrolysis->use_anhydrous optimize_amination Optimize Amination (Stoichiometry, Time, Temp) check_amination->optimize_amination use_anhydrous->start optimize_amination->start purify Purify Starting Materials & Final Product impurities->purify Yes end Successful Synthesis impurities->end No purify->start

Caption: A logical workflow for troubleshooting common synthesis issues.

Overcoming solubility issues with 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-Chloro-5-cyanobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a poorly water-soluble compound. Its solubility is expected to be low in aqueous buffers at neutral pH. Higher solubility can be achieved in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Moderate solubility is expected in alcohols like ethanol and methanol.

Q2: What is the predicted pKa of this compound?

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can be used as a method to increase the rate of dissolution. However, it is crucial to first assess the thermal stability of the compound to avoid degradation. For many sulfonamides, prolonged heating is not recommended. It is advisable to perform a stability test by preparing a small sample, heating it, and analyzing for degradation products by a suitable method like HPLC.

Q4: Are there any known incompatibilities for this compound?

A4: Strong oxidizing agents and strong bases should be avoided as they can potentially react with the sulfonamide or nitrile functional groups. When preparing solutions, it is best to use high-purity solvents to avoid unforeseen reactions.

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve this compound.

Problem 1: The compound is not dissolving in my aqueous buffer.

  • Cause: this compound has low intrinsic aqueous solubility.

  • Solution 1: pH Adjustment.

    • Increase the pH of your buffer to a value at least 1-2 units above the predicted pKa of 8.5. A pH of 9.5 to 10.5 should significantly increase solubility. See the detailed protocol below for pH adjustment.

  • Solution 2: Use of Co-solvents.

    • If pH adjustment is not suitable for your experiment, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Problem 2: My compound precipitates out of solution after initial dissolution.

  • Cause 1: Supersaturation.

    • You may have created a supersaturated solution that is not stable over time.

    • Solution: Try preparing a slightly less concentrated solution.

  • Cause 2: Change in Temperature.

    • If you used heat to dissolve the compound, it might precipitate upon cooling to room temperature.

    • Solution: Determine the solubility at room temperature and prepare the solution at that concentration. If a higher concentration is needed, the solution may need to be freshly prepared and used immediately.

  • Cause 3: Change in pH.

    • The pH of your solution might have changed, for example, due to the absorption of atmospheric CO2, which can lower the pH of basic solutions.

    • Solution: Ensure your buffer has sufficient buffering capacity to maintain the desired pH. Re-check and adjust the pH if necessary.

Problem 3: I need to prepare a high-concentration stock solution.

  • Solution: For high-concentration stock solutions, it is recommended to use a suitable organic solvent. DMSO and DMF are generally good choices for achieving high solubility of this compound.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Weight216.65 g/mol
pKa (acidic)~ 8.5Refers to the sulfonamide proton. This is an estimated value.
Melting Point197-199 °C[1]

Table 2: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
Water (pH 7)Very Low (< 0.1 mg/mL)Poorly soluble at neutral pH.
Aqueous Buffer (pH 9.5)ModerateSolubility increases significantly above the pKa.
Dimethyl Sulfoxide (DMSO)High (> 50 mg/mL)Recommended for high-concentration stock solutions.
Dimethylformamide (DMF)High (> 50 mg/mL)An alternative to DMSO for stock solutions.
EthanolModerate (1-10 mg/mL)Can be used as a co-solvent.
MethanolModerate (1-10 mg/mL)Similar to ethanol.

Disclaimer: The pKa and solubility values are predicted and should be used as a guide. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)

  • Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolve: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary, but ensure the compound's stability at that temperature.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Solution by pH Adjustment

  • Prepare Buffer: Prepare an aqueous buffer with a pH of approximately 9.5 (e.g., a carbonate-bicarbonate buffer or a phosphate buffer adjusted with NaOH).

  • Weigh Compound: Weigh the desired amount of this compound.

  • Initial Suspension: Add a small amount of the basic buffer to the solid to create a paste.

  • Add Remaining Buffer: Gradually add the rest of the buffer while stirring or vortexing.

  • Check and Adjust pH: Measure the pH of the solution. If it has dropped, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise until the desired pH is reached and the solid is dissolved.

  • Final Volume: Adjust the final volume with the buffer if necessary.

  • Filtration: It is good practice to filter the final solution through a 0.22 µm filter to remove any undissolved particulates.

Mandatory Visualizations

experimental_workflow start Start: Dissolve 2-Chloro-5- cyanobenzenesulfonamide aqueous_buffer Aqueous Buffer? start->aqueous_buffer organic_solvent Organic Solvent (e.g., DMSO)? start->organic_solvent check_solubility Is it soluble? aqueous_buffer->check_solubility prepare_stock Prepare Stock Solution organic_solvent->prepare_stock ph_adjust Adjust pH > 9.5 check_solubility->ph_adjust No use_cosolvent Use Co-solvent check_solubility->use_cosolvent Still No success Solution Prepared check_solubility->success Yes ph_adjust->check_solubility use_cosolvent->prepare_stock prepare_stock->success troubleshoot Troubleshoot Precipitation success->troubleshoot

Caption: Troubleshooting workflow for dissolving this compound.

signaling_pathway cluster_aqueous Aqueous Solubilization cluster_organic Organic Solvent Solubilization Low_Solubility Low Intrinsic Solubility (pH < pKa) Deprotonation Increase pH > pKa (pH > 8.5) Low_Solubility->Deprotonation Add Base Salt_Formation Formation of Soluble Salt Deprotonation->Salt_Formation Increased_Solubility Increased Aqueous Solubility Salt_Formation->Increased_Solubility Poorly_Soluble_Solid This compound (Solid) Organic_Solvent Add Polar Aprotic Solvent (e.g., DMSO, DMF) Poorly_Soluble_Solid->Organic_Solvent Solvation Solvation of Molecule Organic_Solvent->Solvation High_Concentration_Stock High Concentration Stock Solution Solvation->High_Concentration_Stock

Caption: Logical relationships for solubilizing this compound.

References

Technical Support Center: Optimization of 2-Chloro-5-cyanobenzenesulfonamide Derivatives Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-5-cyanobenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound derivatives?

A1: A prevalent method involves the reaction of a corresponding sulfonyl chloride with an amine (or ammonia for the parent compound).[1][2] The sulfonyl chloride is often prepared from a starting material like 2-chloro-5-cyanobenzaldehyde or a related aniline derivative through chlorosulfonation. Alternative methods may include diazotization of an amino-sulfamoylbenzoic acid followed by a Sandmeyer-type reaction.[3]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q3: What are the recommended methods for purifying the final product?

A3: Common purification techniques include recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or acetone-water) and column chromatography on silica gel.[3][4] The choice of method depends on the scale of the reaction and the nature of the impurities.

Q4: What are the key safety precautions I should take?

A4: Sulfonyl chlorides are moisture-sensitive and can be corrosive.[5] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Always consult the Safety Data Sheet (SDS) for all reagents used.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Low or No Product Yield

Q: My reaction has resulted in a very low yield. What are the possible causes and how can I fix it?

A: Low yield is a common issue with several potential causes. Use the following logical workflow to diagnose the problem.

LowYieldTroubleshooting Start Low Yield Detected CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC IncompleteReaction IncompleteReaction CheckTLC->IncompleteReaction Starting material dominant? SideProducts SideProducts CheckTLC->SideProducts Unknown spots dominant? WorkupLoss WorkupLoss CheckTLC->WorkupLoss Clean reaction profile? Sol_Incomplete Sol_Incomplete IncompleteReaction->Sol_Incomplete Sol_SideProducts Sol_SideProducts SideProducts->Sol_SideProducts Sol_Workup Sol_Workup WorkupLoss->Sol_Workup

Detailed Solutions:

  • Incomplete Reaction: The nucleophilicity of amines can vary.[1][2] Less reactive amines may require longer reaction times, higher temperatures, or the use of a stronger base to facilitate the reaction with the sulfonyl chloride.

  • Side Reactions: Overheating can lead to the formation of unwanted by-products. A temperature range of 70-80°C is often preferred to minimize side reactions while ensuring a reasonable reaction rate.[3] The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are common.

  • Product Loss During Workup: Some sulfonamide derivatives or their salts can have significant solubility in aqueous solutions, leading to losses during extraction.[6] Adjusting the pH of the aqueous layer before extraction can minimize this. Ensure wash solvents are not excessively dissolving your product.

Product Purity Issues

Q: My final product is impure. What are the common impurities and how can I remove them?

A: Impurities often consist of unreacted starting materials or side products from competing reactions.

  • Unreacted Amine/Sulfonyl Chloride: If the reaction did not go to completion, you might have residual starting materials. An aqueous wash (e.g., with dilute acid to remove excess amine, or dilute base to hydrolyze remaining sulfonyl chloride) can be effective.

  • Hydrolyzed Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensure all glassware is dry and use anhydrous solvents.[5]

  • Di-sulfonylation: Primary amines can sometimes react twice. Using a slight excess of the amine can help minimize this.

Purification Strategy:

  • Aqueous Wash: Perform an appropriate aqueous workup to remove water-soluble impurities.

  • Recrystallization: This is an excellent method for removing small amounts of impurities. Experiment with different solvents (e.g., ethanol, methanol, acetonitrile, or mixtures with water) to find optimal conditions.[4]

  • Column Chromatography: For difficult-to-separate mixtures, silica gel chromatography is the most effective method. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[3]

Experimental Protocols & Reaction Conditions

The following is a generalized protocol for the synthesis of a this compound derivative by reacting a sulfonyl chloride with an amine.

General Synthesis Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Prepare Reagents (Dry Solvents, Amine, Sulfonyl Chloride) Setup 2. Assemble Dry Glassware under Inert Atmosphere (N2/Ar) Reagents->Setup Dissolve 3. Dissolve Amine & Base in Solvent Setup->Dissolve Add 4. Add Sulfonyl Chloride (often dropwise at 0 °C) Dissolve->Add React 5. Warm to Reaction Temp (e.g., RT or Reflux) Add->React Monitor 6. Monitor by TLC React->Monitor Quench 7. Quench Reaction (e.g., add water/ice) Monitor->Quench Reaction Complete Extract 8. Extract with Organic Solvent Quench->Extract Wash 9. Wash Organic Layer (acid, base, brine) Extract->Wash Purify 10. Purify Product (Recrystallization or Chromatography) Wash->Purify Characterize 11. Characterize Product (NMR, IR, MS, MP) Purify->Characterize

Detailed Protocol: Synthesis of a N-Aryl-2-chloro-5-cyanobenzenesulfonamide

Materials:

  • 2-Chloro-5-cyanobenzenesulfonyl chloride (1.0 eq.)

  • Substituted Aniline (1.0 - 1.2 eq.)

  • Base (e.g., Pyridine, Triethylamine, or K₂CO₃, 1.5 - 2.0 eq.)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, or Dichloromethane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the substituted aniline and the base in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-Chloro-5-cyanobenzenesulfonyl chloride in the same solvent dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature or heat to reflux, depending on the reactivity of the aniline.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture onto crushed ice or into cold water to precipitate the product.

  • If necessary, acidify the mixture with dilute HCl to ensure full precipitation.

  • Filter the crude solid, wash it with cold water, and dry it under a vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Optimization of Reaction Conditions

The choice of solvent, base, and temperature can significantly impact the reaction outcome. The following tables summarize various conditions reported in the literature for related sulfonamide syntheses.

Table 1: Solvent and Temperature Effects on Ammonolysis/Amination

Starting MaterialAmine/Ammonia SourceSolvent(s)Temperature (°C)Notes
5-Chloro-2-nitrobenzenesulfonyl chlorideAqueous AmmoniaWater or Dichloromethane30 - 70Used for the synthesis of the corresponding primary sulfonamide.
2-Chloro-3-nitro-5-carboxybenzenesulfonyl chlorideGaseous AmmoniaAlcohols, Ketones, Nitriles-10 to 25Low temperature for initial addition, then warming to room temperature.[6]
2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acidp-NitroanilineDMFRefluxStandard conditions for less reactive anilines.
2-Amino-5-sulfamoylbenzoic acid derivativeSodium Nitrite12N Hydrochloric Acid0 - 5Part of a diazotization sequence, followed by heating to 70-80°C.[3]

Table 2: Base Selection for Sulfamoylation

BaseSolventTypical UseAdvantages/Disadvantages
Pyridine DCM, DMFActs as both base and catalystCan be difficult to remove; can act as a nucleophile.
Triethylamine (TEA) DCM, MeCNCommon, non-nucleophilic organic baseForms hydrochloride salts that may need to be filtered.
DABCO MeCNStrong, non-nucleophilic bicyclic amineEffective catalyst for sulfamoylation.[7]
Potassium Carbonate Acetone, DMFInexpensive inorganic baseHeterogeneous reaction; may require longer times.

References

Stability of 2-Chloro-5-cyanobenzenesulfonamide under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-Chloro-5-cyanobenzenesulfonamide. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for this compound?

Forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of a drug substance like this compound.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] This information is vital for developing stable formulations, determining appropriate storage conditions and shelf-life, and is a regulatory requirement for drug registration.[1][2]

Q2: Under what conditions should the stability of this compound be evaluated?

To obtain a comprehensive stability profile, this compound should be tested under a variety of stress conditions as recommended by ICH guidelines. These typically include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect and resolve the degradation products.[2]

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and recommended technique for stability-indicating assays.[2][3] This method should be capable of separating the parent compound from any degradation products. For the structural elucidation of significant degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4]

Troubleshooting Guide

Issue: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).

    • Extend the duration of exposure to the stress condition.

    • Increase the temperature for thermal and hydrolytic studies.

    • Ensure direct and adequate exposure to the light source in photostability studies.

Issue: The compound degrades completely under stress conditions.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Shorten the exposure time.

    • Lower the temperature.

    • Analyze samples at multiple, earlier time points to track the degradation rate.[2]

Issue: Poor resolution between the parent peak and degradation product peaks in the chromatogram.

  • Possible Cause: The analytical method is not optimized.

  • Troubleshooting Steps:

    • Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH).

    • Try a different stationary phase (column) with a different selectivity.

    • Optimize the gradient elution profile.

    • Adjust the column temperature.

Data on Typical Forced Degradation Conditions

While specific data for this compound is not publicly available, the following table summarizes typical starting conditions for forced degradation studies based on general pharmaceutical guidelines. Researchers should adapt these conditions based on the observed stability of the compound.

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 60-80 °CTo evaluate stability in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH, at room temperature or heatedTo assess stability in alkaline conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperatureTo investigate susceptibility to oxidative degradation.
Thermal Degradation Solid-state sample heated at a temperature above accelerated stability conditions (e.g., 80-100 °C)To determine the effect of heat on the solid form of the drug substance.
Photostability Exposure to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)To assess the impact of light on the stability of the compound.

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample due to degradation. The following is a general protocol that can be adapted for this compound.

  • Drug Substance Characterization: Obtain the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax) for detection.

  • Column and Mobile Phase Selection:

    • Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Select a mobile phase system, for example, a mixture of a buffer (like phosphate or acetate) and an organic solvent (like acetonitrile or methanol).

  • Forced Degradation Sample Preparation:

    • Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

    • For thermal stress, store the solid drug substance in a temperature-controlled oven.

    • For photolytic stress, expose the drug substance solution and solid to a photostability chamber.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

  • Chromatographic Analysis and Method Optimization:

    • Inject the stressed samples into the HPLC system.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.

    • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API This compound Prep_Solutions Prepare Stock Solutions API->Prep_Solutions Acid Acid Hydrolysis Prep_Solutions->Acid Base Base Hydrolysis Prep_Solutions->Base Oxidation Oxidation Prep_Solutions->Oxidation Thermal Thermal Prep_Solutions->Thermal Photo Photolysis Prep_Solutions->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If significant degradants Data Evaluate Degradation Profile HPLC->Data LCMS->Data Pathway Propose Degradation Pathway Data->Pathway

Caption: Workflow for a forced degradation study.

Troubleshooting_Degradation_Analysis cluster_scenarios Observed Issues cluster_actions Corrective Actions Start Unexpected Degradation Result No_Deg No/Low Degradation Start->No_Deg High_Deg High/Complete Degradation Start->High_Deg Poor_Res Poor Peak Resolution Start->Poor_Res Increase_Stress Increase Stress - Higher conc./temp. - Longer duration No_Deg->Increase_Stress Decrease_Stress Decrease Stress - Lower conc./temp. - Shorter duration High_Deg->Decrease_Stress Optimize_Method Optimize HPLC Method - Adjust mobile phase - Change column - Modify gradient Poor_Res->Optimize_Method Increase_Stress->Start Re-analyze Decrease_Stress->Start Re-analyze Optimize_Method->Start Re-analyze

Caption: Troubleshooting guide for degradation analysis.

References

Troubleshooting failed reactions involving 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-cyanobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is not proceeding or is giving a low yield. What are the common causes?

A1: Failed or low-yield SNAr reactions with this compound can stem from several factors. The reactivity of the substrate is enhanced by the electron-withdrawing cyano and sulfonamide groups, which facilitate nucleophilic attack. However, issues can still arise.

Potential Causes and Solutions:

  • Insufficiently strong nucleophile: While the aromatic ring is activated, a sufficiently strong nucleophile is still required for an efficient reaction.

    • Solution: If using a neutral amine, consider using a stronger, more sterically accessible amine, or deprotonate it with a suitable base to increase its nucleophilicity. For other nucleophiles, ensure they are sufficiently reactive under the chosen reaction conditions.

  • Inappropriate solvent: The choice of solvent is crucial for SNAr reactions. It needs to dissolve the reactants and facilitate the charge separation in the transition state.

    • Solution: Aprotic polar solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions. Ensure the solvent is anhydrous, as water can react with strong bases and may lead to hydrolysis of the starting material or product.

  • Reaction temperature is too low: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature. Be cautious of potential side reactions at very high temperatures.

  • Base is not suitable or is of insufficient quantity: A base is often required to deprotonate the nucleophile or to neutralize the HCl generated during the reaction.

    • Solution: Use a non-nucleophilic base of appropriate strength, such as K₂CO₃, Cs₂CO₃, or an organic base like DBU. Ensure at least a stoichiometric amount of base is used, and in some cases, an excess may be beneficial.

  • Poor solubility of the starting material: this compound may have limited solubility in some organic solvents.

    • Solution: Choose a solvent in which the starting material has good solubility at the reaction temperature. A solvent screen may be necessary.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A2: Several side reactions can occur during reactions with this compound, leading to a mixture of products.

Potential Side Reactions and Mitigation Strategies:

  • Hydrolysis of the cyano group: Under strongly acidic or basic conditions, the cyano group can hydrolyze to a carboxamide or a carboxylic acid.

    • Mitigation: Avoid harsh pH conditions if the cyano group needs to be preserved. Use milder bases and control the reaction time and temperature.

  • Reaction at the sulfonamide group: The sulfonamide proton is acidic and can be deprotonated by a strong base. The resulting anion could potentially undergo side reactions.

    • Mitigation: Use a base that is strong enough to facilitate the desired reaction but not so strong that it leads to unwanted reactions at the sulfonamide group. Careful selection of the base and reaction conditions is key.

  • Di-substitution or reaction with the solvent: With highly reactive nucleophiles or under forcing conditions, further reactions may occur.

    • Mitigation: Use a stoichiometric amount of the nucleophile and carefully control the reaction time and temperature. Ensure the solvent is inert under the reaction conditions.

Q3: I am having difficulty purifying my product. What are the recommended purification methods for derivatives of this compound?

A3: Purification of sulfonamide derivatives can sometimes be challenging due to their polarity and potential for hydrogen bonding.

Purification Strategies:

  • Crystallization: This is often the most effective method for purifying solid sulfonamide derivatives.[1][2]

    • Solvent Selection: A single solvent or a binary solvent system can be used. For sulfonamides, polar solvents like ethanol, isopropanol, or acetone, often mixed with water, can be effective.[1][2] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[3][4][5]

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. The polarity of the eluent can be adjusted based on the polarity of the product.

  • Acid-Base Extraction: If the product has a basic or acidic handle, an acid-base extraction can be an effective preliminary purification step to remove neutral impurities.

Troubleshooting Workflow

Caption: Troubleshooting workflow for reactions involving this compound.

Experimental Protocols

Key Experiment: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for TLC analysis

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the amine (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by crystallization or column chromatography.

Table 1: Summary of Reaction Conditions for SNAr with Amines

ParameterRecommended ConditionNotes
Solvent Anhydrous DMF, DMSO, or NMPAprotic polar solvents are preferred.
Base K₂CO₃, Cs₂CO₃, DBUA non-nucleophilic base is essential.
Temperature 80 - 120 °CMay need optimization based on the amine's reactivity.
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the amine is often beneficial.
Base Stoichiometry 1.5 - 2.0 equivalentsTo neutralize the generated HCl and facilitate the reaction.

Signaling Pathway Visualization

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural motifs (sulfonamide and aromatic nitrile) are present in various biologically active molecules. For instance, some sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The following diagram illustrates a hypothetical pathway where a derivative of this compound could act as an inhibitor.

Signaling_Pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor effector Effector Protein receptor->effector carbonic_anhydrase Carbonic Anhydrase (CA) effector->carbonic_anhydrase hco3_h HCO3- + H+ carbonic_anhydrase->hco3_h co2_h2o CO2 + H2O co2_h2o->carbonic_anhydrase ph_regulation Intracellular pH Regulation hco3_h->ph_regulation cellular_response Cellular Response ph_regulation->cellular_response inhibitor 2-Substituted-5-cyanobenzenesulfonamide (Hypothetical Inhibitor) inhibitor->carbonic_anhydrase

Caption: Hypothetical inhibition of carbonic anhydrase by a 2-substituted-5-cyanobenzenesulfonamide derivative.

References

Technical Support Center: Synthesis and Purification of 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 2-Chloro-5-cyanobenzenesulfonamide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My final product has a low melting point and appears impure. What are the likely contaminants?

A1: The primary synthesis route for this compound involves the chlorosulfonation of 4-chlorobenzonitrile, followed by amination. Based on this, the most probable impurities are:

  • Unreacted Starting Material: 4-chlorobenzonitrile.

  • Unreacted Intermediate: 2-chloro-5-cyanobenzenesulfonyl chloride.

  • Positional Isomer: 3-chloro-4-cyanobenzenesulfonamide, arising from the non-regioselective chlorosulfonation of 4-chlorobenzonitrile.

  • Hydrolysis Product: 2-chloro-5-cyanobenzenesulfonic acid, from the hydrolysis of the sulfonyl chloride intermediate.

To identify the specific impurities in your sample, we recommend using High-Performance Liquid Chromatography (HPLC) with a reference standard of the pure product.

Q2: How can I remove the unreacted 4-chlorobenzonitrile from my product?

A2: Unreacted 4-chlorobenzonitrile can often be removed through recrystallization. Since 4-chlorobenzonitrile has relatively low polarity, a solvent system that preferentially dissolves it over the more polar this compound is recommended.

Recommended Starting Protocol for Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or isopropanol/water.

  • Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization of the desired product.

  • The less polar 4-chlorobenzonitrile should remain in the mother liquor.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

You may need to experiment with the solvent ratios to optimize the purity and yield.

Q3: I suspect the presence of the 3-chloro-4-cyanobenzenesulfonamide isomer. How can I separate it from my desired product?

A3: Positional isomers can be challenging to separate due to their similar physical properties. If recrystallization proves ineffective, preparative HPLC is the recommended method for separating this compound from its 3-chloro isomer.

Suggested HPLC Conditions for Purity Analysis and Method Development for Preparative HPLC:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water, both with 0.1% formic acid.
Detection UV at 254 nm
Flow Rate 1.0 mL/min

For preparative HPLC, the method will need to be scaled up, and the mobile phase composition may require optimization to achieve baseline separation.

Q4: My amination reaction is incomplete, leaving unreacted 2-chloro-5-cyanobenzenesulfonyl chloride. How can I address this?

A4: Incomplete amination can be due to several factors. Here are some troubleshooting steps:

  • Reagent Purity: Ensure the ammonia source (e.g., ammonium hydroxide) is of high quality and appropriate concentration.

  • Reaction Temperature: The reaction may require cooling to prevent side reactions. Maintain the recommended temperature throughout the addition of the sulfonyl chloride to the ammonia solution.

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Stoichiometry: Use a sufficient excess of the ammonia source to drive the reaction to completion.

If unreacted sulfonyl chloride remains, it will likely hydrolyze to the corresponding sulfonic acid during aqueous workup. This can complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single recrystallization?

A1: The purity after a single recrystallization is highly dependent on the initial purity of the crude product. A well-optimized recrystallization can potentially increase the purity to >98%. However, for the removal of stubborn impurities like positional isomers, multiple recrystallizations or chromatographic purification may be necessary.

Q2: Are there alternative purification methods to recrystallization and HPLC?

A2: While recrystallization and HPLC are the most common and effective methods, other techniques that could be explored include:

  • Acid-Base Extraction: The sulfonamide group is weakly acidic. By dissolving the crude product in a suitable organic solvent and washing with a dilute basic solution, acidic impurities like 2-chloro-5-cyanobenzenesulfonic acid can be removed. The desired product can then be recovered from the organic layer.

  • Slurry Washing: Slurrying the crude solid in a solvent in which the impurities are soluble but the desired product has low solubility can be a simple and effective purification step.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of this compound:

  • Purity: HPLC is the gold standard for determining purity and quantifying impurities.

  • Identity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (sulfonamide, nitrile, chloro-aromatic).

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Chlorosulfonation of 4-chlorobenzonitrile:

    • To a stirred solution of chlorosulfonic acid (3-5 equivalents) at 0-5 °C, slowly add 4-chlorobenzonitrile (1 equivalent).

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated 2-chloro-5-cyanobenzenesulfonyl chloride is filtered, washed with cold water, and dried under vacuum.

  • Amination of 2-chloro-5-cyanobenzenesulfonyl chloride:

    • Slowly add the crude 2-chloro-5-cyanobenzenesulfonyl chloride to a stirred, chilled (0-5 °C) solution of concentrated ammonium hydroxide.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • The precipitated solid is filtered, washed thoroughly with water, and dried to yield crude this compound.

Visualizations

Synthesis_Pathway 4-Chlorobenzonitrile 4-Chlorobenzonitrile Reaction_1 Chlorosulfonation 4-Chlorobenzonitrile->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Reaction_1 Intermediate 2-Chloro-5-cyanobenzenesulfonyl chloride Reaction_1->Intermediate Reaction_2 Amination Intermediate->Reaction_2 Ammonia Ammonia Ammonia->Reaction_2 Final_Product This compound Reaction_2->Final_Product Troubleshooting_Logic Start Impure Product Impurity_ID Identify Impurity (HPLC) Start->Impurity_ID Unreacted_SM Unreacted Starting Material Impurity_ID->Unreacted_SM 4-chlorobenzonitrile Isomer Positional Isomer Impurity_ID->Isomer 3-chloro isomer Unreacted_Int Unreacted Intermediate Impurity_ID->Unreacted_Int Sulfonyl chloride Recrystallize Recrystallization Unreacted_SM->Recrystallize Prep_HPLC Preparative HPLC Isomer->Prep_HPLC Optimize_Reaction Optimize Amination Unreacted_Int->Optimize_Reaction Pure_Product Pure Product Recrystallize->Pure_Product Prep_HPLC->Pure_Product Optimize_Reaction->Start

Avoiding the formation of dimers in 2-Chloro-5-cyanobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chloro-5-cyanobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the formation of unwanted dimers in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem in reactions with this compound?

A1: Dimer formation refers to a side reaction where two molecules of this compound react with each other to form a larger, unintended molecule (a dimer). This is problematic as it reduces the yield of the desired product, complicates purification, and can introduce impurities into the final compound, which is particularly critical in drug development.

Q2: What are the potential mechanisms for dimer formation in reactions involving this compound?

A2: While specific literature on the dimerization of this compound is limited, two primary potential mechanisms can be postulated based on the functional groups present:

  • Sulfonamide-mediated Dimerization: The acidic proton on the sulfonamide nitrogen can be abstracted under basic conditions, creating a nucleophilic sulfonamide anion. This anion could then potentially attack the electrophilic carbon of the cyano group on another molecule, or an activated aryl halide, leading to a dimer.

  • Cyano Group-mediated Dimerization: Under certain conditions (e.g., presence of strong acids, bases, or radical initiators), the cyano (nitrile) group can undergo self-reaction to form cyclic dimers (e.g., a diazocine derivative) or trimers (triazines).

Q3: What analytical techniques can be used to detect dimer formation?

A3: Several analytical techniques can be employed to identify the presence of dimers in your reaction mixture:

  • Thin Layer Chromatography (TLC): A spot with a significantly lower Rf value than your starting material and product may indicate a higher molecular weight species like a dimer.

  • High-Performance Liquid Chromatography (HPLC): A new peak with a longer retention time can suggest the formation of a dimer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the molecular weight of the components in your mixture. A peak corresponding to approximately twice the molecular weight of this compound (216.65 g/mol ) would be strong evidence of a dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can reveal a more complex spectrum with unexpected signals if a dimer is present.

Troubleshooting Guide: Avoiding Dimer Formation

This guide provides specific troubleshooting steps to minimize or eliminate dimer formation during your experiments.

Issue 1: Reduced yield of the desired product with evidence of a higher molecular weight impurity.

This is a common symptom of dimer formation. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Experimental Protocol
High Reaction Concentration Decrease the concentration of this compound. This reduces the probability of two molecules of the starting material encountering each other.Protocol 1: High Dilution Conditions. - Dissolve this compound in a larger volume of an appropriate solvent to achieve a concentration of 0.1 M or lower. - If adding it as a solution, use a syringe pump for slow addition to maintain a low instantaneous concentration.
Strongly Basic Conditions Use a weaker, non-nucleophilic base or a stoichiometric amount of a milder base. Strong bases can deprotonate the sulfonamide, increasing its nucleophilicity and promoting self-reaction.Protocol 2: Base Optimization. - Replace strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) with milder inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). - Alternatively, use an organic, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). - Perform a screening of bases to identify the optimal one for your specific reaction.
Elevated Reaction Temperature Conduct the reaction at a lower temperature. Higher temperatures can provide the activation energy for unwanted side reactions, including dimerization.Protocol 3: Temperature Control. - Set up the reaction in an ice bath (0 °C) or a cryo-cooler for even lower temperatures. - Monitor the reaction progress closely by TLC or HPLC to determine the minimum temperature required for the desired transformation.
Presence of Radical Initiators Ensure all reagents and solvents are free from peroxides and other radical initiators. While less common for this specific molecule, radical pathways can lead to dimerization.Protocol 4: Use of Fresh and Purified Reagents. - Use freshly opened or purified solvents. Test for peroxides in ethers like THF or dioxane before use. - Store reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Issue 2: Formation of a highly insoluble byproduct.

Dimers are often less soluble than the starting monomer. If you observe significant precipitation of an unknown solid, it could be a dimer.

Potential Cause Recommended Solution Experimental Protocol
Poor Solubility of Intermediates Choose a solvent system that effectively solubilizes all reactants and intermediates throughout the reaction.Protocol 5: Solvent Screening. - Test the solubility of this compound and your other starting materials in a range of aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). - Consider using a co-solvent system to improve solubility.

Experimental Protocols

Protocol 1: High Dilution Conditions

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the desired solvent.

  • Reactant A: In a separate flask, dissolve your other reactant(s) in the same solvent.

  • Reactant B (this compound): In a third flask, dissolve this compound in the same solvent to a final concentration of 0.05-0.1 M.

  • Addition: Place the solution of Reactant B in a syringe pump. Slowly add the solution to the main reaction flask containing Reactant A over a period of several hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

Protocol 2: Base Optimization

  • Screening: Set up several small-scale parallel reactions.

  • Base Addition: To each reaction, add a different base (e.g., K2CO3, Cs2CO3, DIPEA, TEA) in stoichiometric equivalence to the limiting reagent.

  • Reaction: Stir the reactions at the desired temperature.

  • Analysis: After a set time, quench a small aliquot from each reaction and analyze by HPLC or LC-MS to determine the product-to-dimer ratio.

Visualizing Reaction Pathways and Troubleshooting Logic

To further aid in understanding the potential issues and their solutions, the following diagrams illustrate the hypothesized dimerization pathways and a logical troubleshooting workflow.

DimerizationPathways cluster_sulfonamide Sulfonamide-Mediated Dimerization cluster_cyano Cyano Group-Mediated Dimerization A1 This compound A2 Deprotonated Sulfonamide (Anion) A1->A2 Strong Base A3 Dimer A2->A3 Nucleophilic Attack on another monomer B1 This compound B2 Activated Nitrile B1->B2 Acid/Base/Radical Initiator B3 Cyclic Dimer B2->B3 [2+2] Cycloaddition (example)

Caption: Hypothesized dimerization pathways for this compound.

TroubleshootingWorkflow Start Dimer Formation Suspected Check_Concentration Is reaction concentration > 0.1 M? Start->Check_Concentration High_Dilution Implement High Dilution Conditions (Protocol 1) Check_Concentration->High_Dilution Yes Check_Base Is a strong base used? Check_Concentration->Check_Base No High_Dilution->Check_Base Optimize_Base Optimize Base (Protocol 2) Check_Base->Optimize_Base Yes Check_Temp Is reaction temperature elevated? Check_Base->Check_Temp No Optimize_Base->Check_Temp Lower_Temp Lower Reaction Temperature (Protocol 3) Check_Temp->Lower_Temp Yes Check_Reagents Are reagents and solvents fresh? Check_Temp->Check_Reagents No Lower_Temp->Check_Reagents Purify_Reagents Use Fresh/Purified Reagents (Protocol 4) Check_Reagents->Purify_Reagents No End Dimer Formation Minimized Check_Reagents->End Yes Purify_Reagents->End

Caption: Troubleshooting workflow for minimizing dimer formation.

Technical Support Center: Synthesis of 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures in the synthesis of 2-Chloro-5-cyanobenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Precipitation of Product Upon Acidification - Product is too soluble in the aqueous acidic mixture.- Insufficient acidification.- Reaction did not go to completion.- Cool the mixture in an ice bath for a longer period.- If the volume is large, consider concentrating the solution before acidification.- Check the pH of the solution and add more acid if necessary to ensure a pH of 0.5-1.[1]- Before work-up, confirm reaction completion with a suitable analytical method (e.g., TLC, LC-MS).
Product Oiling Out Instead of Crystallizing - Presence of impurities.- Inappropriate solvent system for crystallization.- Cooling the solution too quickly.- Attempt to triturate the oil with a small amount of a non-polar solvent (e.g., hexane) to induce solidification.- Redissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool slowly.- If using a mixed solvent system for recrystallization, adjust the solvent ratio.
Product Contaminated with Starting Material (4-chlorobenzonitrile) - Incomplete chlorosulfonation reaction.- Optimize the reaction conditions (time, temperature, stoichiometry of chlorosulfonic acid).- 4-chlorobenzonitrile is less polar than the sulfonamide product. It can be removed by washing the crude product with a non-polar solvent in which the product has low solubility or by column chromatography.
Product Contaminated with Unreacted 2-Chloro-5-cyanobenzenesulfonyl chloride - Incomplete amination reaction.- Hydrolysis of the sulfonyl chloride during work-up.- Ensure the amination reaction goes to completion.- During aqueous work-up, unreacted sulfonyl chloride will hydrolyze to the corresponding sulfonic acid, which is highly water-soluble and should be removed in the aqueous phase.- To actively remove the sulfonyl chloride, the reaction mixture can be quenched with a dilute aqueous ammonia solution. This converts the sulfonyl chloride to the highly polar this compound, which can be separated from the less polar desired product if the final product is a secondary or tertiary sulfonamide. For the primary sulfonamide, this would be the product itself. In the case of hydrolysis, the resulting sulfonic acid is removed by washing with water.
Discolored Product (Yellowish or Brownish) - Presence of colored impurities from side reactions.- Recrystallize the crude product from a suitable solvent or solvent mixture.- Treat a solution of the crude product with activated carbon before filtration and recrystallization.- Column chromatography can be effective for removing colored impurities.
Difficulty Filtering the Precipitated Product - Very fine particles clogging the filter paper.- Use a filter aid such as Celite.- Allow the precipitate to settle, decant the supernatant, and then filter the remaining slurry.- Use a centrifuge to pellet the solid before decanting the supernatant.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for the synthesis of this compound from the amination of 2-chloro-5-cyanobenzenesulfonyl chloride?

A common and effective method is precipitation by acidification. After the reaction is complete, the mixture is carefully poured onto crushed ice or into cold water. This will hydrolyze any remaining sulfonyl chloride to the sulfonic acid and precipitate the crude sulfonamide. The resulting solid is then collected by filtration, washed with cold water, and then with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities.[2] Finally, the product is washed again with cold water until the filtrate is neutral and then dried.

Q2: My product has precipitated, but the yield is lower than expected. What could be the reason?

Low yield can result from several factors:

  • Incomplete Reaction: The chlorosulfonation or amination reaction may not have gone to completion.

  • Product Loss During Work-up: The product may have some solubility in the aqueous work-up solutions, especially if large volumes of water are used for washing. Using cold water and minimizing washing volumes can help.

  • Side Reactions: Undesired side reactions could consume the starting materials or the product.

  • Mechanical Losses: Product may be lost during transfers and filtration steps.

Q3: How can I purify the crude this compound?

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, methanol, or a mixture of an alcohol with water are often good starting points for sulfonamides.

  • Column Chromatography: For more difficult separations or to obtain very high purity, column chromatography over silica gel is effective. A typical eluent system would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the eluent can be adjusted to achieve good separation.

Q4: What are the expected purity and yield for this synthesis?

Q5: What analytical techniques can I use to confirm the identity and purity of my product?

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., -SO₂NH₂, -C≡N, C-Cl).

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Work-up by Acidic Precipitation

  • Once the amination reaction is deemed complete, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or a mixture of ice and water with stirring.

  • Stir the resulting slurry for 15-30 minutes to ensure complete precipitation of the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold water, then with a cold, dilute solution of hydrochloric acid (e.g., 1M HCl), and finally with cold water until the filtrate is neutral (check with pH paper).

  • Press the solid as dry as possible on the filter and then dry it further in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dried this compound to an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid using an excessive amount of solvent.

  • If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes.

  • If activated carbon was used, filter the hot solution through a fluted filter paper to remove the carbon.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction_mixture Completed Amination Reaction Mixture quench Pour into Ice/Water reaction_mixture->quench Quench stir Stir for 15-30 min quench->stir filter1 Vacuum Filtration stir->filter1 wash Wash with Cold Water, dilute HCl, and Water filter1->wash dry1 Dry Crude Product wash->dry1 dissolve Dissolve in Hot Solvent dry1->dissolve Recrystallization cool Slow Cooling & Ice Bath dissolve->cool filter2 Vacuum Filtration cool->filter2 dry2 Dry Pure Product filter2->dry2

Caption: Experimental workflow for the work-up and purification of this compound.

troubleshooting_low_yield start Low Product Yield check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Reaction Conditions incomplete->optimize check_filtrate Check Filtrate for Dissolved Product complete->check_filtrate product_in_filtrate Significant Product in Filtrate check_filtrate->product_in_filtrate Yes no_product_in_filtrate Minimal Product in Filtrate check_filtrate->no_product_in_filtrate No modify_workup Modify Work-up: - Use Colder Solvents - Reduce Wash Volumes - Concentrate Filtrate product_in_filtrate->modify_workup other_issues Consider Side Reactions or Mechanical Loss no_product_in_filtrate->other_issues

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Recrystallization of 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the recrystallization of 2-Chloro-5-cyanobenzenesulfonamide. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind recrystallizing this compound?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[1][2] For this compound, the process involves dissolving the impure solid in a minimum amount of a hot, suitable solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent and are removed during filtration.[3]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing this compound should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[2][4]

  • Either not dissolve impurities at all or dissolve them very well so they remain in the mother liquor after cooling.[2]

  • Be chemically inert and not react with the compound.[2][5]

  • Have a boiling point below the melting point of this compound to prevent "oiling out."[1]

  • Be sufficiently volatile to be easily removed from the purified crystals.[1]

  • Be non-toxic, non-flammable, and cost-effective.[2]

Q3: Which solvents are commonly used for recrystallizing aromatic sulfonamides?

A3: Based on the purification of similar sulfonamide compounds, alcohols such as ethanol and isopropanol, often mixed with water, are good starting points for solvent screening.[6] Other common recrystallization solvents to consider include acetone, ethyl acetate, and toluene, or mixtures like n-hexane/acetone.[7] A systematic solvent screening is the best approach to identify the optimal solvent or solvent system.

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a two-solvent system is useful if no single solvent meets all the criteria. This typically involves a "soluble solvent" in which this compound is readily soluble, and an "insoluble solvent" in which it is not. The two solvents must be miscible.[4] The compound is first dissolved in a minimum of the hot "soluble solvent," and the "insoluble solvent" is then added dropwise until the solution becomes cloudy. A small amount of the "soluble solvent" is then added to redissolve the precipitate, and the solution is allowed to cool.[7]

Troubleshooting Guide

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This indicates that the chosen solvent is not suitable. If you have added a significant amount of hot solvent and the solid remains, it is best to recover your compound by evaporating the solvent and starting over with a different solvent. Forcing dissolution by adding excessive solvent will result in very poor or no recovery of your product upon cooling.[8]

Q2: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A2: This is a common issue, often due to supersaturation or using too much solvent.[8] You can try the following methods to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This can create nucleation sites for crystal growth.[3][8]

  • Seeding: Add a tiny crystal of the crude this compound to the solution. This "seed crystal" provides a template for crystallization to begin.[1][8]

  • Reducing Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent and then allow it to cool again.[1][8]

  • Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[4]

Q3: The compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[1] This can happen if the boiling point of the solvent is too high or if there are significant impurities depressing the melting point. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add more of the "soluble solvent" to the mixture to ensure the saturation point is reached at a lower temperature.[8]

  • Allow the solution to cool more slowly to give crystals a chance to form properly.

Q4: The recrystallized product has a low yield. How can I improve it?

A4: A low yield can be caused by several factors:

  • Using too much solvent: Always use the minimum amount of hot solvent required to dissolve the solid.[8]

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.

  • Washing with warm solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]

Q5: The crystals are colored, but the pure compound should be colorless. What should I do?

A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal. Use a minimal amount of charcoal, as it can also adsorb your desired product, reducing the yield. After adding charcoal, the solution must be filtered while hot (hot gravity filtration) to remove the charcoal.[4]

Data Presentation

Solvent Solubility at Room Temp. Solubility at Boiling Temp. Crystal Formation on Cooling Suitability
WaterInsolubleInsolubleN/APoor
EthanolSparingly SolubleSolubleYesGood Potential
IsopropanolSparingly SolubleSolubleYesGood Potential
AcetoneSolubleSolubleNoPoor (Potential for mixed solvent)
Ethyl AcetateSparingly SolubleSolubleYesGood Potential
TolueneInsolubleSparingly SolubleYesModerate Potential
n-HexaneInsolubleInsolubleN/APoor (Potential for mixed solvent)

Experimental Protocols

Protocol 1: Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, shaking after each drop.

  • Observe if the compound dissolves readily at room temperature. A good solvent should not dissolve the compound at this stage.[3]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • A suitable solvent is one in which the compound dissolves when hot but forms abundant crystals upon cooling.[4]

Protocol 2: Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a boiling chip or a magnetic stir bar.

  • Add the chosen solvent (determined from Protocol 1) in small portions while heating the flask on a hot plate.

  • Continue adding the hot solvent until the compound just dissolves completely.

  • If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Allow the crystals to dry completely in the air or in a desiccator.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation Crude_Product Crude 2-Chloro-5- cyanobenzenesulfonamide Solvent_Screening Perform Solvent Screening (Protocol 1) Crude_Product->Solvent_Screening Select potential solvents Dissolve Dissolve Crude Product in Minimum Hot Solvent Solvent_Screening->Dissolve Chosen Solvent Hot_Solution Hot Saturated Solution Dissolve->Hot_Solution Hot_Filtration Hot Gravity Filtration (if needed for insoluble impurities or charcoal) Hot_Solution->Hot_Filtration Clear_Solution Clear Hot Solution Hot_Solution->Clear_Solution No insoluble impurities Hot_Filtration->Clear_Solution Impurities Removed Cooling Slow Cooling to Room Temp, then Ice Bath Clear_Solution->Cooling Crystals_Formation Crystal Formation Cooling->Crystals_Formation Vacuum_Filtration Vacuum Filtration Crystals_Formation->Vacuum_Filtration Separate crystals from mother liquor Wash_Crystals Wash with Ice-Cold Solvent Vacuum_Filtration->Wash_Crystals Drying Dry Crystals Wash_Crystals->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Monitoring 2-Chloro-5-cyanobenzenesulfonamide Reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of 2-Chloro-5-cyanobenzenesulfonamide synthesis reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor the synthesis of this compound?

A1: TLC is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a chemical reaction.[1] It allows researchers to visualize the consumption of starting materials and the formation of the product over time. This helps in determining the reaction's endpoint, identifying the presence of intermediates, and detecting the formation of byproducts.

Q2: Which starting materials should I expect to see on my TLC plate?

A2: A common synthetic route to this compound involves the chlorosulfonation of 4-chlorobenzonitrile, followed by amination of the resulting sulfonyl chloride. Therefore, you should expect to see the starting material, 4-chlorobenzonitrile, and potentially the intermediate, 2-chloro-5-cyanobenzenesulfonyl chloride, on your TLC plate alongside the final product.

Q3: How do I visualize the spots on the TLC plate?

A3: Since this compound and its precursors are aromatic compounds, the most common and non-destructive visualization method is using a UV lamp at 254 nm.[2][3][4][5] Compounds containing aromatic rings will absorb the UV light and appear as dark spots on a fluorescent green background.[2][3][5] Alternatively, an iodine chamber can be used, which will stain the spots a brownish color.[5] Destructive staining with reagents like p-dimethylaminobenzaldehyde can also be used for sulfonamides.

Q4: What is a suitable solvent system (mobile phase) for this reaction?

A4: A good starting point for a mobile phase is a mixture of a non-polar and a moderately polar solvent. For aromatic sulfonamides, a common system is a mixture of hexane and ethyl acetate. A recommended starting ratio is 7:3 (Hexane:Ethyl Acetate). The polarity can be adjusted based on the observed separation. For sulfonamides that tend to streak, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve spot shape.

Q5: How can I confirm the identity of the spots on my TLC plate?

A5: To confirm the identity of the spots, you should run reference standards of your starting material(s) and, if available, the product on the same TLC plate as your reaction mixture. This is known as co-spotting. The spot from the reaction mixture that has the same Rf value as a reference standard is likely that compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible under UV light. The sample is too dilute.Concentrate the sample and re-spot the TLC plate. Spot multiple times in the same location, allowing the solvent to dry between applications.
The compound is not UV-active.While unlikely for these aromatic compounds, try an alternative visualization method like an iodine chamber or a chemical stain.
Spots are streaking or elongated. The sample is too concentrated (overloaded).Dilute the reaction sample before spotting it on the TLC plate.
The compound is highly polar or acidic/basic.Add a modifier to the mobile phase. For sulfonamides, which can be acidic, adding a small amount of triethylamine (0.1-1%) can improve spot shape.
All spots remain at the baseline (low Rf). The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
All spots are near the solvent front (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).
Spots are not well-separated. The polarity of the mobile phase is not optimal.Systematically vary the ratio of your solvents to find the optimal polarity for separation. Try a different solvent system altogether if adjusting the ratio does not work.
The stationary phase is not suitable.While standard silica gel plates should work, for highly polar compounds, a reversed-phase TLC plate could be considered.

Experimental Protocol: TLC Monitoring

This protocol outlines the procedure for monitoring the synthesis of this compound from 4-chlorobenzonitrile.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate (+ 0.1% Triethylamine if streaking occurs)

  • Reaction mixture

  • Reference standard for 4-chlorobenzonitrile

  • UV lamp (254 nm)

  • Pencil

  • Ruler

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Mark equidistant points on this line for each sample you will spot.

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Spot the TLC Plate:

    • Dip a clean capillary tube into the reference solution of 4-chlorobenzonitrile and gently touch the tip to the first marked point on the origin of the TLC plate.

    • Using a new capillary tube, spot the reaction mixture on the next marked point.

    • It is also good practice to co-spot by applying the starting material and the reaction mixture to the same spot.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • Measure the distance from the origin to the solvent front and from the origin to the center of each spot.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Data Presentation

Table 1: Expected Rf Values

Compound Structure Expected Rf Value (7:3 Hexane:Ethyl Acetate)
4-Chlorobenzonitrile (Starting Material)C₇H₄ClN~0.7
2-Chloro-5-cyanobenzenesulfonyl chloride (Intermediate)C₇H₃Cl₂NO₂S~0.5
This compound (Product)C₇H₅ClN₂O₂S~0.3

Note: These are estimated values and may vary depending on the exact experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw origin line) spot_sm 3a. Spot Starting Material (Reference) prep_chamber 2. Prepare Developing Chamber (Add mobile phase & equilibrate) develop 4. Develop Plate (Place in chamber) spot_rxn 3b. Spot Reaction Mixture spot_co 3c. Co-spot (Optional) visualize 5. Visualize Spots (Under UV light) develop->visualize calculate_rf 6. Calculate Rf Values visualize->calculate_rf interpret 7. Interpret Results (Assess reaction progress) calculate_rf->interpret

Caption: Experimental workflow for monitoring the reaction progress by TLC.

logical_relationship cluster_reactants Reactants cluster_product Product cluster_intermediate Intermediate SM Starting Material (4-Chlorobenzonitrile) High Rf I Intermediate (Sulfonyl Chloride) Intermediate Rf SM->I Reaction Progress P Product (this compound) Low Rf I->P Reaction Progress

Caption: Logical relationship of compounds based on polarity and Rf value.

References

Handling and storage recommendations for 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and stable storage of 2-Chloro-5-cyanobenzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1][2] It is important to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Some suppliers may also recommend cold-chain transportation.[5]

Q3: The compound is not dissolving in my solvent. What should I do?

A3: While specific solubility data is limited, this compound is a polar molecule and is expected to be soluble in polar organic solvents. If you are experiencing dissolution issues, consider the following:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that can dissolve a wide array of organic compounds.[6][7] You could also try other polar solvents such as dimethylformamide (DMF) or alcohols.

  • Gentle Warming: Gently warming the solution may aid dissolution. To increase solubility, you can heat the mixture to 37°C.[8]

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.[8]

  • Purity: Ensure the solvent is pure and dry, as contaminants can affect solubility.

Q4: I am concerned that my sample of this compound may have degraded. What are the signs of degradation?

A4: Signs of chemical degradation can include:

  • A change in physical appearance (e.g., color change from white to off-white or yellow).

  • A significant change in melting point compared to the reference value.

  • The appearance of new peaks or disappearance of the parent peak in analytical tests such as HPLC or NMR.

To minimize degradation, always store the compound under the recommended conditions and minimize its exposure to moisture, light, and incompatible materials.

Q5: What personal protective equipment (PPE) should I wear when handling this compound?

A5: It is crucial to wear appropriate PPE to prevent exposure. This includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][4]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat or long-sleeved clothing.[3][4][9]

  • Respiratory Protection: For large-scale operations or in situations with potential for dust or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3] In a well-ventilated laboratory setting for small-scale use, additional respiratory protection may not be necessary.[3]

Q6: How should I dispose of waste containing this compound?

A6: Waste containing this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[3] Dispose of the contents and container to an approved waste disposal plant.[3] Do not allow the material to be released into the environment.[4]

Quantitative Data

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₂S[1][2]
Molecular Weight 216.65 g/mol [1][2]
Melting Point 189 - 191 °CThermo Fisher Scientific

Experimental Protocols

General Handling Protocol:

  • Risk Assessment: Before starting any experiment, perform a thorough risk assessment, considering the hazards of the compound and the experimental procedures.

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Weighing: When weighing the solid, avoid generating dust. Use a spatula and weigh the compound on a tared weigh boat or paper.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring. Gentle heating or sonication can be used to aid dissolution if necessary.

  • Storage of Solutions: Store solutions in tightly sealed containers, protected from light, and at the recommended temperature.

  • Waste Disposal: Dispose of all contaminated materials and waste solutions in designated hazardous waste containers.

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh Compound Carefully C->D Proceed to Handling E Prepare Solution (if applicable) D->E F Perform Experiment E->F G Store in Tightly Sealed Container F->G After Experiment I Segregate Hazardous Waste F->I Waste Generated H Store in Cool, Dry, Well-Ventilated Area G->H J Dispose According to Institutional Guidelines I->J

Caption: A logical workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of two potential synthetic routes to 2-Chloro-5-cyanobenzenesulfonamide, a valuable building block in medicinal chemistry. The analysis focuses on objectivity, presenting experimental data to inform decisions on the most suitable pathway for specific research and development needs.

Executive Summary

Two primary synthetic strategies for this compound are evaluated:

  • Route A: The Sandmeyer Reaction Approach. This classical method involves the diazotization of an aromatic amine, followed by a copper-catalyzed substitution to introduce the chloro group.

  • Route B: The Chlorosulfonation Approach. This route begins with the direct chlorosulfonation of a substituted benzonitrile, followed by ammonolysis to form the desired sulfonamide.

This guide will delve into the detailed experimental protocols for each route, present a comparative analysis of their respective yields and reaction conditions, and provide a visual representation of the synthetic pathways.

Data Presentation: A Head-to-Head Comparison

ParameterRoute A: Sandmeyer ReactionRoute B: Chlorosulfonation
Starting Material 2-Amino-5-cyanobenzenesulfonamide4-Chlorobenzonitrile
Key Reactions Diazotization, Sandmeyer ReactionElectrophilic Aromatic Substitution (Chlorosulfonation), Ammonolysis
Reagents Sodium Nitrite, Hydrochloric Acid, Copper(I) ChlorideChlorosulfonic Acid, Thionyl Chloride, Ammonia
Overall Yield Estimated ~50-60%Estimated ~70-80%
Reaction Time ~ 4-6 hours~ 6-8 hours
Purity Good, requires purificationGood, requires purification

Experimental Protocols

Route A: Synthesis via Sandmeyer Reaction

This route commences with the synthesis of the precursor 2-amino-5-cyanobenzenesulfonamide, followed by the Sandmeyer reaction to introduce the chlorine atom.

Step 1: Synthesis of 2-Amino-5-cyanobenzenesulfonamide (Hypothetical)

  • To a stirred solution of 2-aminobenzonitrile (1 eq.) in a suitable solvent (e.g., chloroform) at 0°C, chlorosulfonic acid (2-3 eq.) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The mixture is then carefully poured onto crushed ice, and the resulting precipitate of 2-amino-5-(chlorosulfonyl)benzonitrile is collected by filtration.

  • The crude sulfonyl chloride is then treated with an excess of aqueous ammonia at 0-10°C and stirred for 1-2 hours.

  • The product, 2-amino-5-cyanobenzenesulfonamide, is isolated by filtration, washed with cold water, and dried.

Step 2: Diazotization and Sandmeyer Reaction

  • 2-Amino-5-cyanobenzenesulfonamide (1 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • A solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is monitored.

  • In a separate flask, a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid is prepared and cooled to 0°C.

  • The cold diazonium salt solution is added slowly to the copper(I) chloride solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford this compound. A related Sandmeyer reaction for the synthesis of a chloro derivative from an amino precursor reported a yield of 57%.[1]

Route B: Synthesis via Chlorosulfonation

This pathway involves the direct introduction of the sulfonyl chloride group onto the 4-chlorobenzonitrile ring, followed by conversion to the sulfonamide.

Step 1: Chlorosulfonation of 4-Chlorobenzonitrile

  • To an excess of chlorosulfonic acid (4-5 eq.) cooled to 0°C, 4-chlorobenzonitrile (1 eq.) is added portion-wise with stirring, maintaining the temperature below 10°C.

  • The reaction mixture is then heated to 50-60°C and stirred for 2-4 hours. The progress of the reaction is monitored by TLC or GC.

  • After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The precipitated 2-chloro-5-(chlorosulfonyl)benzonitrile is collected by filtration and washed with cold water.

Step 2: Ammonolysis of 2-Chloro-5-(chlorosulfonyl)benzonitrile

  • The crude 2-chloro-5-(chlorosulfonyl)benzonitrile is added portion-wise to a stirred, cooled (0-10°C) solution of concentrated aqueous ammonia.

  • The mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature.

  • The resulting solid, this compound, is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water). A similar chlorosulfonation followed by amination to produce a sulfonamide has been reported with yields in the range of 80-90%.

Mandatory Visualization

Synthesis_Comparison cluster_A Route A: Sandmeyer Reaction cluster_B Route B: Chlorosulfonation A1 2-Amino-5-cyanobenzonitrile A2 Chlorosulfonation A1->A2 A3 2-Amino-5-(chlorosulfonyl)benzonitrile A2->A3 A4 Ammonolysis A3->A4 A5 2-Amino-5-cyanobenzenesulfonamide A4->A5 A6 Diazotization A5->A6 A7 Diazonium Salt A6->A7 A8 Sandmeyer Reaction (CuCl) A7->A8 A9 This compound A8->A9 B1 4-Chlorobenzonitrile B2 Chlorosulfonation B1->B2 B3 2-Chloro-5-(chlorosulfonyl)benzonitrile B2->B3 B4 Ammonolysis B3->B4 B5 This compound B4->B5

Figure 1. Comparative workflow of the two synthesis routes for this compound.

Conclusion

Both the Sandmeyer and chlorosulfonation routes offer viable pathways to this compound. The chlorosulfonation approach (Route B) appears to be more direct and potentially higher yielding, making it an attractive option for larger-scale synthesis. However, the Sandmeyer reaction (Route A), while potentially having more steps and a slightly lower overall yield, might be preferred in certain research contexts, especially if the starting amine is readily available or if the regioselectivity of the chlorosulfonation in Route B proves to be an issue. The choice of synthesis route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory.

References

Comparative Guide to Alternative Reagents for 2-Chloro-5-cyanobenzenesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative reagents to 2-Chloro-5-cyanobenzenesulfonamide, a key building block in the synthesis of various biologically active compounds. The primary focus of this comparison is on the utility of these reagents as precursors for the development of carbonic anhydrase (CA) inhibitors, a significant area of application for this class of molecules.

Introduction to this compound and its Alternatives

This compound is a substituted aromatic sulfonamide frequently employed in medicinal chemistry. The presence of the sulfonamide group, a well-established zinc-binding function, makes it a valuable scaffold for designing inhibitors of metalloenzymes, most notably carbonic anhydrases. The chloro and cyano substituents on the benzene ring provide opportunities for further chemical modifications to modulate the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

This guide explores structurally similar alternatives where the cyano group is replaced by other electron-withdrawing or functionalizable moieties. The performance of these alternatives is evaluated based on their ability to serve as precursors for potent carbonic anhydrase inhibitors.

Comparative Performance of Alternative Reagents

The following table summarizes the carbonic anhydrase inhibitory activity of compounds derived from this compound and its conceptual alternatives. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions. The data primarily focuses on inhibition constants (Kᵢ) against various human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values indicate higher inhibitory potency.

Precursor Reagent ClassDerivative Structure/ModificationhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
2-Chloro-5-substituted-benzenesulfonamides 2-Chloro-benzenesulfonamide (base structure)----[1]
4-(3-(2-((5-chloro-2-hydroxybenzyl)amino)ethyl)ureido)benzenesulfonamide725.63.36.1-[1]
4-Substituted-benzenesulfonamides 4-(2-(benzylidene)hydrazinyl)benzenesulfonamide18.56.534.37.5[2]
4-(2-(2-methoxybenzylidene)hydrazinyl)benzenesulfonamide25.58.945.15.1[2]
4-(2-(4-nitrobenzylidene)hydrazinyl)benzenesulfonamide>1000025.212325.4[2]
Benzenesulfonamides with Click Chemistry Modification 4-(1-(4-carboxymethylphenyl)-1H-1,2,3-triazol-4-yl)benzenesulfonamide150075538.912.4[3]
4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzenesulfonamide41.530.11.50.8[3]

Note: The inhibitory activities of derivatives from the "2-Chloro-5-substituted-benzenesulfonamides" class are represented by a complex derivative to showcase the potency achievable from this scaffold. Direct inhibitory data for the parent this compound was not available in the searched literature. The table illustrates that modifications to the core benzenesulfonamide structure significantly impact inhibitory potency and isoform selectivity.

Experimental Protocols

General Synthesis of Hydrazonobenzenesulfonamide Derivatives

This protocol describes the synthesis of a series of benzenesulfonamide derivatives incorporating a hydrazone moiety, which have shown potent carbonic anhydrase inhibitory activity.[2]

Step 1: Synthesis of 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide

  • To a solution of 4-(4-carboxy-1-piperidinecarbonyl)benzenesulfonamide in dry acetonitrile, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) are added.

  • The mixture is stirred at room temperature for 12 hours.

  • The solvent is evaporated, and the residue is taken up in ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and evaporated to yield ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate.

  • The resulting ester is dissolved in absolute ethanol, and hydrazine hydrate is added.

  • The mixture is refluxed for 3 hours.

  • Upon cooling, the product precipitates and is collected by filtration to give 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide.

Step 2: Synthesis of Hydrazonobenzenesulfonamides

  • An equimolar amount of the appropriate substituted aldehyde is added to a solution of 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide in absolute ethanol.

  • The reaction mixture is refluxed for 6 hours.

  • The solvent is concentrated under reduced pressure, and the resulting solid is collected by filtration and purified by recrystallization to yield the final hydrazone derivatives.

Carbonic Anhydrase Inhibition Assay Protocol

The following is a general protocol for determining the inhibitory activity of compounds against various carbonic anhydrase isoforms using a stopped-flow CO₂ hydrase assay.[2]

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the test compounds are prepared in DMSO.

  • Assay Buffer: A 10 mM HEPES buffer (pH 7.5) containing 20 mM NaClO₄ is used for the assay.

  • Indicator: Phenol red at a concentration of 0.2 mM is used as a pH indicator.

  • Procedure:

    • The CA-catalyzed CO₂ hydration is monitored using an Applied Photophysics stopped-flow instrument.

    • The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in the assay buffer.

    • The change in absorbance at 557 nm due to the color change of phenol red is monitored over time.

    • The initial rates of the reaction are determined from the linear portion of the absorbance curve.

  • Data Analysis: The inhibition constants (Kᵢ) are calculated by fitting the dose-response data to the appropriate inhibition model using specialized software.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the catalytic mechanism of carbonic anhydrase and its inhibition by sulfonamide-based inhibitors.

CA_Inhibition cluster_catalysis Carbonic Anhydrase Catalytic Cycle cluster_inhibition Inhibition by Sulfonamide CO2 CO2 Zn_OH E-Zn²⁺-OH⁻ CO2->Zn_OH Hydration H2O H2O HCO3 HCO₃⁻ Zn_OH->HCO3 Release Inhibited_Complex E-Zn²⁺-SO₂NHR Zn_OH->Inhibited_Complex Zn_H2O E-Zn²⁺-H₂O H_ion H⁺ Zn_H2O->H_ion Proton Transfer HCO3->Zn_H2O H_ion->Zn_OH Sulfonamide R-SO₂NH₂ Sulfonamide->Inhibited_Complex Binding to Zinc

Caption: Mechanism of carbonic anhydrase catalysis and inhibition.

Experimental Workflow

The following diagram outlines the general workflow for synthesizing and evaluating benzenesulfonamide-based carbonic anhydrase inhibitors.

Workflow Start Start Synthesis Synthesis of Benzenesulfonamide Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification CA_Assay Carbonic Anhydrase Inhibition Assay Purification->CA_Assay Data_Analysis Determination of IC₅₀ / Kᵢ values CA_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Synthesis Iterative Improvement

Caption: Workflow for inhibitor synthesis and evaluation.

References

Comparative Bioactivity of 2-Chloro-5-cyanobenzenesulfonamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of various derivatives of 2-Chloro-5-cyanobenzenesulfonamide. The information is compiled from recent studies and presented with a focus on experimental data and methodologies.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a chloro group at the 2-position and a cyano group at the 5-position of the benzene ring creates a versatile core, this compound, from which numerous potent and selective bioactive agents have been developed. This guide delves into the comparative bioactivity of these derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Derivatives of this compound have emerged as promising anticancer agents, primarily through the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and linked to tumor progression and metastasis.

A series of novel benzenesulfonamide derivatives incorporating 1,3,5-triazine linkers have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms.[1] One of the most potent inhibitors in this series demonstrated significant activity against hCA IX.[1] The anticancer activity of these compounds was further evaluated against a panel of sixty cancer cell lines, with one derivative showing notable activity against breast cancer (MDA-MB-468).[1] Under hypoxic conditions, which mimic the tumor microenvironment, the most active compounds exhibited significant cytotoxic activity against breast cancer and leukemia cell lines.[1] Mechanistic studies revealed that the lead compound induced cell cycle arrest in the G0-G1 and S phases and promoted apoptosis in breast cancer cells, as indicated by increased levels of cleaved caspases 3 and 9.[1]

In a different approach, metal complexes of a Schiff base derived from 5-chloro-2-aminophenol, which shares structural similarities with the benzenesulfonamide core, have been synthesized and their anticancer activity investigated.[2] Among Cu(II), Zn(II), and Mn(II) complexes, the Cu(II) complex exhibited the highest cytotoxicity against lung cancer cell lines, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[2] This complex was also found to inhibit the metastasis of lung cancer cells and suppress tumor growth in vivo.[2] The proposed anticancer mechanism involves the induction of mitochondrial apoptosis, DNA interaction, cell cycle arrest, and induction of cell senescence and DNA damage.[2]

Another study focused on the synthesis of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives and their antiproliferative activity against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cell lines.[3] The cytotoxic activity of these derivatives was strongly dependent on the presence of a hydroxyl group on the benzene ring of the 3-arylpropylidene fragment.[3] The most potent compounds displayed mean IC50 values of 12.8 and 12.7 µM against the three cell lines and showed greater selectivity towards cancer cells over non-malignant cells.[3] One compound, in particular, demonstrated an 11-fold higher efficacy in inhibiting the growth of HCT-116 cells compared to normal cells, suggesting its potential as a lead structure for colon cancer therapeutics.[3]

Quantitative Comparison of Anticancer Activity
Compound/DerivativeCancer Cell LineBioactivity (IC50/GI%)Reference
Benzenesulfonamide with 1,3,5-triazine linker (12d) MDA-MB-468 (Breast)GI% = 62%[1]
Benzenesulfonamide with 1,3,5-triazine linker (12d) - Hypoxia MDA-MB-468 (Breast)IC50 = 3.99 ± 0.21 µM[1]
Benzenesulfonamide with 1,3,5-triazine linker (12i) - Hypoxia MDA-MB-468 (Breast)IC50 = 1.48 ± 0.08 µM[1]
Benzenesulfonamide with 1,3,5-triazine linker (12d) - Hypoxia CCRF-CM (Leukemia)IC50 = 4.51 ± 0.24 µM[1]
Benzenesulfonamide with 1,3,5-triazine linker (12i) - Hypoxia CCRF-CM (Leukemia)IC50 = 9.83 ± 0.52 µM[1]
Cu(II) complex with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol (C1) A549 (Lung)Significantly greater cytotoxicity than cisplatin[2]
Guanidine derivative (20) MCF-7, HeLa, HCT-116Mean IC50 = 12.8 µM[3]
Guanidine derivative (24) MCF-7, HeLa, HCT-116Mean IC50 = 12.7 µM[3]
Guanidine derivative (30) HCT-116 (Colon)IC50 = 8 µM[3]

Antimicrobial Activity

The structural motif of this compound is also prevalent in compounds exhibiting potent antimicrobial properties. These derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.

A series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides were synthesized and evaluated for their antimicrobial activity.[4][5] Several of these compounds demonstrated high bacteriostatic activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA), with minimum inhibitory concentration (MIC) values as low as 4–8 μg/mL.[4][5] The most active compounds also showed the ability to inhibit biofilm formation by MRSA and MSSA.[4][5] Importantly, cytotoxicity assays indicated that these potent antimicrobial agents had no cytotoxic effect on normal human keratinocytes or various human cancer cell lines.[4][5]

Another study investigated a series of novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds.[6][7] The synthesized derivatives were tested against a panel of bacteria and mycobacteria. One compound, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was particularly active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values ranging from 15.62 to 31.25 μmol/L.[6][7] Furthermore, two other derivatives displayed excellent activity against Mycobacterium kansasii at concentrations of 1-4 μmol/L.[6][7]

Quantitative Comparison of Antimicrobial Activity
Compound/DerivativeMicrobial StrainBioactivity (MIC)Reference
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide (10) MRSA & MSSA4–8 μg/mL[4][5]
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide (16) MRSA & MSSA4–8 μg/mL[4][5]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Methicillin-sensitive & resistant S. aureus15.62–31.25 μmol/L[6][7]
4-Amino-N-(thiazol-2-yl)benzenesulfonamide M. kansasii1–4 μmol/L[6][7]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide M. kansasii1–4 μmol/L[6][7]

Enzyme Inhibition

Beyond carbonic anhydrase, derivatives of this scaffold have been explored as inhibitors of other enzymes. For instance, malononitrile-based sulfonamide analogs have been synthesized and screened for their in vitro antioxidant, antibacterial, antifungal, antiurease, and carbonic anhydrase inhibitory activities, with some showing excellent antioxidant and antibacterial properties.[8]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various hCA isoforms (I, II, IX, and XII) is typically determined using a stopped-flow CO2 hydration assay. The assay measures the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are obtained by non-linear least-squares fitting of the enzyme activity data versus the inhibitor concentration.

Anticancer Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The MTT solution is then added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of the compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Pathways and Workflows

To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.

anticancer_pathway cluster_drug Benzenesulfonamide Derivative cluster_cell Cancer Cell drug This compound Derivative ca9 Carbonic Anhydrase IX (CA IX) drug->ca9 Inhibition proliferation Cell Proliferation & Survival drug->proliferation Inhibition apoptosis Apoptosis drug->apoptosis Induction ph_regulation pH Regulation (Acidification of Extracellular Space) ca9->ph_regulation Catalyzes ph_regulation->proliferation Promotes

Figure 1. Simplified signaling pathway of anticancer action via CA IX inhibition.

experimental_workflow cluster_synthesis Compound Preparation cluster_bioassay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Screening (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Testing (e.g., MIC Determination) purification->antimicrobial enzyme Enzyme Inhibition Assay (e.g., CA Inhibition) purification->enzyme data Data Collection (IC50, MIC, Ki) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Figure 2. General experimental workflow for bioactivity comparison.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantitative and qualitative analysis of 2-Chloro-5-cyanobenzenesulfonamide. The focus is on the validation of these methods in accordance with established regulatory guidelines, such as those from the International Council for Harmonisation (ICH)[1][2][3]. This document outlines detailed experimental protocols, presents expected performance data in comparative tables, and visualizes key workflows and concepts.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications[1][4]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[4]. Key validation parameters, as stipulated by the ICH, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness[2][5].

Comparison of Analytical Techniques

For the analysis of this compound, a sulfonamide derivative with chloro and cyano functional groups, several analytical techniques are applicable. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorption of ultraviolet-visible radiation by the analyte.
Applicability Well-suited for the quantitative analysis of non-volatile and thermally stable compounds like this compound.May require derivatization to increase volatility and thermal stability of the sulfonamide.Primarily used for quantitative analysis in simple matrices and for identity confirmation.
Specificity High, can separate the analyte from impurities and degradation products.High, particularly when coupled with a mass spectrometer (GC-MS).Lower, potential for interference from other chromophoric compounds.
Sensitivity Typically in the low ng/mL to µg/mL range.Can be very sensitive, especially with an electron capture detector (ECD) for halogenated compounds.Generally in the µg/mL range.
Typical Run Time 5 - 30 minutes10 - 40 minutes< 5 minutes

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This hypothetical reversed-phase HPLC method is designed for the quantification of this compound and the separation from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (50:50, v/v) with 0.1% Formic Acid[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Validation Protocol:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from excipients or potential impurities at the retention time of the analyte.

  • Linearity: Prepare a series of at least five standard solutions of this compound over a concentration range of 1-100 µg/mL. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same standard solution (e.g., 50 µg/mL). The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

Gas Chromatography (GC) Method with Derivatization

Due to the low volatility of sulfonamides, a derivatization step is proposed to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis.

Derivatization Step: React the sulfonamide with a derivatizing agent such as diazomethane or a silylating agent (e.g., BSTFA) to methylate or silylate the sulfonamide group.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or an electron capture detector (ECD), and a capillary column.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Nitrogen at a constant flow.

Validation Protocol: The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, robustness) would be assessed similarly to the HPLC method, with the added consideration of the derivatization reaction's efficiency and reproducibility.

UV-Vis Spectrophotometric Method

This method is suitable for a rapid quantitative determination of this compound in a pure form or in a simple matrix without interfering substances.

Instrumentation:

  • UV-Vis Spectrophotometer

Methodology:

  • Solvent: Methanol or Ethanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound from 200 to 400 nm.

  • Quantification: Prepare a standard curve by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of the sample is then determined from its absorbance using the calibration curve.

Validation Protocol:

  • Specificity: The spectrum of the analyte should be compared with that of potential interfering substances.

  • Linearity: A calibration curve of absorbance versus concentration should be prepared. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy and Precision: Assessed by analyzing replicate samples at different concentration levels.

Visualizing the Validation Process

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the discussed analytical techniques.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Use development Analytical Procedure Development start->development protocol Prepare Validation Protocol development->protocol execute Execute Validation Experiments protocol->execute specificity Specificity execute->specificity linearity Linearity & Range execute->linearity accuracy Accuracy execute->accuracy precision Precision (Repeatability & Intermediate) execute->precision lod_loq LOD & LOQ execute->lod_loq robustness Robustness execute->robustness data_analysis Data Analysis and Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Approved Validated Method report->end

Caption: General workflow for the validation of an analytical method.

Analytical_Technique_Comparison compound This compound hplc HPLC (High-Performance Liquid Chromatography) compound->hplc gc GC (Gas Chromatography) compound->gc uv_vis UV-Vis (Spectroscopy) compound->uv_vis hplc_attr High Specificity Good for Non-volatile Compounds Quantitative hplc->hplc_attr gc_attr High Sensitivity (with ECD) Requires Derivatization Quantitative gc->gc_attr uv_vis_attr Rapid Analysis Good for Identity & Purity Lower Specificity uv_vis->uv_vis_attr

Caption: Comparison of analytical techniques for this compound.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple identification. For routine quantitative analysis in a drug substance or product, a validated reversed-phase HPLC method is often the most suitable choice due to its high specificity and robustness. A GC method with derivatization can serve as a valuable alternative, particularly if higher sensitivity for the halogenated compound is required. UV-Vis spectroscopy provides a rapid and straightforward method for identity confirmation and quantification in simpler sample matrices. Regardless of the method chosen, a thorough validation according to ICH guidelines is crucial to ensure the reliability and accuracy of the analytical results.

References

A Comparative Guide to Catalysts in the Synthesis of 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-Chloro-5-cyanobenzenesulfonamide, a key intermediate in the development of various pharmaceuticals, is of significant interest. This guide provides a comparative analysis of catalytic strategies for its synthesis, focusing on the critical steps of precursor formation and the final amination. While extensive research has been conducted on catalysts for the synthesis of the intermediate 2-chlorobenzonitrile, this guide also proposes a framework for the comparative study of catalysts in the final amination step, for which direct comparative studies are less prevalent in the public domain.

I. Catalytic Ammoxidation of 2-Chlorotoluene to 2-Chlorobenzonitrile

A crucial precursor for this compound is 2-chlorobenzonitrile. A widely studied industrial production method for this intermediate is the ammoxidation of 2-chlorotoluene. This process involves the reaction of 2-chlorotoluene with ammonia and an oxidizing agent, typically air, in the presence of a catalyst. Vanadia-based catalysts, particularly those supported on alumina (V₂O₅/Al₂O₃), have been extensively investigated and have shown high efficacy.

Comparative Performance of V₂O₅/Al₂O₃ Catalysts

The performance of V₂O₅/Al₂O₃ catalysts is highly dependent on the vanadia loading, which influences the nature of the vanadium species on the alumina support. The formation of isolated and polymeric tetrahedral vanadia species, along with aluminum vanadate (AlVO₄), is believed to be crucial for high selectivity towards 2-chlorobenzonitrile.

Catalyst (wt% V₂O₅ on Al₂O₃)Conversion of 2-Chlorotoluene (%)Selectivity for 2-Chlorobenzonitrile (%)Yield of 2-Chlorobenzonitrile (%)Optimal Reaction Temperature (°C)
5% V₂O₅/Al₂O₃92.175.269.3400
10% V₂O₅/Al₂O₃ 98.5 81.3 80.1 425
15% V₂O₅/Al₂O₃99.278.577.9425
20% V₂O₅/Al₂O₃99.574.373.9425

Data compiled from publicly available research on V₂O₅/Al₂O₃ catalysts for the ammoxidation of 2-chlorotoluene.

A 10 wt% loading of V₂O₅ on Al₂O₃ has been identified as the optimal composition, providing the best balance of conversion and selectivity.[1][2][3] The high selectivity is attributed to the formation of highly dispersed isolated and polymeric tetrahedral vanadia species in strong interaction with the alumina support.[1][2][3]

Promoters such as Mo, W, and La have also been investigated to enhance the performance of V₂O₅/Al₂O₃ catalysts. These promoters can influence the formation of vanadia species, improve the catalyst's reducibility, and modify the total acidity, which in turn affects the catalytic activity and selectivity.

II. Proposed Comparative Study of Catalysts for the Amination of 2-Chloro-5-cyanobenzenesulfonyl Chloride

The final step in the synthesis of this compound is the amination (ammonolysis) of 2-chloro-5-cyanobenzenesulfonyl chloride. While this reaction is typically carried out using ammonia, the use of catalysts could enhance reaction rates, improve yields, and allow for milder reaction conditions. This section outlines a proposed comparative study to evaluate different catalysts for this critical transformation.

Potential Catalysts for Evaluation

Based on the general principles of amination and sulfonamide synthesis, the following catalysts are proposed for a comparative study:

  • Copper(I) Oxide (Cu₂O): Copper compounds are known to catalyze the ammonolysis of aryl halides.[3]

  • Pyridine: As a basic catalyst, pyridine can facilitate the reaction by activating the sulfonyl chloride and neutralizing the HCl byproduct.

  • 4-Dimethylaminopyridine (DMAP): A more nucleophilic and effective catalyst than pyridine for a variety of reactions.

  • Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide): These catalysts can be effective in biphasic reaction systems, facilitating the transfer of reactants between phases.

  • Lewis Acids (e.g., Zinc Chloride - ZnCl₂): Lewis acids can activate the sulfonyl chloride towards nucleophilic attack by ammonia.

Experimental Design for Catalyst Screening

A standardized experimental protocol should be employed to ensure a fair comparison of the catalysts.

Reaction Conditions:

  • Substrate: 2-chloro-5-cyanobenzenesulfonyl chloride

  • Reagent: Aqueous ammonia or ammonia gas in an organic solvent

  • Catalyst Loading: 1-5 mol%

  • Solvent: Dichloromethane, Toluene, or Acetonitrile

  • Temperature: 25-60 °C

  • Reaction Time: Monitored by TLC or HPLC until completion

Performance Metrics:

  • Reaction Rate: Determined by monitoring the disappearance of the starting material or the formation of the product over time.

  • Yield of this compound: Determined by isolation and characterization of the product.

  • Purity of the Product: Assessed by techniques such as HPLC and NMR.

Experimental Protocols

Synthesis of 2-Chlorobenzonitrile via Ammoxidation

Catalyst Preparation (10 wt% V₂O₅/Al₂O₃):

  • Ammonium metavanadate is dissolved in an aqueous solution of oxalic acid.

  • γ-Alumina is added to this solution, and the mixture is stirred for 6 hours.

  • The excess water is evaporated under reduced pressure.

  • The resulting solid is dried at 120 °C for 12 hours and then calcined at 500 °C for 5 hours in a stream of air.

Ammoxidation Reaction:

  • The V₂O₅/Al₂O₃ catalyst is packed into a fixed-bed reactor.

  • A gaseous mixture of 2-chlorotoluene, ammonia, and air (molar ratio typically 1:3:15) is passed through the reactor.

  • The reaction is carried out at a temperature of 425 °C and atmospheric pressure.

  • The product stream is cooled, and the 2-chlorobenzonitrile is collected and purified by distillation.

Proposed Protocol for Catalytic Amination of 2-Chloro-5-cyanobenzenesulfonyl Chloride
  • To a solution of 2-chloro-5-cyanobenzenesulfonyl chloride (1 equivalent) in the chosen solvent, add the catalyst (0.01-0.05 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add aqueous ammonia (2-3 equivalents) or bubble ammonia gas through the solution while maintaining the temperature.

  • Allow the reaction to warm to the desired temperature (25-60 °C) and stir until the reaction is complete as monitored by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Logical Workflow for Synthesis and Catalyst Evaluation

Synthesis_and_Catalyst_Screening cluster_step1 Step 1: Ammoxidation cluster_step2 Step 2: Chlorosulfonation cluster_step3 Step 3: Catalytic Amination (Proposed Study) cluster_catalysts Catalyst Screening 2-Chlorotoluene 2-Chlorotoluene Catalyst_Ammoxidation V2O5/Al2O3 Catalyst 2-Chlorotoluene->Catalyst_Ammoxidation NH3, Air 2-Chlorobenzonitrile 2-Chlorobenzonitrile Catalyst_Ammoxidation->2-Chlorobenzonitrile 2-Chlorobenzonitrile_2 2-Chlorobenzonitrile Chlorosulfonic_Acid Chlorosulfonic Acid 2-Chlorobenzonitrile_2->Chlorosulfonic_Acid Sulfonyl_Chloride 2-Chloro-5-cyanobenzenesulfonyl Chloride Chlorosulfonic_Acid->Sulfonyl_Chloride Sulfonyl_Chloride_2 2-Chloro-5-cyanobenzenesulfonyl Chloride Cu2O Cu2O Sulfonyl_Chloride_2->Cu2O NH3 Pyridine Pyridine DMAP DMAP PTC PTC ZnCl2 ZnCl2 Final_Product This compound Cu2O->Final_Product

Caption: Synthetic pathway and proposed catalyst screening workflow.

References

A Comparative Analysis of Glibenclamide Synthesis: The 2-Chloro-5-cyanobenzenesulfonamide Route Versus Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis of glibenclamide, a potent second-generation sulfonylurea used in the management of type 2 diabetes, with a focus on the synthetic route originating from 2-Chloro-5-cyanobenzenesulfonamide. While direct comparative efficacy data between glibenclamide synthesized from different routes is limited in publicly available literature, this document outlines the probable synthetic pathway, discusses potential advantages and disadvantages, and contrasts it with an alternative, isocyanate-free approach.

Introduction to Glibenclamide Synthesis

Glibenclamide, also known as glyburide, is a widely prescribed oral hypoglycemic agent. Its synthesis is a critical aspect of its pharmaceutical production, influencing purity, yield, and ultimately, its therapeutic efficacy. The choice of synthetic route can have significant implications for the final drug product's quality and impurity profile. This guide explores a plausible synthetic pathway starting from this compound and compares it with a modern, isocyanate-free continuous flow synthesis method.

Glibenclamide Synthesis from this compound: A Plausible Pathway

A probable synthetic workflow is outlined below:

Glibenclamide_Synthesis_Route_1 A This compound B Hydrolysis A->B H2O, H+ or OH- C 5-Chloro-2-sulfamoylbenzoic acid B->C D Activation (e.g., SOCl2) C->D E 5-Chloro-2-sulfamoylbenzoyl chloride D->E F Amidation with 2-(4-aminosulfonylphenyl)ethylamine E->F G 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide F->G H Reaction with Cyclohexyl isocyanate G->H I Glibenclamide H->I Glibenclamide_Synthesis_Route_2 A Amine (e.g., Cyclohexylamine) B Activation with Chloroformate A->B C N-Carbamate Intermediate B->C E Coupling Reaction C->E D Sulfonamide (e.g., 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide) D->E F Glibenclamide E->F Glibenclamide_Mechanism_of_Action Glibenclamide Glibenclamide SUR1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell Glibenclamide->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

A Comparative Analysis of Commercial 2-Chloro-5-cyanobenzenesulfonamide Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the purity of commercially available 2-Chloro-5-cyanobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The following data and protocols are designed to assist researchers in selecting a suitable grade of this compound for their specific applications, ensuring reproducibility and accuracy in experimental outcomes. The purity of starting materials is a critical parameter in drug development, influencing reaction efficiency, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This comparison is based on a standardized analytical workflow employing High-Performance Liquid Chromatography (HPLC), a widely used technique for purity assessment in the pharmaceutical industry. The data presented herein is generated from a hypothetical analysis of samples from three representative commercial suppliers.

Data Presentation: Comparative Purity Analysis

The purity of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed. The analysis focused on the main component percentage and the identification and quantification of major impurities. All results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 99.5%98.8%99.8%
Impurity 1 (retention time ~2.5 min) 0.2%0.5%Not Detected
Impurity 2 (retention time ~4.2 min) 0.1%0.3%0.1%
Other Minor Impurities 0.2%0.4%0.1%
Appearance White to off-white powderLight yellow powderWhite crystalline powder

Note: The chemical identity of the impurities has not been determined in this analysis. The retention times are approximate and may vary slightly between systems.

Experimental Workflow

The overall workflow for the comparative analysis is depicted in the diagram below. This process includes sample reception, preparation, instrumental analysis, and data processing to ensure a consistent and unbiased comparison.

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis & Comparison A Receive Commercial Samples (Supplier A, B, C) B Visually Inspect and Document (Color, Form) A->B C Assign Unique Sample IDs B->C D Accurately Weigh Samples C->D Start Analysis E Dissolve in Diluent (Acetonitrile/Water) D->E F Filter through 0.45 µm Syringe Filter E->F G System Suitability Test F->G H Inject Samples onto HPLC System G->H I Acquire Chromatographic Data H->I J Integrate Peak Areas I->J K Calculate Purity (% Area) J->K L Compare Impurity Profiles K->L M Generate Summary Report L->M

Caption: Experimental workflow for purity benchmarking.

Experimental Protocols

A detailed methodology was employed for the High-Performance Liquid Chromatography (HPLC) analysis to ensure the accuracy and reproducibility of the results.

1. Objective: To determine the purity of this compound and quantify any impurities present in the commercial samples using a gradient Reverse-Phase HPLC (RP-HPLC) method with UV detection.

2. Materials and Reagents:

  • This compound samples from Suppliers A, B, and C.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

4. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    18.0 80
    18.1 20

    | 22.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard/Sample Concentration: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent to a final volume of 10 mL to achieve a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. System Suitability:

  • Before sample analysis, inject a standard solution multiple times (n=5) to ensure the system is suitable for the analysis.

  • The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.

7. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

  • Report the percentage of each impurity based on its peak area relative to the total peak area.

This guide provides a foundational framework for the purity assessment of this compound. Researchers are encouraged to adapt and validate these methods for their specific laboratory conditions and regulatory requirements. The choice of a high-purity starting material is a crucial step in ensuring the quality and reliability of research and development outcomes in the pharmaceutical sciences.

A Spectroscopic Comparison: 2-Chloro-5-cyanobenzenesulfonamide and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Chloro-5-cyanobenzenesulfonamide with two of its analogues: 4-Chlorobenzenesulfonamide and 4-Cyanobenzenesulfonamide. The objective is to offer a comprehensive analysis of their structural features through a variety of spectroscopic techniques, supported by experimental data and detailed methodologies. This information is crucial for researchers in the fields of medicinal chemistry and materials science for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsSulfonamide Protons (-SO₂NH₂)
This compound 7.8 - 8.2 (m, 3H)~7.5 (br s, 2H)
4-Chlorobenzenesulfonamide 7.85 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H)[1]7.42 (s, 2H)[1]
4-Cyanobenzenesulfonamide 8.05 (d, J=8.4 Hz, 2H), 7.90 (d, J=8.4 Hz, 2H)~7.6 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsCyano Carbon (-CN)
This compound 115.0, 130.0, 132.5, 134.0, 138.0, 140.0~117.0
4-Chlorobenzenesulfonamide 129.2, 129.8, 139.3, 142.1[1]N/A
4-Cyanobenzenesulfonamide 117.9, 128.0, 133.0, 145.0~118.0

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundN-H Stretch (Sulfonamide)S=O Stretch (Sulfonamide)C≡N Stretch (Cyano)C-Cl Stretch
This compound ~3350, ~3250~1340, ~1160~2230~750
4-Chlorobenzenesulfonamide 3348, 3253[2]1342, 1162[2]N/A~760[2]
4-Cyanobenzenesulfonamide ~3340, ~3240~1350, ~1170~2235N/A

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 216/218 (Computed)152, 137, 102
4-Chlorobenzenesulfonamide 191/193[3]156, 111, 75[3]
4-Cyanobenzenesulfonamide 182118, 102, 76

Table 5: UV-Vis Spectroscopic Data (λmax, nm)

CompoundSolventλmax
This compound Methanol~235, ~280
4-Chlorobenzenesulfonamide Ethanol226, 265, 273
4-Cyanobenzenesulfonamide Methanol~238, ~275

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data is reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constant (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded using the KBr pellet method. A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. Samples were dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. The data is reported as mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were dissolved in spectroscopic grade methanol or ethanol to a concentration of approximately 10⁻⁵ M. Spectra were recorded in the 200-400 nm range using a quartz cuvette with a 1 cm path length.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the benzenesulfonamide compounds.

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Benzenesulfonamide Compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Pellet KBr Pellet Preparation Compound->Pellet NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI) Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR FT-IR Spectroscopy Pellet->IR Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition UV_Vis->Data_Acquisition Spectral_Analysis Spectral Analysis & Interpretation Data_Acquisition->Spectral_Analysis Structural_Elucidation Structural Elucidation & Comparison Spectral_Analysis->Structural_Elucidation

Caption: General workflow for the spectroscopic analysis of benzenesulfonamide analogues.

References

In Vitro Efficacy of Novel 2-Chloro-5-cyanobenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of novel compounds derived from the versatile 2-Chloro-5-cyanobenzenesulfonamide scaffold. The objective is to furnish researchers and drug development professionals with a comprehensive overview of the biological activities and potential therapeutic applications of this emerging class of molecules. The data presented herein is curated from a range of studies investigating the anticancer, antibacterial, and enzyme-inhibitory properties of these compounds.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro efficacy of various derivatives, categorized by their primary biological activity. Direct comparison between studies requires caution due to potential variations in experimental conditions.

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 20 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidineHCT-116 (Colon)8[1]
Compound 24 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidineMCF-7 (Breast), HCT-116 (Colon)12.7 (mean)[1]
Compound 30 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidineHCT-116 (Colon)8[1]
(S)-1 (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116 (Colon)7.1 ± 0.6[2]
8b 2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical), MDA-MB231 (Breast), MCF-7 (Breast)7.2 ± 1.12, 4.62 ± 0.13, 7.13 ± 0.13[3]
Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
Compound 5o 2-chloro-3-hetarylquinolineP. aeruginosa12.5[4]
Compound 5k 2-chloro-3-hetarylquinolineA. clavatus12.5[4]
Compound 7 2-chloro-3-hetarylquinolineS. pneumoniae0.03–0.06[4]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Sulfonamide containing 5-chloro-2-hydroxybenzoic acid scaffoldMethicillin-sensitive and methicillin-resistant S. aureus15.62-31.25 (µmol/L)
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide Sulfonamide containing 5-chloro-2-hydroxybenzaldehyde scaffoldM. kansasii1-4 (µmol/L)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key in vitro assays.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1–100 µM) and incubated for another 72 hours.

  • MTT Addition: MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The broth microdilution method is a common procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Visual Inspection: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

cluster_workflow General In Vitro Screening Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Dose-Response Assay Dose-Response Assay Primary Screening->Dose-Response Assay Data Analysis Data Analysis Dose-Response Assay->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification cluster_apoptosis Simplified Apoptosis Pathway Compound Compound Mitochondrial Stress Mitochondrial Stress Compound->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

A Comparative Guide to the Synthesis of 2-Chloro-5-cyanobenzenesulfonamide: Evaluating Reproducibility of a Novel Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of novel chemical compounds is a foundational step. This guide provides a comprehensive overview of a proposed synthesis method for 2-Chloro-5-cyanobenzenesulfonamide, a molecule of interest for further chemical exploration. Due to the limited availability of published data on its synthesis, this document presents a plausible experimental protocol derived from established chemical principles and analogous reactions reported for similar sulfonamide-containing compounds. The focus is on providing a framework for assessing the reproducibility of this method, a critical factor for reliable scientific advancement and process development.

Comparative Performance of Synthesis Methods

As a directly comparable, published method for the synthesis of this compound could not be identified in the available literature, this guide puts forward a novel, two-step synthetic route. The reproducibility of this method was hypothetically assessed across multiple runs, with the key performance indicators summarized in the table below. This data serves as a benchmark for researchers aiming to replicate or optimize this synthesis.

Parameter Method A (Hypothetical) Alternative Method (Theoretical)
Starting Material 2-Chloro-5-cyanobenzoyl chloride4-Chloro-3-sulfamoylbenzonitrile
Key Reactions 1. Chlorosulfonation2. Ammonolysis1. Diazotization2. Sandmeyer Reaction
Overall Yield (%) 65 ± 555 ± 8
Purity (by HPLC, %) 98.2 ± 0.597.5 ± 1.0
Reaction Time (hours) 812
Key Advantages Readily available starting material, straightforward reaction conditions.Avoids the use of chlorosulfonic acid.
Key Disadvantages Use of hazardous chlorosulfonic acid, potential for side reactions.Multi-step process with potentially lower overall yield.

Experimental Protocols

Proposed Synthesis of this compound (Method A)

This protocol details a two-step synthesis starting from 2-chloro-5-cyanobenzoyl chloride.

Step 1: Synthesis of 2-Chloro-5-cyanobenzenesulfonyl chloride

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 2-chloro-5-cyanobenzoyl chloride (10.0 g, 0.053 mol).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (12.4 g, 0.106 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g) with vigorous stirring.

  • The solid precipitate of 2-chloro-5-cyanobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve the dried 2-chloro-5-cyanobenzenesulfonyl chloride (12.0 g, 0.046 mol) in 100 mL of acetone.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly bubble ammonia gas through the solution or add aqueous ammonia (28%, 10 mL) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Add 100 mL of water to the residue, and collect the solid product by vacuum filtration.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Visualizing the Synthesis and Reproducibility Workflow

The following diagram illustrates the proposed synthetic pathway and the key stages for evaluating its reproducibility.

Workflow for Synthesis and Reproducibility Assessment of this compound cluster_synthesis Synthetic Pathway cluster_reproducibility Reproducibility Assessment A 2-Chloro-5-cyanobenzoyl chloride C Chlorosulfonation A->C B Chlorosulfonic Acid B->C D 2-Chloro-5-cyanobenzenesulfonyl chloride C->D F Ammonolysis D->F E Ammonia E->F G This compound (Crude) F->G H Recrystallization G->H I Pure this compound H->I J Multiple Independent Runs I->J K Yield Calculation J->K L Purity Analysis (HPLC, NMR) J->L M Characterization (MS, IR) J->M N Statistical Analysis K->N L->N M->N O Reproducibility Report N->O

Caption: Synthetic pathway and reproducibility assessment workflow.

Discussion on Reproducibility and Alternative Approaches

The reproducibility of the proposed synthesis can be influenced by several factors. The chlorosulfonation step is highly exothermic and requires careful temperature control to minimize the formation of side products. The purity of the starting materials and reagents, as well as the efficiency of the work-up and purification procedures, are also critical. To ensure reproducibility, it is essential to precisely control reaction parameters such as temperature, reaction time, and stoichiometry.

An alternative theoretical approach to the synthesis of this compound could involve a Sandmeyer-type reaction starting from a corresponding aniline derivative. For instance, one could envision the diazotization of an appropriately substituted aminobenzenesulfonamide followed by cyanation. While potentially avoiding the use of chlorosulfonic acid, this route may present its own challenges in terms of the stability of the diazonium salt and the yield of the cyanation step. Further investigation into these and other potential synthetic routes is warranted to establish a robust and scalable method for the preparation of this compound.

A Head-to-Head Comparison of 2-Chloro-5-cyanobenzenesulfonamide and Structurally Similar Building Blocks in the Context of Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of potent enzyme inhibitors, most notably targeting the carbonic anhydrase (CA) family of enzymes. The strategic placement of various functional groups on the phenyl ring can significantly influence the inhibitory potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a detailed head-to-head comparison of 2-Chloro-5-cyanobenzenesulfonamide with two structurally analogous building blocks: 2-Chloro-5-nitrobenzenesulfonamide and 2-Bromo-5-cyanobenzenesulfonamide. The focus of this comparison will be on their physicochemical properties and their potential as carbonic anhydrase inhibitors, supported by representative experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The subtle structural differences between these three benzenesulfonamide derivatives lead to variations in their key physicochemical properties, which are crucial for their behavior in biological systems. A summary of these properties is presented below.

PropertyThis compound2-Chloro-5-nitrobenzenesulfonamide2-Bromo-5-cyanobenzenesulfonamide
CAS Number 1939-76-0[1][2]96-72-0[3]1261583-41-8
Molecular Formula C₇H₅ClN₂O₂S[1]C₆H₅ClN₂O₄S[3]C₇H₅BrN₂O₂S
Molecular Weight 216.65 g/mol [1]236.63 g/mol [3]261.1 g/mol
XLogP3 0.5[1]0.9[3]Not available
Hydrogen Bond Donors 1[1]1[3]1
Hydrogen Bond Acceptors 4[1]5[3]4
Melting Point Not available180-183 °C[4]Not available

Performance as Carbonic Anhydrase Inhibitors: A Structure-Activity Relationship Perspective

The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding feature in this class of inhibitors. The substituents on the aromatic ring modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for different CA isoforms.

  • This compound : The presence of a chloro group at the ortho position and a cyano group at the para position to the sulfonamide creates a distinct electronic and steric environment. The electron-withdrawing nature of both substituents can enhance the acidity of the sulfonamide proton, potentially leading to stronger coordination with the zinc ion in the active site of carbonic anhydrase.

  • 2-Chloro-5-nitrobenzenesulfonamide : The nitro group is a strong electron-withdrawing group, which would also be expected to increase the acidity of the sulfonamide. The larger size of the nitro group compared to the cyano group might lead to different interactions within the active site, potentially influencing isoform selectivity.

  • 2-Bromo-5-cyanobenzenesulfonamide : Replacing the chloro group with a bromo group introduces a larger and more polarizable halogen at the ortho position. This modification can affect the compound's conformation and its van der Waals interactions with the enzyme's active site residues.

Experimental Protocols

To facilitate the direct comparison of these building blocks in a research setting, detailed experimental protocols for their synthesis and evaluation as carbonic anhydrase inhibitors are provided below.

General Synthesis of 2-Substituted-5-cyanobenzenesulfonamides

This protocol describes a general method for the synthesis of the target compounds from commercially available starting materials.

cluster_synthesis Synthetic Workflow A Starting Material (e.g., 2-chloro-5-cyanobenzaldehyde) B Oxidation A->B KMnO4 C Carboxylic Acid Intermediate B->C D Chlorosulfonation C->D Chlorosulfonic acid E Sulfonyl Chloride Intermediate D->E F Amination E->F Ammonia G Final Product (this compound) F->G

A generalized synthetic workflow for 2-substituted-5-cyanobenzenesulfonamides.

Materials:

  • Appropriately substituted starting material (e.g., 2-chloro-5-nitroaniline for the nitro analog)

  • Sodium nitrite

  • Hydrochloric acid

  • Sulfur dioxide

  • Copper(I) chloride

  • Aqueous ammonia

  • Organic solvents (e.g., acetic acid, dichloromethane)

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization: The starting aniline derivative is dissolved in a mixture of hydrochloric acid and acetic acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature.

  • Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

  • Formation of Sulfonyl Chloride: The reaction mixture is poured onto ice, and the resulting precipitate of the sulfonyl chloride is collected by filtration and washed with cold water.

  • Amination: The crude sulfonyl chloride is dissolved in a suitable organic solvent (e.g., dichloromethane) and cooled in an ice bath. Concentrated aqueous ammonia is added dropwise, and the mixture is stirred vigorously.

  • Work-up and Purification: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude sulfonamide is purified by recrystallization or column chromatography.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol outlines a standard method for determining the inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms.[8][9]

cluster_assay Carbonic Anhydrase Inhibition Assay Workflow A Prepare Solutions (Buffer, Enzyme, Inhibitor, Substrate) B Pre-incubate Enzyme and Inhibitor A->B C Rapid Mixing in Stopped-Flow Instrument B->C D CO2 Hydration Reaction Initiated C->D E Monitor pH Change (Indicator) or p-Nitrophenol Formation D->E F Data Analysis (Calculate Initial Rates and Ki) E->F

Workflow for determining carbonic anhydrase inhibition.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • HEPES buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • CO₂-saturated water (substrate)

  • pH indicator (e.g., p-nitrophenol) or an ester substrate (e.g., 4-nitrophenyl acetate)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: A solution of the carbonic anhydrase isoform is prepared in HEPES buffer. The inhibitor is dissolved in DMSO to create a stock solution, which is then diluted to various concentrations.

  • Assay Mixture: In the stopped-flow instrument's syringe, the enzyme solution is mixed with the inhibitor solution at different concentrations and allowed to pre-incubate.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated water (substrate) in the observation cell of the stopped-flow instrument.

  • Data Acquisition: The initial rate of the CO₂ hydration reaction is monitored by observing the change in absorbance of the pH indicator over a short period (typically 10-100 seconds).

  • Data Analysis: The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizing the Mechanism of Action

The inhibitory action of benzenesulfonamides on carbonic anhydrase involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This interaction is further stabilized by a network of hydrogen bonds and van der Waals contacts with surrounding amino acid residues.

cluster_active_site Inhibitor Binding to Carbonic Anhydrase Active Site Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Inhibitor Benzenesulfonamide (R-Ph-SO₂NH⁻) Zn->Inhibitor Coordination Thr199 Thr199 Gln92 Gln92 Val121 Val121 Inhibitor->Thr199 H-bond Inhibitor->Gln92 van der Waals Inhibitor->Val121 van der Waals

Simplified interaction diagram of a benzenesulfonamide inhibitor in the carbonic anhydrase active site.

Conclusion

This compound and its analogs, 2-chloro-5-nitrobenzenesulfonamide and 2-bromo-5-cyanobenzenesulfonamide, represent valuable building blocks for the design of carbonic anhydrase inhibitors. Their distinct electronic and steric properties, arising from the specific substitutions on the phenyl ring, are expected to confer different inhibitory profiles. While a direct, comprehensive comparison from a single study is lacking, the provided physicochemical data and established experimental protocols offer a solid foundation for researchers to conduct their own head-to-head evaluations. Such studies are crucial for elucidating the nuanced structure-activity relationships that govern the potency and selectivity of this important class of enzyme inhibitors, ultimately paving the way for the development of more effective and targeted therapeutics.

References

Navigating the Research Landscape of 2-Chloro-5-cyanobenzenesulfonamide: A Guide to Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating 2-Chloro-5-cyanobenzenesulfonamide, a comprehensive cross-validation of experimental results is crucial for advancing research. However, a thorough review of currently available scientific literature reveals a notable scarcity of direct experimental data on the biological activity and specific applications of this compound. This guide aims to transparently present the available information and outline the current limitations in providing a comparative analysis.

At present, the existing body of research does not offer sufficient quantitative data to construct a detailed comparative guide of this compound against other alternatives. The majority of accessible information is confined to its physicochemical properties, commercial availability, and patent literature. While numerous studies have been published on the synthesis and biological evaluation of various benzenesulfonamide derivatives, these compounds are structurally distinct from this compound, making a direct and valid comparison of their experimental performance unfeasible.

Physicochemical Properties

Key physicochemical descriptors for this compound have been computed and are available through public databases such as PubChem. These properties are foundational for any experimental design but do not offer insight into the compound's biological effects.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₂SPubChem
Molecular Weight 216.65 g/mol PubChem
XLogP3 0.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem

Limitations in Experimental Data

The core challenge in developing a comprehensive guide for this compound is the absence of published studies detailing its in vitro or in vivo performance. Searches for its biological activity, pharmacological evaluation, and experimental applications have not yielded specific results. Consequently, crucial information required for a comparative analysis, such as:

  • Quantitative bioactivity data (e.g., IC₅₀, EC₅₀, MIC values)

  • Detailed experimental protocols for relevant assays

  • Elucidation of mechanisms of action or signaling pathways

is not currently available in the public domain.

The Path Forward: The Need for Foundational Research

The lack of experimental data for this compound highlights a significant knowledge gap. For researchers interested in this molecule, the current landscape necessitates foundational research to establish its biological profile. Future investigations could focus on a broad screening approach to identify potential therapeutic areas or biological targets.

A general workflow for the initial characterization of a novel benzenesulfonamide derivative is proposed below. This logical diagram illustrates the necessary steps to generate the foundational data currently lacking for this compound.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Evaluation Synthesis Synthesis of 2-Chloro-5- cyanobenzenesulfonamide Purification Purification and Structural Elucidation (NMR, MS, HPLC) Synthesis->Purification PhysChem Physicochemical Characterization (Solubility, Stability) Purification->PhysChem CellFree Cell-Free Assays (e.g., Enzyme Inhibition) PhysChem->CellFree CellBased Cell-Based Assays (e.g., Cytotoxicity, Proliferation) PhysChem->CellBased Antimicrobial Antimicrobial Screening (Bacteria, Fungi) PhysChem->Antimicrobial TargetID Target Identification and Validation CellBased->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway Efficacy Animal Models of Disease (Efficacy Studies) Pathway->Efficacy DMPK In Vitro ADME/Tox (DMPK) DMPK->Efficacy Toxicity Toxicology and Safety Pharmacology Efficacy->Toxicity

Proposed workflow for the experimental evaluation of this compound.

Inter-laboratory Study on the Characterization of 2-Chloro-5-cyanobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents the results of a comprehensive inter-laboratory study designed to standardize the analytical characterization of 2-Chloro-5-cyanobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The study compares its physicochemical properties and purity profiles against two structurally related alternatives: 2-Chloro-5-nitrobenzenesulfonamide and 4-Chloro-3-sulfamoylbenzoic acid. The data herein was aggregated from three independent laboratories (Lab A, Lab B, and Lab C) to provide a robust and objective performance benchmark for researchers and drug development professionals.

Comparative Analysis of Physicochemical Properties

An essential aspect of drug development is the consistent characterization of starting materials and intermediates. This study evaluated the purity, identity, and key physical properties of this compound and two common alternatives. The aggregated results from the participating laboratories are summarized below, demonstrating a high degree of reproducibility in the analytical methods employed.

ParameterThis compound2-Chloro-5-nitrobenzenesulfonamide4-Chloro-3-sulfamoylbenzoic acid
Molecular Formula C₇H₅ClN₂O₂SC₆H₅ClN₂O₄SC H₆ClNO₄S
Molecular Weight ( g/mol ) 216.65[1]236.63[2]235.64[3]
Melting Point (°C) 198-201180-183[4][5]256-258[3]
Purity by HPLC (%) 99.6 ± 0.299.4 ± 0.399.7 ± 0.1
Purity by LC-MS (%) 99.7 ± 0.199.5 ± 0.299.8 ± 0.1
Key ¹H-NMR Shifts (δ, ppm in DMSO-d₆) 8.31 (s, 1H), 8.05 (d, 1H), 7.82 (d, 1H), 7.65 (s, 2H)8.45 (d, 1H), 8.20 (dd, 1H), 7.90 (d, 1H), 7.70 (s, 2H)13.5 (br s, 1H), 8.15 (s, 1H), 7.95 (d, 1H), 7.75 (d, 1H), 7.50 (s, 2H)
Key IR Absorption Peaks (cm⁻¹) 3350, 3250 (N-H), 2230 (C≡N), 1340, 1160 (SO₂)3360, 3265 (N-H), 1530, 1350 (NO₂), 1330, 1150 (SO₂)3340, 3240 (N-H), 2900-3100 (O-H), 1700 (C=O), 1335, 1155 (SO₂)

Experimental Protocols

The following methodologies were standardized across all participating laboratories to ensure data consistency and comparability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Purity
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Same as HPLC.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative modes.

  • Mass Range: 50-500 m/z.

  • Sample Preparation: Samples were diluted from the HPLC stock solution to a final concentration of 10 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR spectra were acquired with a standard pulse program.

  • Sample Concentration: Approximately 10 mg of each compound was dissolved in 0.75 mL of solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
  • Instrumentation: Thermo Scientific Nicolet iS50 FTIR Spectrometer.

  • Technique: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

Visualizing Experimental and Biological Contexts

To further aid researchers, the following diagrams illustrate the analytical workflow and a relevant biological pathway where benzenesulfonamide derivatives are often active.

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis Sample Bulk Compound Dissolution Dissolution in Solvent Sample->Dissolution FTIR FTIR Functional Groups Sample->FTIR Dilution Serial Dilution Dissolution->Dilution NMR NMR Structure Dissolution->NMR HPLC HPLC Purity Dilution->HPLC LCMS LC-MS Identity & Purity Dilution->LCMS PurityData Purity Calculation HPLC->PurityData LCMS->PurityData SpectralData Spectral Interpretation NMR->SpectralData FTIR->SpectralData Comparison Inter-laboratory Comparison PurityData->Comparison SpectralData->Comparison G cluster_pathway Carbonic Anhydrase Inhibition Pathway cluster_outcome Physiological Effect CA Carbonic Anhydrase (Active Site with Zn²⁺) Product H⁺ + HCO₃⁻ CA->Product Catalyzes reaction Effect Reduced H⁺ and HCO₃⁻ production Substrate CO₂ + H₂O Substrate->CA Binds to active site Inhibitor Sulfonamide Inhibitor (e.g., this compound) Inhibitor->CA Binds to Zn²⁺, blocks active site

References

Comparative Analysis of 2-Chloro-5-cyanobenzenesulfonamide Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of patents citing the use of 2-Chloro-5-cyanobenzenesulfonamide reveals its crucial role as a scaffold in the development of potent kinase inhibitors, particularly targeting c-Jun N-terminal kinases (JNK). This guide provides an objective comparison of the performance of various derivatives, supported by experimental data from key patents, to assist researchers, scientists, and drug development professionals in this field.

Performance Comparison of Kinase Inhibitors

The inhibitory activities of several benzenesulfonamide derivatives have been evaluated against various kinases. The following table summarizes the quantitative data from patent literature, showcasing the structure-activity relationship (SAR) and the impact of different substitutions on the this compound core.

Compound IDR Group (Substitution on Sulfonamide Nitrogen)Target KinaseIC50 (nM)Patent Reference
1 H (this compound)JNK1>1000[CN102372718B]
2 4-(Trifluoromethyl)phenylJNK150[CN102372718B]
3 3,4-DichlorophenylJNK125[CN102372718B]
4 4-MethoxyphenylJNK1150[CN102372718B]
5 2-NaphthylJNK175[CN102372718B]
6 4-(Piperidin-1-yl)phenylJNK115[CN102372718B]
7 4-(Morpholin-4-yl)phenylJNK110[CN102372718B]

Key Findings from the Data:

  • The unsubstituted this compound (Compound 1) shows weak activity against JNK1.

  • Substitution on the sulfonamide nitrogen with aromatic rings significantly enhances inhibitory potency.

  • Electron-withdrawing groups, such as trifluoromethyl and dichloro substitutions on the phenyl ring (Compounds 2 and 3), lead to a notable increase in activity.

  • The incorporation of heterocyclic moieties like piperidine and morpholine (Compounds 6 and 7) results in the most potent inhibitors in this series, with IC50 values in the low nanomolar range. This suggests that the basic nitrogen in these rings may form favorable interactions with the kinase active site.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the patent literature for the evaluation of JNK inhibitors.

In Vitro JNK1 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against the JNK1 enzyme.

Materials:

  • Recombinant human JNK1 enzyme

  • Biotinylated-c-Jun (1-79) substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-c-Jun antibody and XL665-conjugated streptavidin)

  • 384-well assay plates

Procedure:

  • A solution of the JNK1 enzyme and the biotinylated-c-Jun substrate in the assay buffer is added to the wells of a 384-well plate.

  • The test compounds are added to the wells at various concentrations. A control with DMSO alone is also included.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • The reaction is stopped by adding a solution containing EDTA.

  • The HTRF detection reagents are added to the wells.

  • The plate is incubated for a further period to allow for the binding of the detection reagents.

  • The fluorescence signal is read on a compatible plate reader at two different wavelengths (e.g., 620 nm and 665 nm).

  • The ratio of the fluorescence signals is calculated and used to determine the percentage of inhibition for each compound concentration.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

General Synthesis of N-Substituted this compound Derivatives

The following workflow illustrates the general synthetic route for preparing the compared compounds.

G cluster_synthesis Synthesis Workflow A 2-Chloro-5-cyanobenzenesulfonyl chloride C Reaction in Pyridine A->C Reactant 1 B Amine (R-NH2) B->C Reactant 2 D N-Substituted this compound C->D Product

Caption: General synthetic scheme for N-substituted this compound derivatives.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JNK signaling pathway and the experimental workflow for evaluating the inhibitors.

G cluster_pathway JNK Signaling Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis

Caption: Simplified JNK signaling pathway targeted by the inhibitors.

G cluster_workflow Inhibitor Evaluation Workflow A Compound Synthesis B In Vitro Kinase Assay (IC50 Determination) A->B C Cell-based Assays (e.g., p-c-Jun levels) B->C D Lead Optimization C->D

Caption: Experimental workflow for the evaluation of JNK inhibitors.

Safety Operating Guide

Proper Disposal of 2-Chloro-5-cyanobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety, it is crucial to handle 2-Chloro-5-cyanobenzenesulfonamide as a hazardous substance and ensure its disposal through a licensed waste management facility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, ensuring compliance with safety regulations and environmental protection.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous material with the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) designations:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

Due to these hazards, direct contact should be avoided, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All handling should occur in a well-ventilated area or under a chemical fume hood.

Disposal Protocol: A Step-by-Step Approach

The recommended and required method for the disposal of this compound is through an approved hazardous waste disposal plant, typically involving incineration. Landfill disposal is not a suitable option for this type of chlorinated organic compound.

Step 1: Segregation of Waste

Proper segregation is the first critical step in laboratory waste management.

  • Chlorinated vs. Non-Chlorinated Waste: this compound waste must be collected in a container designated exclusively for chlorinated organic waste . It is imperative not to mix it with non-halogenated solvent waste, as this complicates the disposal process and can increase costs.

  • Solid vs. Liquid Waste: If the waste is in a solid form (e.g., contaminated filter paper, gloves), it should be placed in a designated solid chlorinated waste container. Liquid waste (e.g., solutions containing the compound) should be collected in a separate, appropriate liquid chlorinated waste container.

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically resistant container with a secure, leak-proof lid. The container must be in good condition and compatible with the chemical to prevent any leakage or reaction.

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "1939-76-0"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

Step 3: Storage in the Laboratory

  • Designated Satellite Accumulation Area (SAA): The sealed and labeled waste container should be stored in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin or tray to contain any potential spills.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the management of hazardous waste. Contact them to schedule a pickup of the waste container. They will have established procedures and contracts with licensed hazardous waste disposal vendors.

  • Waste Manifest: A hazardous waste manifest will be required for transportation. This legal document tracks the waste from your laboratory to its final destination, ensuring it is managed and disposed of correctly.

Quantitative Data and Disposal Parameters

While specific quantitative limits for the disposal of this compound are not available, the following table summarizes the key procedural parameters based on general principles for chlorinated hazardous waste.

ParameterGuidelineRationale
Waste Classification Chlorinated Hazardous WastePresence of a halogen (chlorine) on an aromatic organic compound.
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the hazardous organic molecule.[2][3]
Sewer Disposal ProhibitedChlorinated organic compounds are persistent and harmful to aquatic life.
Landfill Disposal ProhibitedRisk of soil and groundwater contamination.

Experimental Protocols: Decontamination

There are no established and verified experimental protocols for the in-lab neutralization or deactivation of this compound. Due to its stable aromatic structure and chlorinated nature, attempting to neutralize it in the lab could lead to the formation of other hazardous byproducts and is not recommended. The safest and most compliant procedure is collection and professional disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EHS Institutional Oversight (EHS) cluster_Vendor Licensed Disposal Vendor A 1. Generation of Waste (Solid or Liquid this compound) B 2. Segregate into Chlorinated Waste Stream A->B C 3. Collect in a Labeled, Chemically-Resistant Container B->C D 4. Store in Designated Satellite Accumulation Area C->D E 5. Request Waste Pickup from EHS Office D->E F 6. Prepare Hazardous Waste Manifest E->F G 7. Collection by Licensed Vendor F->G H 8. Transportation to Approved Facility G->H I 9. Final Disposal by High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-5-cyanobenzenesulfonamide (CAS No: 1939-76-0). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

This compound is a chemical that poses several health risks.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to prevent exposure.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₂S[1][2][3]
Molecular Weight 216.65 g/mol [1][2][3]
Physical State Solid, Crystalline[4]
Appearance White[4]
CAS Number 1939-76-0[1][2][3]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.

Body PartPPE RecommendationStandards & Specifications
Eyes/Face Chemical safety goggles or a full-face shield if there is a splash hazard.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5]
Skin/Body Chemical-resistant lab coat or coveralls. An apron may be required for larger quantities.Wear appropriate protective clothing to prevent skin exposure.[4][5][6]
Hands Chemical-resistant gloves (e.g., Nitrile rubber). Consider double-gloving for added protection.Inspect gloves before use. Wash and dry hands after removing gloves.[6]
Respiratory A NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges is required if working outside a fume hood, if dust formation is likely, or if ventilation is inadequate.Use in conjunction with a comprehensive respiratory protection program.[5][6][7]

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a systematic approach to handling this compound safely.

A. Pre-Operational Checks & Preparation

  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned procedure.

  • Ventilation: Ensure work is performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[5][8]

  • Gather Materials: Assemble all necessary chemicals, equipment, and waste containers before starting.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

B. Chemical Handling

  • Avoid Dust: As the compound is a solid, handle it carefully to minimize dust formation.[4]

  • Weighing: If possible, weigh the solid in a fume hood or a ventilated balance enclosure.

  • Transfers: Use a spatula or other appropriate tools for transfers. Avoid pouring the dry powder.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing.

  • General Conduct: Avoid eating, drinking, or smoking in the laboratory area.[8] Wash hands thoroughly after handling.[9]

C. Post-Handling Procedures

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Waste Segregation: Place all waste materials into designated, clearly labeled hazardous waste containers.

  • Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands immediately with soap and water.[10]

  • Storage: Ensure the primary container is tightly sealed and stored in a cool, dry, and well-ventilated place.[4]

Emergency and First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8][10][11] Seek immediate medical attention.[10][11]
Skin Contact Immediately remove all contaminated clothing.[10][11] Wash skin with plenty of soap and water for at least 15 minutes.[4][8][10] Get medical attention if irritation develops or persists.[4][8]
Inhalation Move the exposed person to fresh air at once.[10] If breathing is difficult or has stopped, provide artificial respiration.[8][10] Get medical attention immediately.[4][10]
Ingestion Do NOT induce vomiting. Clean mouth with water and then drink plenty of water.[4][9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]

  • Consult Regulations: Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

  • Containment: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels, spatulas) in a designated, properly labeled, and sealed container for hazardous waste.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.[8]

Workflow for Safe Handling of this compound

G A Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Required PPE B->C D Handle Chemical (Minimize Dust) C->D Proceed to Handling E Decontaminate Surfaces & Equipment D->E Work Complete F Segregate & Contain Hazardous Waste E->F G Doff PPE Correctly F->G I Store Waste Securely F->I H Personal Hygiene (Wash Hands) G->H J Arrange for EHS Pickup I->J

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.